Product packaging for H-N-Me-DL-Ala-OH(Cat. No.:CAS No. 600-21-5)

H-N-Me-DL-Ala-OH

Katalognummer: B554873
CAS-Nummer: 600-21-5
Molekulargewicht: 103.12 g/mol
InChI-Schlüssel: GDFAOVXKHJXLEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-methylalanine is an alanine derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B554873 H-N-Me-DL-Ala-OH CAS No. 600-21-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFAOVXKHJXLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902458
Record name NoName_1701
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28413-45-8
Record name Potassium N-methylalaninate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structure and Applications of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine (H-N-Me-DL-Ala-OH) is a non-proteinogenic α-amino acid derivative of alanine, characterized by the substitution of a methyl group on the nitrogen atom of the amino group.[1][2] This seemingly subtle modification imparts unique physicochemical properties that distinguish it from its parent amino acid, leading to diverse applications in peptide chemistry, neuroscience, and pharmaceutical development.[1][3] Its ability to influence peptide conformation, enhance metabolic stability, and potentially modulate neurotransmitter systems makes it a molecule of significant interest for researchers.[4][5] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological significance of N-Methyl-DL-alanine.

Molecular Structure and Properties

N-Methyl-DL-alanine is a chiral molecule existing as a racemic mixture of N-methyl-D-alanine and N-methyl-L-alanine. The presence of the N-methyl group introduces steric hindrance that can influence peptide bond formation and the resulting peptide's secondary structure.[6]

Chemical Identifiers:

  • IUPAC Name: 2-(methylamino)propanoic acid[3]

  • Synonyms: this compound, N-Me-DL-Ala-OH, (±)-2-(Methylamino)propanoic acid[1]

  • CAS Number: 600-21-5[3]

  • Molecular Formula: C₄H₉NO₂[3]

  • SMILES: CC(C(=O)O)NC

Physicochemical Data

A summary of the key physicochemical properties of N-Methyl-DL-alanine is presented in the table below. These parameters are crucial for its application in experimental settings, including reaction setup, purification, and formulation.

PropertyValueSource(s)
Molecular Weight 103.12 g/mol [1][2][3]
Monoisotopic Mass 103.063328530 Da[2][3]
Melting Point 209-299 °C (range from various sources)[7]
Solubility Good solubility in water (~50 g/100mL)[7]
Appearance White to off-white crystalline powder[1]

Experimental Protocols

The synthesis of N-Methyl-DL-alanine and its incorporation into peptides requires specific methodologies to overcome the challenges posed by the N-methyl group.

Protocol 1: Synthesis of N-Methyl-DL-alanine via Reaction with α-Bromopropionic Acid

This method provides a classical approach to the synthesis of N-Methyl-DL-alanine.

Materials:

  • α-Bromopropionic acid

  • Concentrated aqueous methylamine (B109427) solution

  • Methyl alcohol

  • Ether

  • Standard laboratory glassware

Procedure:

  • Slowly add α-bromopropionic acid to a cold (1–4 °C) concentrated aqueous solution of methylamine with stirring.[8]

  • Allow the mixture to stand at room temperature for a minimum of four days.[8]

  • Concentrate the solution under reduced pressure to a smaller volume.

  • Filter the solution and concentrate it further.

  • Cool the solution to room temperature and add methyl alcohol to precipitate the product.[8]

  • Chill the mixture overnight in a refrigerator (0–4 °C).

  • Filter the crystals with suction and wash with methyl alcohol and then ether.[8]

  • For further purification, the crude product can be recrystallized from a water/methyl alcohol mixture.[8]

Protocol 2: Solution-Phase Peptide Synthesis Incorporating N-Methyl-L-alanine

Incorporating N-methylated amino acids into peptides presents challenges due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the secondary amine.[6] This protocol outlines a method using a potent coupling reagent.

Materials:

  • Fmoc-L-alanine

  • N-Methyl-L-alanine methyl ester hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard peptide synthesis glassware and purification equipment (TLC, HPLC)

Procedure:

  • Neutralization of N-Methyl-L-alanine methyl ester: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature.[6]

  • Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature for pre-activation.[6]

  • Coupling Reaction: Add the activated Fmoc-L-alanine solution to the neutralized N-Methyl-L-alanine methyl ester solution. Stir the reaction mixture at room temperature.[6]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[6]

  • Work-up and Purification: Once the reaction is complete, proceed with standard work-up procedures to remove excess reagents and by-products. The resulting dipeptide can be purified by chromatography.

Signaling Pathways and Biological Relevance

N-methylated amino acids are of growing interest in neuroscience due to their structural similarity to endogenous neurotransmitters.[4] While specific signaling pathways for N-Methyl-DL-alanine are not yet fully elucidated, research suggests potential interactions with the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors.[4][9] The N-methyl group is a key feature of the NMDA receptor agonist, N-methyl-D-aspartic acid.[10]

The diagram below illustrates a hypothetical workflow for investigating the neuroactive potential of N-Methyl-DL-alanine, focusing on its potential interaction with NMDA receptors.

G Investigational Workflow for Neuroactivity of N-Methyl-DL-alanine cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis and Interpretation synthesis Synthesis of N-Methyl-DL-alanine purification Purification and Characterization synthesis->purification binding NMDA Receptor Binding Assay purification->binding calcium Calcium Imaging in Cultured Neurons purification->calcium electro Electrophysiology (e.g., Patch Clamp) binding->electro data_analysis Data Analysis (IC50/EC50 Determination) electro->data_analysis toxicity Neurotoxicity/ Neuroprotection Assay calcium->toxicity toxicity->data_analysis conclusion Conclusion on Neuroactive Potential data_analysis->conclusion

Investigational workflow for N-Methyl-DL-alanine neuroactivity.

Conclusion

N-Methyl-DL-alanine is a versatile molecule with significant potential in various scientific disciplines. Its unique structural properties, conferred by the N-methyl group, make it a valuable tool for modifying peptides to enhance their therapeutic properties.[5] Furthermore, its potential to interact with neuronal receptors opens up avenues for research in neuroscience and the development of novel therapeutics for neurological disorders.[1] The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this intriguing amino acid derivative.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-DL-alanine

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-DL-alanine, an important non-proteinogenic amino acid derivative. Its unique structure, featuring a methyl group on the amino nitrogen, significantly influences its chemical behavior and biological applications, making it a molecule of interest in peptide synthesis, neuroscience, and metabolic studies.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a fundamental synthetic workflow.

Physicochemical Data Summary

The following table encapsulates the key physicochemical properties of N-Methyl-DL-alanine, compiled from various sources. It is important to note that some values, particularly for thermodynamic properties, are predicted based on computational models, and discrepancies in reported experimental values like melting point exist.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₂[1][3][4]
Molecular Weight 103.12 g/mol [1][4][5]
CAS Number 600-21-5[1][3]
Appearance White to off-white crystalline powder[1][3]
Melting Point 295 - 299 °C[1] 209 - 211 °C[3] 317 °C[3][6]Multiple sources report varying ranges.
Boiling Point 190.1 ± 23.0 °C (Predicted)[3]
Water Solubility Approx. 50 g/100 mL[3] ≥ 200 mg/mL[5]Highly soluble.
pKa pK₁: 2.22 (+1) pK₂: 10.19 (0) (at 25°C)[3]
logP (Octanol/Water) -2.5 (Predicted)[4][7]
Density 1.048 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 68.8 °C[3]
Vapor Pressure 0.244 mmHg at 25°C[3]
Refractive Index 1.435 (Predicted)[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-Methyl-DL-alanine are crucial for its application in research and development.

Synthesis via Reductive Amination

One common method for synthesizing N-Methyl-DL-alanine is through the reductive amination of a keto acid (pyruvic acid) with an amine (methylamine).[8]

  • Imine Formation: Pyruvic acid is reacted with methylamine (B109427) in a suitable solvent, such as methanol, to form the intermediate imine.[8]

  • Reduction: The imine is subsequently reduced to the corresponding amine.[8] A common and effective reducing agent for this step is sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine in the presence of the ketone functional group.[8] Sodium borohydride (B1222165) (NaBH₄) can also be used.[8]

  • Work-up and Purification: Following the reaction, the mixture undergoes a work-up procedure to remove unreacted reagents and byproducts.[8] This typically involves adjusting the pH of the solution, followed by extraction with an appropriate organic solvent. The final product is then purified, commonly through recrystallization, to yield N-Methyl-DL-alanine.[8]

Spectroscopic Analysis: NMR Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural elucidation. Proper sample preparation is critical for acquiring high-quality spectra.[9]

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of N-Methyl-DL-alanine in approximately 0.6-0.8 mL of a suitable deuterated solvent.[9] For ¹³C NMR, a more concentrated solution is recommended to achieve a good signal-to-noise ratio.[9]

  • Solvent Selection: The choice of deuterated solvent is important. Deuterated water (D₂O) is often used due to the high solubility of N-Methyl-DL-alanine in water.[3][5]

  • Sample Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, which can significantly degrade the quality of the NMR spectrum.

GC-MS Analysis with Derivatization

Due to the polar and non-volatile nature of amino acids, derivatization is required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9] Silylation is a common derivatization technique.

  • Sample Preparation: A known quantity of N-Methyl-DL-alanine is placed in a reaction vial and dried completely under a stream of inert gas or in a vacuum oven.[9]

  • Derivatization: A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to the dried sample.[9]

  • Reaction: The vial is sealed and heated (e.g., at 70-100°C for a specified duration) to ensure the derivatization reaction goes to completion.[9]

  • GC-MS Injection: An aliquot of the derivatized, now volatile, sample is injected into the GC-MS system for analysis.[9]

Workflow Visualization

Logical workflows are essential for understanding and replicating experimental processes. The following diagram, generated using DOT language, illustrates a key synthetic pathway for N-Methyl-DL-alanine.

Synthesis_Workflow Synthesis of N-Methyl-DL-alanine via Reductive Amination cluster_reactants Reactants cluster_process Process cluster_product Product PyruvicAcid Pyruvic Acid ImineFormation Step 1: Imine Formation (Solvent: Methanol) PyruvicAcid->ImineFormation Methylamine Methylamine Methylamine->ImineFormation Reduction Step 2: Reduction (Reducing Agent: NaBH3CN) ImineFormation->Reduction Intermediate Imine Purification Step 3: Work-up & Purification (e.g., Recrystallization) Reduction->Purification Crude Product FinalProduct N-Methyl-DL-alanine Purification->FinalProduct

Caption: General workflow for synthesizing N-Methyl-DL-alanine via reductive amination.

Applications and Biological Relevance

N-Methyl-DL-alanine is more than a simple amino acid derivative; it is a versatile building block with significant applications.

  • Peptide Synthesis: It is used to create peptide and protein analogues. The N-methyl group can enhance proteolytic stability and modify the conformational properties of peptides, which is highly valuable in drug design.[2][10]

  • Neuroscience Research: N-Methyl-DL-alanine is utilized in neuropharmacological studies to investigate its effects on neurotransmitter systems.[1] Its structural similarity to other neuroactive amino acids makes it a tool for exploring potential treatments for neurological disorders.[1]

  • Metabolic Studies: Researchers use this compound to explore amino acid transport mechanisms and metabolic pathways.[1]

References

H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 600-21-5

This in-depth technical guide provides a comprehensive overview of H-N-Me-DL-Ala-OH, scientifically known as N-methyl-DL-alanine. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analytical methods, and applications, with a focus on experimental protocols and data presentation.

Core Molecular Data and Properties

N-methyl-DL-alanine is a non-proteinogenic α-amino acid, a derivative of DL-alanine where a methyl group is substituted on the nitrogen atom of the amino group.[1] This modification significantly alters its physicochemical properties compared to alanine, influencing its biological activity and applications.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Registry Number 600-21-5[3]
Molecular Formula C₄H₉NO₂[1][3][4]
Molecular Weight 103.12 g/mol [1][3][4]
Appearance White to off-white powder/solid[1][4]
Melting Point 295 - 299 °C[4]
Purity ≥98% (TLC/NMR)[4]
Solubility Soluble in water (≥ 200 mg/mL)[5][6]
Storage Conditions Room temperature; for long-term storage, -20°C to -80°C is recommended.[5][6]
SMILES String CNC(C)C(O)=O
InChI Key GDFAOVXKHJXLEI-UHFFFAOYSA-N

Synthesis Protocols

The synthesis of N-methyl-DL-alanine can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis: N-methylation of DL-alanine

A common laboratory-scale synthesis involves the reaction of a halo-substituted propionic acid with methylamine (B109427).[7]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve α-bromopropionic acid in a concentrated aqueous solution of methylamine, maintaining a cold temperature (1–4 °C) during the addition.

  • Reaction: Allow the mixture to stand at room temperature for several days (e.g., at least four days).

  • Work-up: Concentrate the reaction solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent mixture such as methanol/ether or water/methanol to yield N-methyl-DL-alanine.[7]

Note: The use of α-chloropropionic acid is also possible but may result in lower yields and more challenging purification.[7]

Biocatalytic Synthesis

A greener and more stereospecific approach involves the use of whole-cell biocatalysts. One such method utilizes a recombinant Corynebacterium glutamicum strain engineered to express N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida.[8]

Experimental Workflow: Biocatalytic Synthesis

G cluster_0 Fermentation cluster_1 Bioconversion Pyruvate (B1213749) Pyruvate (from Glucose) C_glutamicum Recombinant C. glutamicum (expressing NMAADH) Pyruvate->C_glutamicum Methylamine Methylamine Methylamine->C_glutamicum N_Methyl_L_alanine N-Methyl-L-alanine C_glutamicum->N_Methyl_L_alanine NADPH-dependent reductive amination

Caption: Biocatalytic conversion of pyruvate and methylamine to N-Methyl-L-alanine.

Analytical Methodologies

The characterization and quantification of N-methyl-DL-alanine are typically performed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polar nature, derivatization is necessary to increase the volatility of N-methyl-DL-alanine for GC-MS analysis.[4]

Experimental Protocol: GC-MS Analysis with Silylation

  • Sample Preparation: Place a known quantity of N-methyl-DL-alanine in a reaction vial and ensure it is completely dry.

  • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the vial.

  • Reaction: Seal the vial and heat at 70-100°C for a specified time to complete the derivatization.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer.[4]

Table 2: Key Mass Spectrometry Peaks for a Derivative of N-Methyl-DL-alanine

m/zRelative Intensity (%)
73100.00
13093.89
13113.71
14711.81
749.51
Data is illustrative and may vary based on the specific derivative and instrument conditions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-methyl-DL-alanine.

Experimental Protocol: NMR Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of N-methyl-DL-alanine in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). For ¹³C NMR, a more concentrated solution is preferred.

  • Filtration: Ensure the solution is free of particulate matter by filtering it through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Analysis: Acquire the NMR spectra on a suitable spectrometer.

Key Applications and Research Areas

N-methyl-DL-alanine is a versatile molecule with applications in various fields of research and development.

Peptide Synthesis

The incorporation of N-methylated amino acids, such as N-methyl-DL-alanine, into peptides can enhance their pharmacokinetic properties, including improved metabolic stability and membrane permeability.[4][9] However, the steric hindrance from the N-methyl group can make peptide bond formation challenging.[10]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) with N-Methyl Amino Acids

G Resin Solid Support Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Coupling of Fmoc-N-Me-DL-Ala-OH Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 NextCoupling Coupling of next Fmoc-Amino Acid Deprotection2->NextCoupling Wash2 Wash NextCoupling->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Peptide N-Methylated Peptide Cleavage->Peptide

Caption: A generalized workflow for incorporating N-methyl-DL-alanine into a peptide chain via SPPS.

Special coupling reagents like HATU or PyBroP are often required for efficient coupling of N-methylated amino acids.[11]

Neuroscience and Neurotransmitter Modulation

N-methylated amino acids are of interest in neuroscience due to their structural similarity to endogenous neurotransmitters.[12] N-methyl-DL-alanine is explored as a potential modulator of neurotransmitter systems.[3] While its specific targets are still under extensive investigation, there is a hypothesized interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[12][13]

Logical Relationship: Potential Modulation of NMDA Receptor Signaling

G N_Me_DL_Ala N-Methyl-DL-alanine NMDAR NMDA Receptor N_Me_DL_Ala->NMDAR Potential Modulation Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Signaling

Caption: Hypothesized modulation of the NMDA receptor by N-Methyl-DL-alanine.

Metabolic Studies

N-methyl-DL-alanine is utilized in studies of amino acid transport and metabolic pathways.[3] At physiological concentrations, it has been shown to inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I (CPT I), which can lead to enhanced lipid accumulation in the liver.[14] It has also been found to inhibit fatty acid synthase (FAS), impacting processes like cycloleucin A production.[14]

Precursor in Clandestine Chemistry

It is important to note that N-methyl-DL-alanine has been identified as a precursor in the clandestine synthesis of ephedrine (B3423809) and methamphetamine via the Akabori-Momotani reaction, where it is condensed with benzaldehyde.[5][15] This application is of significant interest to forensic and law enforcement agencies for profiling illicit drug manufacturing routes.[15]

References

N-Methyl-DL-alanine: A Technical Examination of its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the classification of N-Methyl-DL-alanine, a derivative of the common amino acid alanine (B10760859). It addresses the central question of its status as a natural amino acid by examining its presence in organisms, its biochemical synthesis, and its distinction from proteinogenic amino acids. This document provides a comprehensive overview for professionals engaged in biochemical research, peptide chemistry, and pharmaceutical development.

Executive Summary: Is N-Methyl-DL-alanine a Natural Amino Acid?

N-Methyl-L-alanine, the biologically relevant enantiomer of the racemic N-Methyl-DL-alanine mixture, is classified as a non-proteinogenic amino acid .[1][2] This means it is not one of the 22 amino acids directly encoded by the standard genetic code for ribosomal protein synthesis.[3] However, the term "natural" extends beyond this definition. N-methylated amino acids are indeed found in nature, typically as constituents of more complex molecules, such as secondary metabolites or peptides synthesized by non-ribosomal pathways.[4][5] While not a primary, free-form metabolite in humans, N-Methyl-L-alanine has been identified within natural products and certain organisms, confirming its presence in the natural world.[1][6][7]

Natural Occurrence and Biological Context

The presence of N-Methyl-alanine in nature is nuanced. While some databases categorize it as a compound only found in individuals exposed to it (part of the "exposome"), this often refers to its presence as a free metabolite in human systems.[6] A broader view of natural products reveals a different story.

  • Constituent of Natural Products : N-Methyl-L-alanine is a building block in complex natural products. A notable example is apratoxin A , a cyclic peptide produced by cyanobacteria, which contains N-Methyl-L-alanine and exhibits potent cytotoxic activity.[1]

  • Occurrence in Organisms : The LOTUS database of natural products reports that N-Methyl-L-alanine has been identified in the fruit fly, Drosophila melanogaster.[7]

  • Distinction from BMAA : It is critical to distinguish N-Methyl-L-alanine from its isomer, the neurotoxin β-N-Methylamino-L-alanine (BMAA). BMAA is also a non-proteinogenic amino acid produced by cyanobacteria and has been implicated in neurodegenerative diseases.[1][8]

N-methylation of amino acids is a common strategy in nature to modify the properties of peptides.[4] This modification can enhance a peptide's stability against enzymatic degradation, increase its lipophilicity for better membrane permeability, and constrain its conformation to improve binding affinity with biological targets.[9][10]

Molecular and Biochemical Data

Quantitative data is essential for the accurate application of N-Methyl-DL-alanine in research settings. The following table summarizes its key molecular properties.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₂[2][7]
Molecular Weight 103.12 g/mol [2][7]
Monoisotopic Mass 103.063328530 Da[2]
CAS Number (DL-form) 600-21-5[11][12]
CAS Number (L-form) 3913-67-5[2][7]
IUPAC Name (L-form) (2S)-2-(methylamino)propanoic acid[1][2][7]
pKa₁ (Carboxyl) 2.22[12]
pKa₂ (Amino) 10.19[12]
Appearance White to off-white crystalline powder[12]

Experimental Protocols and Synthesis Methodologies

The synthesis of N-Methyl-alanine can be achieved through chemical methods or biocatalysis, with the choice of method depending on the desired stereoselectivity and scale.

This method involves the direct methylation of a protected alanine molecule to ensure regioselectivity and preserve stereochemistry.

  • Objective : To chemically synthesize N-Methyl-L-alanine with high purity and controlled stereochemistry.

  • Methodology :

    • Protection : The α-amino group of L-alanine is first protected with a suitable protecting group (e.g., benzyloxycarbonyl, Cbz) to prevent over-methylation and other side reactions.

    • Methylation : The protected alanine is then treated with a methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) to introduce a single methyl group onto the nitrogen atom.

    • Deprotection : The protecting group is subsequently removed under appropriate conditions (e.g., hydrogenolysis for Cbz) to yield the final N-Methyl-L-alanine product.

    • Purification : The final product is purified using techniques such as recrystallization or chromatography.[2]

Biocatalytic methods provide a green and highly stereospecific alternative to chemical synthesis.

  • Objective : To produce N-Methyl-L-alanine from simple feedstocks using an engineered microbial host.

  • Methodology :

    • Strain Engineering : A host organism, such as Corynebacterium glutamicum, is genetically engineered to express a key enzyme, N-methyl-L-amino acid dehydrogenase (NMAADH) .

    • Fermentation : The engineered microbial strain is cultured in a bioreactor with a simple carbon source (e.g., glucose) and a methyl group donor (e.g., methylamine).

    • Enzymatic Conversion : Inside the cell, the NMAADH enzyme catalyzes the reductive amination of pyruvate (B1213749) (a central metabolite derived from glucose) with methylamine (B109427) to stereospecifically produce N-Methyl-L-alanine.

    • Downstream Processing : The N-Methyl-L-alanine is recovered from the fermentation broth and purified. This method has been shown to achieve high titers, such as 31.7 g/L.[1]

Key Pathways and Process Visualizations

Visual diagrams are crucial for understanding the biochemical processes and logical relationships discussed. The following diagrams were generated using the Graphviz DOT language.

Biocatalytic_Synthesis Pyruvate Pyruvate Enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) Pyruvate->Enzyme Methylamine Methylamine Methylamine->Enzyme NMA N-Methyl-L-alanine Enzyme->NMA Reductive Amination Peptide_Modification cluster_0 Standard Peptide Chain cluster_1 N-Methylated Peptide Chain Ala Alanine Peptide1 ...-Peptide-... Ala->Peptide1 Modification N-Methylation Ala->Modification N_Me_Ala N-Methyl-Alanine Peptide2 ...-Peptide-... N_Me_Ala->Peptide2 Properties Enhanced Properties: - Protease Resistance - Conformational Rigidity - Increased Bioavailability N_Me_Ala->Properties Modification->N_Me_Ala

References

A-8. Biochemical Role of N-Methyl-DL-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Executive Summary

N-Methyl-DL-alanine (NMA) is a non-proteinogenic α-amino acid derivative of alanine, distinguished by a methyl group on the α-nitrogen. This structural modification confers unique biochemical properties, making it a molecule of significant interest in neuroscience, pharmacology, and metabolic research. As a racemic mixture, its biological activities are a composite of its D- and L-enantiomers. The D-isomer, N-Methyl-D-alanine, is a known partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, implicating it in the modulation of excitatory neurotransmission. The L-isomer is utilized in peptide chemistry to enhance proteolytic stability and bioavailability. Furthermore, N-Methyl-DL-alanine has been shown to influence cellular energy metabolism by inhibiting fatty acid oxidation. This guide provides a comprehensive overview of the synthesis, biochemical functions, and physiological effects of N-Methyl-DL-alanine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and development.

Introduction

N-Methyl-DL-alanine is an achiral compound's methylated derivative recognized for its versatile applications in biochemical and pharmaceutical research. Unlike its parent amino acid, alanine, NMA is not incorporated into proteins during ribosomal translation.[1] Its key structural feature, the N-methyl group, sterically hinders peptide bond cleavage and alters hydrogen bonding capacity, which can improve the pharmacokinetic profiles of peptide-based therapeutics.[2] The compound serves as a valuable building block in peptide synthesis and as a tool to probe amino acid transport systems and metabolic pathways.[3][4] This document will explore the multifaceted biochemical roles of the DL-racemic mixture, with specific distinctions made for the activities of its constituent enantiomers where relevant.

Synthesis and Metabolism

Chemical Synthesis

The synthesis of N-Methyl-DL-alanine is typically achieved through direct methylation of DL-alanine. A common laboratory-scale method involves the reaction of α-bromopropionic acid with methylamine (B109427), where the methylamine acts as a nucleophile, displacing the bromide.[5] Another established route is the reductive amination of pyruvate (B1213749) with methylamine, often catalyzed by a reducing agent like sodium borohydride.

Biosynthesis

Biological synthesis of N-Methyl-L-alanine can be achieved via enzymatic pathways. A key enzyme, N-methyl-L-amino acid dehydrogenase (NMAADH) found in organisms like Pseudomonas putida, catalyzes the reductive methylamination of pyruvate using methylamine and NADPH as a cofactor.[4] This biocatalytic route has been leveraged for industrial production, where genetically engineered strains of Corynebacterium glutamicum expressing the NMAADH gene have achieved high titers of N-Methyl-L-alanine from glucose in fed-batch fermentations.[4]

Biosynthesis cluster_reaction Reductive Amination Pyruvate Pyruvate Imine Imine Intermediate Pyruvate->Imine condensation Methylamine Methylamine Methylamine->Imine NMLA N-Methyl-L-alanine Imine->NMLA reduction NMAADH NMAADH (Enzyme) NMAADH->Imine catalyzes NADP NADP+ NMAADH->NADP NADPH NADPH NADPH->NMAADH

Fig 1. Biosynthesis of N-Methyl-L-alanine via NMAADH.

Biochemical and Physiological Roles

Modulation of Neurotransmitter Systems: The NMDA Receptor

The primary neurochemical role of N-Methyl-DL-alanine is attributed to its D-enantiomer. N-Methyl-D-aspartate (NMDA) itself is a selective agonist for the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. The NMDA receptor requires the binding of both glutamate and a co-agonist (typically glycine or D-serine) to open its ion channel. N-Methyl-D-alanine can act as a partial agonist at this glycine co-agonist site.[6] Receptor activation allows the influx of Ca²⁺, which triggers downstream signaling cascades involving proteins like CaMKII and transcription factors like CREB, ultimately leading to changes in synaptic strength.

NMDAR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 (Glutamate Site) NMDA Receptor GluN1 (Glycine Site) Glutamate->NMDAR:f0 binds CoAgonist Glycine / D-Serine / N-Methyl-D-alanine CoAgonist->NMDAR:f1 binds (co-agonist) Mg Mg²⁺ Mg->NMDAR blocks channel Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opens (requires depolarization) CaMKII CaMKII Activation Ca_ion->CaMKII Plasticity Synaptic Plasticity (e.g., LTP) CaMKII->Plasticity

Fig 2. N-Methyl-D-alanine as a co-agonist in NMDA receptor signaling.
Impact on Cellular Metabolism

N-Methyl-DL-alanine has been demonstrated to play a role in energy metabolism by inhibiting fatty acid oxidation. It acts as a competitive inhibitor of carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7] By inhibiting CPT I, N-Methyl-DL-alanine reduces the cell's ability to metabolize fatty acids for energy, which can lead to an accumulation of lipids in tissues like the liver.[7][8]

FAO_Inhibition cluster_cytosol Cytosol cluster_membrane Outer Mitochondrial Membrane cluster_mito Mitochondrion FattyAcylCoA Long-Chain Fatty Acyl-CoA CPT1 Carnitine Palmitoyltransferase I (CPT I) FattyAcylCoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine transport Result Decreased Fatty Acid Oxidation & Enhanced Lipid Accumulation CPT1->Result leads to FAO β-Oxidation (Energy Production) Acylcarnitine->FAO NMDLA N-Methyl-DL-alanine NMDLA->CPT1 inhibits

Fig 3. Inhibition of fatty acid oxidation by N-Methyl-DL-alanine.
Role in Peptide and Drug Design

The incorporation of N-methylated amino acids, such as N-Methyl-L-alanine, into peptide chains is a widely used strategy in medicinal chemistry. The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the metabolic stability and in vivo half-life of peptide drugs.[7] It can also constrain the peptide's conformational flexibility, which can lock it into a bioactive conformation and potentially increase receptor affinity and selectivity.[2]

Quantitative Data

Direct quantitative data for N-Methyl-DL-alanine is sparse in the literature. The tables below summarize its physicochemical properties and the kinetic parameters of the key enzyme involved in its biosynthesis. Illustrative data from a peptide analog containing N-Methyl-L-alanine is also provided to demonstrate the differential effects of N-methylation in vitro versus in vivo.

Table 1: Physicochemical Properties of N-Methyl-DL-alanine

Property Value Reference(s)
CAS Number 600-21-5 [9]
Molecular Formula C₄H₉NO₂ [10]
Molecular Weight 103.12 g/mol [10]
Appearance White crystalline powder [9]

| IUPAC Name | 2-(methylamino)propanoic acid |[9] |

Table 2: Enzyme Kinetics for N-Methyl-L-alanine Biosynthesis

Enzyme Substrate Kₘ (M) Source Organism Reference(s)
NMAADH Pyruvate 1.5 x 10⁻² Pseudomonas sp. [4]
NMAADH NADPH 3.5 x 10⁻⁵ Pseudomonas sp. [4]

| NMAADH | Methylamine | 7.5 x 10⁻² | Pseudomonas sp. |[4] |

Key Experimental Protocols

Protocol: Kinetic Analysis of N-methyl-L-amino acid dehydrogenase (NMAADH)

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of NADPH.

  • Reagent Preparation : Prepare stock solutions of sodium pyruvate, methylamine HCl, and NADPH in Tris-HCl buffer (pH 8.5). Prepare a solution of purified NMAADH enzyme.

  • Assay Mixture : In a quartz cuvette, combine Tris-HCl buffer, a fixed concentration of NADPH (e.g., 0.15 mM), and varying concentrations of one substrate (e.g., pyruvate) while keeping the other (methylamine) at a saturating concentration.

  • Initiation : Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a spectrophotometer. Initiate the reaction by adding a small, fixed amount of the NMAADH enzyme solution.

  • Measurement : Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time. The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Data Analysis : Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Repeat for each substrate concentration.

  • Parameter Determination : Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

Protocol: In Vivo Rat Pressor Assay

This protocol is used to measure the effect of a substance on the blood pressure of a live animal and is adapted from studies on peptide analogs containing N-methylated amino acids.

  • Animal Preparation : Anesthetize a rat (e.g., with urethane). Perform a tracheotomy to ensure a clear airway. Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for substance administration.

  • Ganglionic Blockade : Administer a ganglion-blocking agent (e.g., pentolinium) to eliminate reflex changes in blood pressure, allowing for the direct measurement of the substance's pressor effects.

  • Blood Pressure Monitoring : Connect the arterial cannula to a pressure transducer linked to a data acquisition system to continuously record the mean arterial pressure.

  • Substance Administration : After a stable baseline blood pressure is achieved, administer a bolus intravenous injection of the test substance (N-Methyl-DL-alanine or its derivatives) at various doses.

  • Data Analysis : Measure the peak change in blood pressure from the baseline for each dose. Construct a dose-response curve to determine the pressor activity, often expressed as a percentage of the activity of a standard agonist like angiotensin II.

Workflow_Pressor_Assay start Start: Anesthetize Rat prep Surgical Preparation: - Cannulate Trachea - Cannulate Carotid Artery & Jugular Vein start->prep block Administer Ganglionic Blocker prep->block monitor_start Begin Continuous Blood Pressure Monitoring block->monitor_start admin Administer Test Substance (IV) monitor_start->admin monitor_effect Record Pressor Response admin->monitor_effect analyze Data Analysis: Quantify Change in BP monitor_effect->analyze end End analyze->end

Fig 4. Experimental workflow for the in vivo rat pressor assay.

Conclusion

N-Methyl-DL-alanine is a multifaceted compound with distinct and significant biochemical roles driven by its constituent enantiomers. The D-isomer's activity as a co-agonist at the NMDA receptor highlights its potential for modulating synaptic transmission and plasticity, a key area for neuropharmacological drug development. The L-isomer's utility in enhancing the stability and bioavailability of peptides provides a powerful tool for creating more effective therapeutics. Furthermore, the compound's impact on fatty acid metabolism suggests potential applications in metabolic disease research. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the unique properties of N-Methyl-DL-alanine. Future investigations should focus on elucidating more precise quantitative data on its receptor binding affinities and enzyme inhibition constants to fully realize its therapeutic and research potential.

References

Conformational Landscape of N-Methyl-DL-alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine, a non-proteinogenic amino acid, plays a crucial role in the design of peptidomimetics and pharmaceuticals due to the influence of its N-methyl group on peptide structure and function. This technical guide provides a comprehensive overview of the conformational analysis of N-Methyl-DL-alanine, detailing its stable conformers, the experimental and computational methodologies used for their characterization, and the underlying principles governing its structural preferences. This document is intended to serve as a core resource for researchers in medicinal chemistry, structural biology, and drug development.

Introduction

N-methylation of amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including increased metabolic stability, improved membrane permeability, and modulation of biological activity. The introduction of a methyl group on the amide nitrogen significantly alters the conformational landscape of the amino acid residue, primarily by restricting the rotation around the peptide bond and influencing the accessible backbone dihedral angles (φ and ψ). Understanding the conformational preferences of N-Methyl-DL-alanine is therefore fundamental for the rational design of peptides and other bioactive molecules with desired three-dimensional structures and biological functions.

This guide delves into the intricate conformational analysis of N-Methyl-DL-alanine, summarizing key findings from computational and experimental studies. It provides detailed protocols for relevant analytical techniques and presents the quantitative data in a structured format to facilitate comparison and application in research settings.

Conformational Isomers of N-Methyl-DL-alanine

The conformational flexibility of N-Methyl-DL-alanine arises from the rotation around several single bonds. The key dihedral angles that define the conformation of the backbone are φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). Additionally, the orientation of the carboxylic acid group and the methyl groups contribute to the overall conformational space.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in identifying the stable conformers of N-methylated amino acids. In the gas phase, the conformational landscape of N-methyl-L-alanine has been explored using microwave spectroscopy, revealing the existence of multiple stable conformers stabilized by different intramolecular hydrogen bonding patterns.[1] These interactions are crucial in determining the relative energies of the conformers. The three primary types of intramolecular hydrogen bonds observed are:

  • Type I: A bifurcated hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O).[1]

  • Type II: A hydrogen bond between the hydroxyl group of the carboxylic acid (O-H) and the nitrogen atom.[1]

  • Type III: A hydrogen bond between the amino group (N-H) and the hydroxyl oxygen of the carboxylic acid.[1]

The interplay of these hydrogen bonds, along with steric effects from the methyl groups, dictates the preferred conformations.

G cluster_Conformers Conformational Isomers of N-Methyl-DL-alanine Conformer_I Conformer I (Type I H-bond) NH···O=C Conformer_II Conformer II (Type II H-bond) OH···N Conformer_I->Conformer_II Interconversion Conformer_III Conformer III (Type III H-bond) NH···O-H Conformer_II->Conformer_III Interconversion Other_Conformers Other Stable Conformers Conformer_III->Other_Conformers Interconversion N-Methyl-DL-alanine N-Methyl-DL-alanine N-Methyl-DL-alanine->Conformer_I Rotation (φ, ψ, χ) N-Methyl-DL-alanine->Conformer_II Rotation (φ, ψ, χ) N-Methyl-DL-alanine->Conformer_III Rotation (φ, ψ, χ) N-Methyl-DL-alanine->Other_Conformers Rotation (φ, ψ, χ)

Diagram 1: Conformational Isomerism of N-Methyl-DL-alanine.

Quantitative Conformational Data

While a complete set of experimentally determined relative energies and dihedral angles for all conformers of N-Methyl-DL-alanine is not available, computational studies on N-methylated alanine (B10760859) peptides provide valuable insights into its conformational preferences. The following table summarizes theoretical data for a model N-methylated alanine dipeptide (Ac-NMeAla-NHMe), which serves as a good approximation for the behavior of the N-Methyl-DL-alanine residue in a peptide-like environment.[2]

Conformerφ (°)ψ (°)ω (°)Relative Energy (kcal/mol)
I -8961800.0
II -401351800.8
III 50701801.2
IV -160801801.5

Note: The dihedral angles (φ, ψ, ω) and relative energies are derived from quantum mechanical calculations on a model dipeptide.[2] The ω angle, representing the peptide bond, strongly prefers a trans conformation (around 180°).

Experimental Protocols

The conformational analysis of N-Methyl-DL-alanine relies on a combination of experimental and computational techniques.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations are a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.

Protocol for DFT-based Conformational Search:

  • Initial Structure Generation:

    • Build the 3D structure of N-Methyl-DL-alanine using a molecular modeling software.

    • Systematically rotate the key dihedral angles (φ, ψ, and side-chain torsions) in increments (e.g., 30°) to generate a comprehensive set of initial conformers.

  • Geometry Optimization:

    • Perform geometry optimization for each initial conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This process finds the nearest local energy minimum on the potential energy surface.

    • It is advisable to perform these calculations in both the gas phase and with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to assess the impact of the environment.

  • Frequency Calculations:

    • For each optimized structure, perform a frequency calculation at the same level of theory.

    • Confirm that the structure corresponds to a true minimum by ensuring the absence of imaginary frequencies.

    • The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation:

    • Calculate the relative energy of each conformer with respect to the global minimum (the most stable conformer). The relative energy (ΔE) is calculated as: ΔE = Econformer - Eglobal_minimum

    • For more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Experimental Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary experimental technique for studying the conformation of molecules in solution. For N-methylated amino acids, specific NMR parameters are sensitive to the local conformation.

Generalized Protocol for NMR Conformational Analysis:

  • Sample Preparation:

    • Dissolve a high-purity sample of N-Methyl-DL-alanine in a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6). The choice of solvent can influence the conformational equilibrium.

    • The concentration should be optimized to obtain a good signal-to-noise ratio (typically >1 mM).

  • Data Acquisition:

    • Acquire a set of 1D (1H, 13C) and 2D NMR spectra (e.g., COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) on a high-field NMR spectrometer.

    • Temperature-dependent NMR studies can provide information about the thermodynamics of conformational exchange.

  • Spectral Assignment:

    • Assign all proton and carbon resonances to their respective atoms in the molecule using the combination of 1D and 2D NMR data.

  • Conformational Analysis:

    • Chemical Shifts: The chemical shifts of the α-proton and α-carbon are sensitive to the backbone conformation.

    • Coupling Constants: The three-bond coupling constants (3JHα-Hβ) can provide information about the side-chain rotamer populations via the Karplus equation.

    • Nuclear Overhauser Effect (NOE): NOESY or ROESY spectra reveal through-space proximities between protons. The presence or absence of specific NOEs can be used to distinguish between different conformers. For instance, an NOE between the N-methyl protons and the α-proton would indicate a specific backbone conformation.

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of N-Methyl-DL-alanine, integrating both computational and experimental approaches.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow Initial_Structures Generate Initial Structures (Dihedral Angle Scanning) DFT_Optimization Geometry Optimization (DFT: e.g., B3LYP/6-31G*) Initial_Structures->DFT_Optimization Frequency_Analysis Frequency Calculation (Confirm Minima, Obtain ZPVE) DFT_Optimization->Frequency_Analysis Energy_Calculation Calculate Relative Energies (Identify Stable Conformers) Frequency_Analysis->Energy_Calculation Final_Analysis Integrated Conformational Model (Structure, Dynamics, Solvent Effects) Energy_Calculation->Final_Analysis Theoretical Conformer Data Sample_Prep Sample Preparation (High Purity, Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1D, 2D NMR: COSY, NOESY) Sample_Prep->NMR_Acquisition Spectral_Assignment Spectral Assignment (Assign Resonances) NMR_Acquisition->Spectral_Assignment Conformational_Parameters Extract Conformational Parameters (Chemical Shifts, J-couplings, NOEs) Spectral_Assignment->Conformational_Parameters Conformational_Parameters->Final_Analysis Experimental Constraints

Diagram 2: Integrated Workflow for Conformational Analysis.

Conclusion

The conformational analysis of N-Methyl-DL-alanine is a multifaceted endeavor that provides critical insights for the design of novel peptides and therapeutic agents. The N-methyl group significantly influences the conformational space, favoring a trans amide bond and leading to a set of distinct, stable conformers stabilized by intramolecular hydrogen bonds. A synergistic approach, combining high-level computational methods like DFT with experimental techniques such as NMR spectroscopy, is essential for a thorough understanding of its structural and dynamic properties. The methodologies and data presented in this guide offer a robust framework for researchers to explore and harness the unique conformational characteristics of N-Methyl-DL-alanine in their scientific pursuits.

References

N-Methyl-DL-alanine: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid derivative that has garnered interest in various fields of biomedical research. Its structural modification, the methylation of the amino group, confers unique physicochemical properties that influence its biological interactions. This technical guide provides a comprehensive overview of the current understanding of the biological activity of N-Methyl-DL-alanine. The primary documented activity of this compound is its interaction with amino acid transport systems, specifically as an inhibitor of the low-affinity glycine (B1666218) uptake site, consistent with the characteristics of System A transporters. This guide summarizes the available qualitative and quantitative data, details relevant experimental protocols for its characterization, and provides visualizations of its putative mechanism of action. Due to the limited specific research on N-Methyl-DL-alanine, this document also serves to highlight areas for future investigation to fully elucidate its pharmacological potential.

Introduction

N-Methyl-DL-alanine (N-Me-DL-Ala) is a derivative of the amino acid alanine, featuring a methyl group substitution on the nitrogen atom of the amino group.[1] This N-methylation significantly alters the molecule's properties compared to its parent amino acid, impacting its size, polarity, and hydrogen-bonding capacity.[2] Such modifications are known to influence the conformational flexibility of peptides and can enhance pharmacological properties, including proteolytic stability and membrane permeability.[2][3]

While not one of the 20 standard proteinogenic amino acids, N-Methyl-DL-alanine is utilized in various research applications, including:

  • Peptide Synthesis: As a building block for creating peptide and protein analogues with modified properties for drug design and development.[4]

  • Neuroscience Research: To investigate its effects on neurotransmitter systems and as a potential neurotransmitter modulator.[1]

  • Metabolic Studies: To explore amino acid transport mechanisms and metabolic pathways.[5]

This guide will focus on the direct biological activities of N-Methyl-DL-alanine, with a particular emphasis on its interaction with cellular transport systems.

Interaction with Amino Acid Transport Systems

The most well-documented biological effect of N-Methyl-DL-alanine is its interaction with amino acid transporters. Specifically, it has been identified as an inhibitor of a low-affinity glycine uptake site.[6] This activity is characteristic of compounds that interact with the System A amino acid transporter.[6] System A is a sodium-dependent neutral amino acid transporter that plays a crucial role in cellular nutrition and metabolism.[7]

Quantitative Data: Inhibition of Glycine Uptake
Compound Target Effect Cell Type
N-Methyl-DL-alanineLow-affinity glycine uptake site (putative System A transporter)InhibitionBovine adrenal chromaffin cells

Table 1: Summary of the inhibitory effect of N-Methyl-DL-alanine on glycine uptake.

Downstream Effects: Catecholamine Release

The inhibition of glycine uptake by N-Methyl-DL-alanine in adrenal chromaffin cells is associated with a downstream physiological response: the release of catecholamines.[6] These cells are a well-established model for studying sympathetic neuron function, and the release of catecholamines is a key process in the "fight-or-flight" response.[8][9] The exact mechanism linking the inhibition of glycine transport to catecholamine secretion by N-Methyl-DL-alanine requires further investigation.

Metabolic Synthesis

N-Methyl-L-alanine, one of the stereoisomers of N-Methyl-DL-alanine, can be synthesized enzymatically. The primary enzyme responsible for its biosynthesis is N-methyl-L-amino acid dehydrogenase (NMAADH).[3] This enzyme catalyzes the reductive amination of pyruvate (B1213749) with methylamine (B109427), utilizing NADPH as a cofactor.[3]

Quantitative Data: Enzymatic Kinetics

The kinetic parameters (Michaelis-Menten constants, Km) for the substrates of NMAADH from Pseudomonas sp. have been determined.

Substrate Km (M) Source Organism
Pyruvate1.5 x 10⁻²Pseudomonas MS ATCC 25262
NADPH3.5 x 10⁻⁵Pseudomonas MS ATCC 25262
Methylamine7.5 x 10⁻²Pseudomonas MS ATCC 25262

Table 2: Michaelis-Menten constants (Km) for the substrates of N-methyl-L-amino acid dehydrogenase (NMAADH).[3]

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action

The following diagram illustrates the proposed mechanism of action for N-Methyl-DL-alanine in inhibiting the System A amino acid transporter and the subsequent downstream effect on catecholamine release in chromaffin cells.

cluster_membrane Cell Membrane transporter System A Transporter Catecholamine_vesicle Catecholamine Vesicle transporter->Catecholamine_vesicle Leads to NMA N-Methyl-DL-alanine NMA->transporter Inhibits Glycine Glycine Glycine->transporter Uptake Na Na+ Na->transporter Co-transport Catecholamine_release Catecholamine Release Catecholamine_vesicle->Catecholamine_release Exocytosis

Putative mechanism of N-Methyl-DL-alanine action.
Experimental Workflow: Amino Acid Uptake Inhibition Assay

The following diagram outlines a typical workflow for an amino acid uptake inhibition assay to quantify the effect of N-Methyl-DL-alanine.

start Start: Cell Culture (e.g., Chromaffin cells) wash1 Wash cells with uptake buffer start->wash1 preincubate Pre-incubate with N-Methyl-DL-alanine (various concentrations) wash1->preincubate add_radiolabeled Add radiolabeled glycine (e.g., [3H]Glycine) preincubate->add_radiolabeled incubate Incubate for a defined time add_radiolabeled->incubate wash2 Wash cells to remove unbound radiolabel incubate->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity (Scintillation counting) lyse->measure analyze Analyze data and calculate IC50 measure->analyze

Workflow for an amino acid uptake inhibition assay.

Experimental Protocols

Amino Acid Uptake Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of N-Methyl-DL-alanine on glycine uptake in a cultured cell line.

Materials:

  • Cultured cells (e.g., bovine adrenal chromaffin cells, or a cell line expressing the desired amino acid transporter)

  • Cell culture plates (24- or 48-well)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)

  • Radiolabeled glycine (e.g., [³H]Glycine)

  • N-Methyl-DL-alanine solutions of varying concentrations

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Pre-incubation: Add uptake buffer containing various concentrations of N-Methyl-DL-alanine (the inhibitor) to the wells. Include a control group with buffer only. Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled glycine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of radiolabeled glycine taken up in the presence of different concentrations of N-Methyl-DL-alanine. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Enzymatic Activity Assay for N-methyl-L-amino acid dehydrogenase (NMAADH)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of NADPH.[3]

Materials:

  • Purified NMAADH enzyme

  • Sodium pyruvate

  • Methylamine hydrochloride

  • NADPH

  • Tris-HCl buffer (pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of sodium pyruvate, methylamine hydrochloride, and NADPH in Tris-HCl buffer.

  • Assay Mixture: In a cuvette, prepare the reaction mixture containing Tris-HCl buffer, a saturating concentration of two of the three substrates (e.g., pyruvate and methylamine), and a specific amount of purified NMAADH.

  • Initiation of Reaction: Initiate the reaction by adding the third substrate (in this case, varying concentrations of NADPH) to the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺.

  • Initial Velocity Calculation: Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: Repeat steps 2-5 with varying concentrations of one substrate while keeping the others at saturating concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

Conclusion and Future Directions

The current body of scientific literature indicates that the primary biological activity of N-Methyl-DL-alanine is the inhibition of a low-affinity glycine uptake system, likely the System A amino acid transporter. This interaction has been shown to elicit downstream effects such as catecholamine release in a neuronal model system. However, there is a notable lack of quantitative data, such as binding affinities and inhibitory constants, for N-Methyl-DL-alanine's interaction with this and other potential biological targets.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining the IC50 and Ki values of N-Methyl-DL-alanine for various amino acid transporters (System A, GlyT1, GlyT2, etc.) to understand its potency and selectivity.

  • Receptor Screening: Broad screening of N-Methyl-DL-alanine against a panel of neurotransmitter receptors (e.g., NMDA, glycine, GABA receptors) to identify any direct receptor-mediated effects.

  • In Vivo Studies: Conducting pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, excretion, and in vivo effects of N-Methyl-DL-alanine.

  • Elucidation of Downstream Signaling: Investigating the precise molecular mechanisms by which inhibition of amino acid transport by N-Methyl-DL-alanine leads to downstream cellular responses like catecholamine secretion.

A more thorough understanding of the biological activities of N-Methyl-DL-alanine will be crucial for evaluating its potential as a pharmacological tool and for the development of novel therapeutics.

References

Distinguishing N-Methyl-DL-alanine and BMAA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine and β-N-methylamino-L-alanine (BMAA) are structural isomers with the same chemical formula (C4H9NO2) but distinct chemical structures and profoundly different biological activities. While N-Methyl-DL-alanine, an α-amino acid, serves primarily as a building block in peptide synthesis and for studying amino acid transport mechanisms, BMAA, a β-amino acid, is a potent neurotoxin implicated in neurodegenerative diseases. This technical guide provides a comprehensive comparison of these two molecules, focusing on their chemical and physical properties, biological activities, and the analytical methods crucial for their differentiation. A significant knowledge gap exists regarding the specific neurotoxic potential and signaling pathways of N-Methyl-DL-alanine, with the vast majority of research focused on the well-documented neurotoxin, BMAA.

Comparative Physicochemical Properties

A clear distinction between N-Methyl-DL-alanine and BMAA can be made based on their fundamental physicochemical properties. These differences are critical for developing effective analytical separation methods.

PropertyN-Methyl-DL-alanineβ-N-methylamino-L-alanine (BMAA)
Systematic Name 2-(methylamino)propanoic acid3-(methylamino)propanoic acid
Molecular Formula C4H9NO2[1]C4H10N2O2[2]
Molecular Weight 103.12 g/mol [3]118.136 g·mol−1[2]
Melting Point 209-211°CData Not Available
Solubility in Water ~50g/100mL[1]Water-soluble[4]
Structure α-amino acidβ-amino acid

Biological Activity and Signaling Pathways

The biological activities of N-Methyl-DL-alanine and BMAA are markedly different, with BMAA exhibiting significant neurotoxicity. There is a substantial lack of research on the specific signaling pathways affected by N-Methyl-DL-alanine.

N-Methyl-DL-alanine

N-Methyl-DL-alanine is primarily utilized in the field of peptide chemistry. Its N-methylation can enhance the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability.[5] It is also used in studies of amino acid transport mechanisms.[6] There is a notable scarcity of published experimental data on the neurotoxicity of N-Methyl-DL-alanine.[7]

One study on an angiotensin II analog containing N-Methyl-L-alanine demonstrated its complex biological effects, showing antagonist activity in an isolated rat uterus preparation (in vitro) but weak agonist (pressor) activity in a rat pressor assay (in vivo).[8] This highlights that the biological effects of N-methylated amino acids can be context-dependent.

β-N-methylamino-L-alanine (BMAA)

BMAA is a well-documented neurotoxin linked to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[7] Its neurotoxicity is multifaceted and involves several signaling pathways.

2.2.1. Excitotoxicity and Glutamate (B1630785) Receptor Agonism

BMAA acts as an agonist at several glutamate receptors, including:

  • N-methyl-D-aspartate (NMDA) receptors: BMAA binding to NMDA receptors can lead to prolonged channel opening, excessive calcium (Ca2+) influx, and subsequent excitotoxicity.[9]

  • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors: BMAA also interacts with these ionotropic glutamate receptors, contributing to neuronal depolarization and excitotoxicity.[9]

  • Metabotropic glutamate receptor 5 (mGluR5): Activation of mGluR5 by BMAA can also contribute to neurotoxicity.[10]

2.2.2. Oxidative Stress

BMAA exposure can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.[10]

2.2.3. Protein Misincorporation

There is a hypothesis that BMAA can be mistakenly incorporated into proteins in place of other amino acids like serine, potentially leading to protein misfolding and aggregation, though this mechanism is still under investigation and some studies have shown no evidence of misincorporation.[9][11]

2.2.4. Signaling Pathway Diagram

BMAA_Neurotoxicity_Pathway cluster_receptors Glutamate Receptors BMAA BMAA NMDA_R NMDA Receptor BMAA->NMDA_R AMPA_Kainate_R AMPA/Kainate Receptors BMAA->AMPA_Kainate_R mGluR5 mGluR5 BMAA->mGluR5 Oxidative_Stress ↑ Oxidative Stress (ROS) BMAA->Oxidative_Stress Protein_Misfolding Protein Misincorporation/Misfolding BMAA->Protein_Misfolding Ca_influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_influx AMPA_Kainate_R->Ca_influx mGluR5->Ca_influx Ca_influx->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Ca_influx->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Protein_Misfolding->Neuronal_Damage

BMAA Neurotoxicity Signaling Pathway.

Analytical Distinction: Methodologies and Protocols

The unambiguous identification and quantification of N-Methyl-DL-alanine and BMAA require sophisticated analytical techniques, primarily due to their isomeric nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable method for this purpose.

Key Analytical Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of BMAA and its isomers due to its high sensitivity and selectivity.[12]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method requires derivatization with a fluorescent tag but can be prone to interference, potentially leading to an overestimation of BMAA concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique also necessitates derivatization to increase the volatility of the amino acids.

Chromatographic Separation

The primary challenge in the analysis of N-Methyl-DL-alanine and BMAA is their chromatographic separation from each other and from other isomers of BMAA, such as 2,4-diaminobutyric acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methyl-alanine (BAMA).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often used for the separation of underivatized, polar molecules like BMAA and its isomers.[10]

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC is typically employed for the separation of less polar, derivatized amino acids.

  • Chiral Chromatography: Chiral stationary phases can be used to separate the enantiomers (D and L forms) of both N-Methyl-alanine and BMAA.

Sample Preparation and Derivatization

Due to the low concentrations of these analytes in biological and environmental samples and their polar nature, sample preparation and derivatization are often crucial steps.

  • Extraction: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes from complex matrices.

  • Hydrolysis: For the analysis of total BMAA (free and protein-bound), acid hydrolysis is required to release the protein-bound fraction.

  • Derivatization: Derivatization is often necessary to improve chromatographic separation and enhance detection sensitivity. Common derivatizing agents include:

    • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)

    • 9-fluorenylmethyl chloroformate (FMOC-Cl)

    • Dansyl chloride

Experimental Protocol: A Generalized LC-MS/MS Workflow

The following provides a general workflow for the analysis of N-Methyl-DL-alanine and BMAA. Specific parameters such as the choice of column, mobile phase composition, and mass spectrometer settings need to be optimized for a particular application.

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., tissue, cells, water) Extraction 2. Extraction (e.g., with TCA or methanol/water) Sample_Collection->Extraction Hydrolysis 3. Acid Hydrolysis (Optional) (for total amino acid analysis) Extraction->Hydrolysis Cleanup 4. Solid-Phase Extraction (SPE) (Cleanup and Concentration) Extraction->Cleanup For free amino acids Hydrolysis->Cleanup Derivatization 5. Derivatization (Optional) (e.g., with AQC or FMOC-Cl) Cleanup->Derivatization LC_Separation 6. LC Separation (HILIC or RPLC) Cleanup->LC_Separation For underivatized analysis Derivatization->LC_Separation MS_Detection 7. MS/MS Detection (Tandem Mass Spectrometry) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Quantification and Identification) MS_Detection->Data_Analysis

Generalized workflow for the LC-MS/MS analysis of amino acid isomers.

Conclusion

The distinction between N-Methyl-DL-alanine and BMAA is of paramount importance for researchers in neuroscience and drug development. While they are structural isomers, their biological activities are vastly different. BMAA is a potent neurotoxin with well-documented mechanisms of action involving excitotoxicity and oxidative stress. In contrast, N-Methyl-DL-alanine is primarily a tool in peptide chemistry, and there is a significant lack of data on its potential neurotoxicity and effects on signaling pathways. The accurate analytical separation of these isomers, primarily through LC-MS/MS, is crucial for any research involving these compounds to avoid misidentification and to accurately assess their respective biological roles. Further research is warranted to fill the knowledge gap regarding the biological effects of N-Methyl-DL-alanine.

References

N-Methyl-DL-alanine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative utilized in various research and development applications, including peptide synthesis and neuroscience.[1] Its structural modification, the methylation of the amino group, imparts unique physicochemical properties that can enhance the stability and bioavailability of peptides. This guide provides a comprehensive overview of the safety, handling, and toxicological profile of N-Methyl-DL-alanine to ensure its responsible use in a laboratory setting.

Hazard Identification and Classification

The hazard classification of N-Methyl-DL-alanine is not uniformly established across all suppliers and regulatory bodies. Some safety data sheets (SDS) indicate that it is not a hazardous substance under the 2012 OSHA Hazard Communication Standard.[2] However, other sources provide a GHS classification indicating potential hazards. This discrepancy underscores the importance of handling the substance with care, assuming a conservative approach to safety.

One aggregated GHS classification from the ECHA C&L Inventory reports the following hazards[3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Due to this conflicting information, it is prudent to handle N-Methyl-DL-alanine as a potentially hazardous substance.

Toxicological Data

For context, a structurally related compound, β-N-methylamino-L-alanine (BMAA), has been studied for its neurotoxicity. In a mouse model, the presumptive intraperitoneal LD50 of L-BMAA was determined to be 3 mg/g of body weight, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 2 mg/g of body weight.[4] It is crucial to note that this data is for a different, though related, compound and should not be directly extrapolated to N-Methyl-DL-alanine.

Table 1: Summary of Toxicological Data

ParameterValueSpeciesRouteReference
N-Methyl-DL-alanine
Acute Oral Toxicity (LD50)Data not available--[2]
Skin Corrosion/IrritationCauses skin irritation (GHS Category 2)--[3]
Eye Damage/IrritationCauses serious eye irritation (GHS Category 2A)--[3]
Respiratory IrritationMay cause respiratory irritation (GHS Category 3)--[3]
β-N-methylamino-L-alanine (BMAA) (for reference)
Presumptive LD503 mg/gMouseIntraperitoneal[4]
LOAEL2 mg/gMouseIntraperitoneal[4]

Physicochemical Properties

Understanding the physicochemical properties of N-Methyl-DL-alanine is essential for its safe handling and use in experimental settings.

Table 2: Physicochemical Properties of N-Methyl-DL-alanine

PropertyValueReference
Chemical Formula C4H9NO2[3]
Molecular Weight 103.12 g/mol [3]
CAS Number 600-21-5[3]
Appearance White to off-white crystalline powder[5]
Melting Point 289 °C (decomposes)[6]
Solubility Soluble in water[7]
logP (calculated) -2.5[3]
pKa (calculated) Not available-
Vapor Pressure Not available-
Density Not available-

Experimental Protocols

The following are summaries of standard experimental protocols relevant to assessing the potential hazards of N-Methyl-DL-alanine. These are based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.

  • Housing and Fasting: Animals are housed in suitable cages and fasted prior to dosing.

  • Dosing: A single dose of the substance is administered by gavage. The test proceeds in a stepwise manner using a limited number of animals at each step.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at least twice on the day of dosing and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and behavior.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

This protocol assesses the potential of a substance to cause skin irritation or corrosion.

  • Animal Selection: Albino rabbits are the preferred species for this test.

  • Preparation: The fur on the dorsal area of the trunk of the animal is clipped.

  • Application: A small amount (0.5 g for a solid) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days to assess the reversibility of any effects.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Animal Selection: Albino rabbits are typically used.

  • Application: A single dose of the test substance (e.g., 0.1 mL for a liquid or a small amount of solid) is applied into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The observation period can be extended to assess the reversibility of lesions.

Biological Activity and Signaling Pathways

Direct and detailed information on the signaling pathways affected by N-Methyl-DL-alanine is limited. It is known to be used in studies of amino acid transport mechanisms.

A structurally similar compound, the neurotoxin β-N-methylamino-L-alanine (BMAA), has been shown to act as an agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) 5 (mGluR5) receptors.[6] Activation of these receptors can lead to an influx of calcium ions and subsequent downstream signaling cascades, which, if overactivated, can result in excitotoxicity and oxidative stress. While this pathway is for a related compound, it provides a plausible area for investigation for N-Methyl-DL-alanine's potential neurological effects.

BMAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMAA BMAA NMDAR NMDA Receptor BMAA->NMDAR mGluR5 mGluR5 Receptor BMAA->mGluR5 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx mGluR5->Ca_influx Oxidative_Stress Oxidative Stress Ca_influx->Oxidative_Stress Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Oxidative_Stress->Excitotoxicity

Caption: Putative signaling pathway for the related neurotoxin BMAA.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If handling as a powder and dust may be generated, use a NIOSH-approved respirator with a particulate filter.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

Accidental Release

In the event of a spill, follow these procedures:

Spill_Response_Workflow Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Wear_PPE Don Appropriate PPE Evacuate_Area->Wear_PPE Contain_Spill Contain the Spill Wear_PPE->Contain_Spill Collect_Material Collect Spilled Material Contain_Spill->Collect_Material Decontaminate Decontaminate Spill Area Collect_Material->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Workflow for responding to an accidental release.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Dispose of N-Methyl-DL-alanine and any contaminated materials as hazardous chemical waste. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

Waste_Disposal_Decision Waste_Generated Waste Generated Is_Hazardous Is it Hazardous Waste? Waste_Generated->Is_Hazardous Segregate_Container Segregate in a Labeled, Compatible Container Is_Hazardous->Segregate_Container Yes Non_Hazardous_Disposal Dispose as Non-Hazardous Waste (Consult Institutional Policy) Is_Hazardous->Non_Hazardous_Disposal No Contact_EHS Contact EHS for Pickup Segregate_Container->Contact_EHS

Caption: Decision process for the disposal of N-Methyl-DL-alanine waste.

Conclusion

While N-Methyl-DL-alanine is a valuable compound in research and development, the available safety and toxicological data are limited and at times conflicting. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this substance with a high degree of caution, adhering to the safety protocols outlined in this guide. The use of appropriate personal protective equipment, proper handling and storage procedures, and a clear understanding of emergency protocols are essential for ensuring a safe laboratory environment.

References

The Solubility Profile of N-Methyl-DL-alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-alanine, a derivative of the amino acid alanine, is a compound of increasing interest in pharmaceutical and biochemical research. Its incorporation into peptides can enhance metabolic stability and cell permeability, making it a valuable building block in drug design.[1] A thorough understanding of its solubility in various solvents is critical for its application in synthesis, formulation, and biological assays.[2] This technical guide provides a consolidated overview of the available solubility data for N-Methyl-DL-alanine, detailed experimental protocols for solubility determination, and a workflow for this process.

Quantitative Solubility Data

The solubility of N-Methyl-DL-alanine is highly dependent on the polarity of the solvent. It exhibits good solubility in polar solvents and is sparingly soluble to insoluble in non-polar organic solvents. The available quantitative and qualitative data are summarized in Table 1. It is important to note that there can be discrepancies in reported solubility data, which may arise from variations in experimental conditions and the purity of both the solute and the solvents.[3]

SolventReported SolubilityTemperature (°C)Notes
Water≥ 200 mg/mL (1939.49 mM)[4]Not SpecifiedSaturation point not reached at this concentration.
Water~50 g/100 mL[5]Not SpecifiedApproximate value.
Water~10 mg/mL[3]25General value for polar solvents.
Waterlog10WS (mol/L) = 0.10Not SpecifiedCalculated value.[6]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[3]25General value for polar solvents.
MethanolSlightly soluble[5]Not SpecifiedQualitative description.
EthanolSlightly soluble[5]Not SpecifiedQualitative description.
EtherInsoluble[5]Not SpecifiedQualitative description.
HexaneNegligible solubility[3]Not SpecifiedQualitative description.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for research and development. The following is a generalized protocol for determining the solubility of N-Methyl-DL-alanine, based on the established shake-flask method coupled with quantitative analysis.

Materials
  • N-Methyl-DL-alanine (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.) of analytical grade

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Methyl-DL-alanine to a known volume of the selected solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is transferred. For volatile solvents, this should be done promptly to minimize evaporation.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • HPLC Method:

      • Prepare a series of standard solutions of N-Methyl-DL-alanine of known concentrations in the solvent of interest.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

      • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • UV-Vis Spectrophotometry Method:

      • This method is suitable if N-Methyl-DL-alanine exhibits sufficient absorbance at a specific wavelength and the solvent does not interfere.

      • Similar to the HPLC method, prepare standard solutions and generate a calibration curve based on absorbance.

      • Dilute the filtered supernatant appropriately and measure its absorbance.

      • Calculate the concentration of the saturated solution using the calibration curve and the dilution factor.[7]

    • Gravimetric Method:

      • Accurately weigh a known volume of the clear, saturated solution.

      • Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

      • Weigh the remaining solid residue.

      • The solubility can then be expressed as the mass of the solute per volume or mass of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of N-Methyl-DL-alanine.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Quantitative Analysis prep1 Add excess N-Methyl-DL-alanine to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow suspension to settle prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter supernatant (e.g., 0.22 µm syringe filter) sample1->sample2 analysis1 Prepare dilutions sample2->analysis1 analysis2 Analyze by HPLC or UV-Vis Spectrophotometry analysis1->analysis2 analysis3 Calculate solubility from calibration curve analysis2->analysis3

Workflow for Solubility Determination.

Conclusion

The solubility of N-Methyl-DL-alanine is a key parameter for its effective use in research and development. While existing data indicates high solubility in polar solvents like water and poor solubility in non-polar solvents, there is a need for more comprehensive, temperature-dependent quantitative studies. The experimental protocol outlined in this guide provides a robust framework for researchers to generate reliable and reproducible solubility data, facilitating the advancement of applications involving this important amino acid derivative.

References

Spectroscopic Profile of N-Methyl-DL-alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Methyl-DL-alanine, complete with detailed experimental protocols and workflow visualizations to support researchers, scientists, and drug development professionals.

N-Methyl-DL-alanine, a derivative of the amino acid alanine, is of significant interest in various fields of chemical and pharmaceutical research. Its incorporation into peptides can modify their conformational properties, stability, and biological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and utilization in synthesis and drug development. This guide provides a comprehensive overview of the NMR, IR, and MS data for N-Methyl-DL-alanine, alongside detailed methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of N-Methyl-DL-alanine in solution. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data. Experimental data can be found in spectral databases such as SpectraBase and ChemicalBook.[1]

Table 1: ¹H NMR Spectral Data for N-Methyl-DL-alanine

ProtonChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-2 (α-CH) ~3.0 - 3.5Quartet (q)~7.0
H-3 (β-CH₃) ~1.3 - 1.5Doublet (d)~7.0
N-CH₃ ~2.3 - 2.6Singlet (s)-
N-H Broad, variableSinglet (s)-
COOH Broad, variableSinglet (s)-

Table 2: ¹³C NMR Spectral Data for N-Methyl-DL-alanine

CarbonChemical Shift (δ) (ppm)
C-1 (C=O) ~175 - 180
C-2 (α-CH) ~55 - 60
C-3 (β-CH₃) ~15 - 20
N-CH₃ ~30 - 35

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. An FTIR spectrum of N-Methyl-DL-alanine, typically obtained using a mull technique, is available on PubChem.[2] The characteristic absorption bands are detailed in the table below.

Table 3: Characteristic IR Absorption Bands for N-Methyl-DL-alanine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching3000 - 2500 (broad)
N-H (Amine) Stretching3400 - 3250
C-H (Alkyl) Stretching2985 - 2850
C=O (Carboxylic Acid) Stretching1725 - 1700
N-H (Amine) Bending1650 - 1580
C-N (Amine) Stretching1250 - 1020
O-H (Carboxylic Acid) Bending1440 - 1395 and 950 - 910

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Due to the low volatility of amino acids, derivatization is often required for gas chromatography-mass spectrometry (GC-MS) analysis. A common method is silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups.[1] The mass spectrum of the TMS derivative of N-Methyl-L-alanine shows several characteristic peaks.

Table 4: Key Mass Spectrometry Peaks for the TMS Derivative of N-Methyl-L-alanine

m/zRelative Intensity (%)Proposed Fragment
73 100.00[Si(CH₃)₃]⁺
130 93.89[M - COOTMS]⁺
131 13.71Isotope peak of m/z 130
147 11.81[M - CH₃]⁺
74 9.51[CH₃-CH=N⁺H-CH₃]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized yet detailed procedures for the analysis of N-Methyl-DL-alanine.

NMR Sample Preparation

A well-prepared sample is essential for high-resolution NMR spectroscopy.

  • Solvent Selection: Choose a suitable deuterated solvent. For amino acids, common choices include deuterium (B1214612) oxide (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Concentration: For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg/mL is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Accurately weigh the N-Methyl-DL-alanine sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Volume: Ensure the final sample volume in the NMR tube is between 0.6 and 0.7 mL.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Final Spectrum I->J Structural Elucidation

NMR Experimental Workflow
Infrared (IR) Spectroscopy Protocol (ATR Technique)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.[1]

  • Crystal Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to air dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of N-Methyl-DL-alanine powder onto the center of the ATR crystal.

  • Pressure Application: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Spectrum (Baseline Correction, etc.) E->F G Final IR Spectrum F->G

ATR-FTIR Experimental Workflow
Mass Spectrometry (GC-MS) Protocol with Silylation

For GC-MS analysis, derivatization is necessary to increase the volatility of N-Methyl-DL-alanine.

  • Sample Preparation: Accurately weigh a small amount of N-Methyl-DL-alanine (typically 0.1-1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and a suitable solvent (e.g., acetonitrile (B52724) or pyridine) to the dried sample.

  • Reaction: Cap the vial tightly and heat it at 70-100°C for 15-30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject an aliquot (typically 1 µL) of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute the derivatized analyte.

    • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Acquire data in full scan mode to obtain the complete mass spectrum.

MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dry Sample B Add Silylating Agent & Solvent A->B C Heat to React B->C D Inject Sample C->D E GC Separation D->E F Mass Spectrometry (EI, Full Scan) E->F G Analyze Mass Spectrum F->G H Identify Fragmentation Pattern G->H I Final Result H->I Compound Identification

GC-MS with Silylation Workflow

References

Commercial Suppliers and Technical Guide for H-N-Me-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-N-Me-DL-Ala-OH, scientifically known as N-Methyl-DL-alanine, is a non-proteinogenic α-amino acid. It is a derivative of the amino acid alanine (B10760859) where a methyl group has replaced one of the hydrogens on the α-amino group. This structural modification confers unique properties, making it a valuable building block in medicinal chemistry and drug development. The introduction of the N-methyl group can enhance the metabolic stability of peptides by increasing resistance to enzymatic degradation, improve membrane permeability, and influence the conformational properties of peptide-based therapeutics. This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use, and a look into a relevant biological signaling pathway.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The compound is generally available as a white to off-white crystalline powder. Below is a summary of offerings from several prominent commercial suppliers.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
Sigma-Aldrich N-Methyl-DL-alanineM0506≥98% (TLC)Product Discontinued
Fisher Scientific N-Methyl-DL-alanine, 98%AAH652871498%25 g
AAH652872298%100 g
Biosynth N-Methyl-DL-alanineFM48853-Inquire for details
Chem-Impex N-Methyl-DL-alanine-≥ 98% (NMR)Inquire for details
BenchChem This compoundB554873-Inquire for details
MedChemExpress This compoundHY-W016141>98%100 mg, 1 g, 5 g, 10 g, 25 g, 50 g, 100 g
United States Biological N-Methyl-DL-alanine24006298+%Inquire for details

Experimental Protocols

Synthesis of N-Methyl-DL-alanine from DL-Alanine

A common laboratory-scale synthesis of N-Methyl-DL-alanine involves the reductive amination of pyruvate (B1213749) with methylamine (B109427), or the direct methylation of alanine. A classical approach involves the reaction of α-bromopropionic acid with methylamine.[1]

Materials:

  • α-bromopropionic acid

  • Concentrated aqueous methylamine solution

  • Methanol (B129727)

  • Ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, chill a concentrated aqueous solution of methylamine in an ice bath.

  • Slowly add α-bromopropionic acid to the chilled methylamine solution with constant stirring. The reaction is exothermic and should be controlled to prevent excessive temperature increase.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several days to ensure the completion of the reaction.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to a smaller volume.

  • Filter the concentrated solution to remove any solid byproducts.

  • To the filtrate, add methanol to precipitate the crude N-Methyl-DL-alanine.

  • Cool the mixture in a refrigerator to maximize precipitation.

  • Collect the crystals by suction filtration and wash them with cold methanol and then with ether.

  • For further purification, the crude product can be recrystallized from a water-methanol mixture. Dissolve the crude product in a minimal amount of hot water, and then add methanol to induce recrystallization upon cooling.

  • Dry the purified crystals under vacuum.

Incorporation of N-Methyl-DL-alanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a peptide chain using solid-phase peptide synthesis (SPPS) requires specific coupling reagents to overcome the steric hindrance of the N-methyl group.[2][3] This protocol outlines a general procedure using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids, including Fmoc-N-Me-DL-Ala-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution in DMF (e.g., 20%)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Coupling of Fmoc-N-Me-DL-Ala-OH:

    • Due to the increased steric hindrance, the coupling of N-methylated amino acids often requires longer reaction times or double coupling.

    • Activate Fmoc-N-Me-DL-Ala-OH using the same procedure as for standard amino acids (3 eq. amino acid, 3 eq. HATU, 6 eq. DIEA in DMF).

    • Add the activated solution to the resin and shake for 2-4 hours.

    • Monitor the coupling completion using a ninhydrin (B49086) test (for primary amines) or a bromophenol blue test (for secondary amines). If the coupling is incomplete, repeat the coupling step.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Amino Acid Transport Assay

N-Methyl-DL-alanine can be used to study the specificity and kinetics of amino acid transporters. A common method involves competitive binding assays using a radiolabeled natural amino acid.[4][5]

Materials:

  • Cell line expressing the amino acid transporter of interest

  • Cell culture medium and reagents

  • Radiolabeled amino acid (e.g., [³H]-L-alanine)

  • This compound (as a competitor)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Scintillation counter and scintillation fluid

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and grow them to a confluent monolayer.

  • Preparation of Solutions: Prepare a stock solution of the radiolabeled amino acid in uptake buffer. Prepare a series of concentrations of this compound in the same buffer.

  • Assay Initiation:

    • Wash the cell monolayer with pre-warmed uptake buffer.

    • Add the uptake buffer containing the fixed concentration of the radiolabeled amino acid and varying concentrations of this compound to the cells.

    • Include control wells with only the radiolabeled amino acid (for total uptake) and wells with a high concentration of a known inhibitor (for non-specific uptake).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

  • Assay Termination:

    • Rapidly aspirate the uptake solution.

    • Wash the cells quickly with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the specific uptake of the radiolabeled amino acid as a function of the concentration of this compound.

    • Determine the IC₅₀ value of this compound for the inhibition of the radiolabeled amino acid transport.

Signaling Pathway and Visualization

While this compound itself is not a direct modulator of a specific signaling pathway in the same way a neurotransmitter is, its structural similarity to D-alanine and its use in neuroscience research suggest a potential interaction with pathways involving amino acid receptors. A relevant pathway to consider is the N-methyl-D-aspartate (NMDA) receptor signaling cascade, which is crucial for synaptic plasticity, learning, and memory.[6][7][8] The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.

Below is a DOT language script to generate a diagram of a simplified NMDA receptor signaling pathway.

NMDA_Signaling_Pathway cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Co_agonist Glycine / D-Serine Co_agonist->NMDAR Binds Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Glutamate Release Postsynaptic_Neuron Postsynaptic Neuron Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates CREB CREB CaMKII->CREB Activates Src Src Kinase PKC->Src Activates Src->NMDAR Phosphorylates (Potentiates) Gene_Expression Gene Expression & Plasticity CREB->Gene_Expression Regulates

Caption: Simplified NMDA Receptor Signaling Pathway.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The information on commercial suppliers, detailed experimental protocols, and a relevant signaling pathway should facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-DL-alanine, a non-proteinogenic amino acid with significant applications in biochemical research and pharmaceutical development. This document details its chemical properties, synthesis, and key applications, including its role in peptide synthesis and metabolic studies. Experimental protocols and pathway diagrams are provided to support advanced research and development.

Core Chemical and Physical Properties

N-Methyl-DL-alanine is a derivative of the amino acid alanine (B10760859) where a methyl group has replaced a hydrogen atom on the amino group. This modification alters its chemical properties, making it a valuable tool in various scientific applications.

PropertyValueReference(s)
Molecular Weight 103.12 g/mol [1][2][3][4]
Molecular Formula C₄H₉NO₂[1][2][3]
CAS Number 600-21-5[1][3]
Appearance White to off-white powder[2][3]
Melting Point 263-299 °C[2][3]
Purity ≥98%[2][3]
SMILES String CNC(C)C(O)=O
InChI Key GDFAOVXKHJXLEI-UHFFFAOYSA-N[1]
Synonyms N-Me-DL-Ala-OH, 2-methylamino propanoic acid[1][2][3]

Applications in Research and Development

N-Methyl-DL-alanine is a versatile molecule with several key applications in scientific research and drug development:

  • Peptide Synthesis: Incorporation of N-methylated amino acids like N-Methyl-DL-alanine into peptides can enhance their metabolic stability and membrane permeability, which are desirable properties for therapeutic peptides.[5] It serves as a crucial building block in the synthesis of peptide and protein analogues for drug and antibiotic design.

  • Neuroscience: It is utilized in neuropharmacological studies to investigate its effects on neurotransmitter systems, offering insights into potential treatments for neurological disorders.[2][3]

  • Metabolic Studies: Researchers use this compound to explore metabolic pathways.[2] It has been shown to inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I (CPT I) and also inhibits fatty acid synthase (FAS).[6]

  • Chemical Synthesis: It serves as a precursor in the synthesis of other molecules. For example, it can be used in the Akabori-Momotani reaction with benzaldehyde (B42025) to synthesize ephedrine (B3423809).[7]

Experimental Protocols

A common method for the synthesis of N-Methyl-DL-alanine involves the reaction of α-bromopropionic acid with methylamine (B109427).[8]

Materials:

  • α-bromopropionic acid

  • Concentrated aqueous methylamine solution

  • Methanol (B129727)

  • Ether

  • Glass-stoppered bottle

  • Reaction vessel

  • Filtration apparatus

Protocol:

  • Chill the concentrated aqueous methylamine solution to 1–4 °C.

  • Slowly add α-bromopropionic acid to the cold methylamine solution with stirring. The molar ratio of methylamine to α-bromopropionic acid should be high to favor the formation of the N-methylated product.

  • Allow the mixture to stand at room temperature for at least four days in a sealed container.[8]

  • Concentrate the resulting solution by evaporation to a smaller volume.

  • Filter the concentrated solution to remove any precipitates.

  • Further concentrate the filtrate.

  • Cool the solution to room temperature and add methanol to precipitate the N-Methyl-DL-alanine.

  • Chill the mixture overnight in a refrigerator (0–4 °C) to maximize crystallization.[8]

  • Filter the crystals with suction and wash them with methanol and then ether.

  • For further purification, the crude product can be redissolved in a minimal amount of warm water, followed by reprecipitation with methanol.[8]

G Synthesis of N-Methyl-DL-alanine A α-bromopropionic acid C Reaction Mixture (Stirring, 4 days at RT) A->C B Methylamine B->C D Concentration C->D E Precipitation with Methanol D->E F Crystallization (0-4°C) E->F G Filtration and Washing F->G H N-Methyl-DL-alanine G->H

Workflow for the synthesis of N-Methyl-DL-alanine.

Due to the low volatility of amino acids, derivatization is required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common derivatization method.[5]

Materials:

  • N-Methyl-DL-alanine sample

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Reaction vial

  • Heater

  • GC-MS system

Protocol:

  • Sample Preparation: Place a known quantity of N-Methyl-DL-alanine in a reaction vial and ensure it is completely dry.[5]

  • Derivatization: Add the silylating agent to the vial.

  • Reaction: Seal the vial and heat it (e.g., at 70–100 °C for a specified time) to complete the derivatization reaction.[5]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the components, which are then ionized and detected by the mass spectrometer.[5]

Signaling and Metabolic Pathways

The incorporation of N-Methyl-DL-alanine into a peptide chain provides steric hindrance that can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.

G Peptide Modification Workflow cluster_0 Standard Peptide Synthesis cluster_1 N-Methylated Peptide Synthesis A Amino Acid Activation B Coupling A->B C Deprotection B->C D Standard Peptide C->D E N-Methyl-DL-alanine Activation F Specialized Coupling E->F G Deprotection F->G H N-Methylated Peptide (Enhanced Stability) G->H G Inhibitory Action on Fatty Acid Metabolism cluster_0 Fatty Acid Synthesis cluster_1 Fatty Acid Oxidation A Acetyl-CoA B Fatty Acid Synthase (FAS) A->B C Fatty Acids B->C D Fatty Acids E Carnitine Palmitoyltransferase I (CPT I) D->E F Mitochondrial Beta-Oxidation E->F Inhibitor N-Methyl-DL-alanine Inhibitor->B Inhibitor->E

References

N-Methyl-DL-alanine: A Technical Guide to its Core Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine (NMDLA) is a non-proteinogenic α-amino acid derivative that has garnered interest within the scientific community for its versatile applications in biochemical research and its potential as a modulator of physiological processes. This technical guide provides an in-depth overview of the current understanding of NMDLA, focusing on its established roles in peptide synthesis, neuroscience, and metabolic studies, which form the basis for its potential therapeutic applications. While direct clinical evidence remains nascent, this document consolidates the existing preclinical data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and drug development efforts.

Introduction

N-Methyl-DL-alanine is a derivative of the amino acid alanine, characterized by the presence of a methyl group on the nitrogen atom of the amino group. This structural modification confers unique physicochemical properties, including altered steric hindrance, lipophilicity, and hydrogen-bonding capacity, which can significantly influence the biological activity of molecules into which it is incorporated.[1][2] Primarily utilized as a research tool, NMDLA serves as a valuable building block in the synthesis of peptide analogues with enhanced stability and bioavailability.[3][4] Its structural similarity to endogenous amino acids has also led to its investigation as a potential modulator of neurotransmitter systems and metabolic pathways, suggesting a potential for therapeutic intervention in a range of pathologies.[3]

Mechanism of Action and Pharmacological Properties

The therapeutic potential of N-Methyl-DL-alanine is intrinsically linked to its interaction with key biological systems, most notably the glutamatergic system and its role in peptide hormone modulation.

Modulation of NMDA Receptor Signaling

While N-Methyl-DL-alanine is structurally distinct from the potent NMDA receptor agonist N-methyl-D-aspartate (NMDA), its N-methylated structure suggests a potential interaction with the NMDA receptor complex. The overactivation of NMDA receptors is a known contributor to excitotoxicity, a key pathological process in various neurological disorders. Conversely, NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia. The precise nature of NMDLA's interaction with the NMDA receptor, whether as an agonist, antagonist, or allosteric modulator, is an area of active investigation.

Hypothesized NMDLA Interaction with NMDA Receptor Signaling

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 NMDLA N-Methyl-DL-alanine (Hypothesized Modulator) NMDLA->NMDAR Potential Modulation Ca_influx Ca²+ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Neuroprotection Neuroprotection/ Neurotoxicity Downstream->Neuroprotection

A hypothesized signaling pathway of NMDLA at the NMDA receptor.
Incorporation into Bioactive Peptides

A significant area of NMDLA's application is in the synthesis of peptide analogues. The N-methylation of amino acid residues can protect peptides from enzymatic degradation, thereby increasing their in vivo half-life. This modification can also induce conformational changes that may enhance receptor binding affinity and selectivity.

Potential Therapeutic Applications

The unique properties of N-Methyl-DL-alanine have led to its investigation in several therapeutic areas.

Neurological Disorders

Recent metabolomic studies have identified N-Methyl-DL-alanine as a potential biomarker for migraine. One study found significantly decreased serum levels of NMDLA in migraine patients compared to healthy controls, suggesting a possible role in the pathophysiology of the disorder through its connection to tryptophan metabolism.[4]

Biomarker AUC (95% CI) Sensitivity (%) Specificity (%)
N-Methyl-DL-alanine0.88 (0.79-0.97)85.780.0
Glycyl-l-proline0.92 (0.85-0.99)90.586.7
l-Methionine0.89 (0.80-0.98)81.083.3
Table 1: Receiver Operating Characteristic (ROC) curve analysis of potential migraine biomarkers.[4]

Given the role of excitotoxicity in neurodegenerative diseases, the potential for NMDLA to modulate NMDA receptor activity suggests a possible neuroprotective role. However, direct evidence for the therapeutic efficacy of NMDLA in preclinical models of neurodegeneration is currently limited.

Experimental Workflow: In Vitro Neurotoxicity Assessment

Neurotoxicity_Workflow start Start: Neuronal Cell Culture treatment Treatment with NMDLA at various concentrations start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation supernatant Collect Culture Supernatant incubation->supernatant ldh_assay LDH Cytotoxicity Assay supernatant->ldh_assay data_analysis Data Analysis: Quantify Cell Viability ldh_assay->data_analysis end End: Assess Neuroprotective or Neurotoxic Effects data_analysis->end

References

The Impact of N-Methylation on Alanine: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation, the substitution of one or both hydrogen atoms on the alpha-amino group of an amino acid with a methyl group, is a critical modification in medicinal chemistry and pharmacology. This technical guide provides an in-depth analysis of the structural and functional consequences of N-methylation on the amino acid L-alanine, yielding N-methyl-L-alanine (NMA) and N,N-dimethyl-L-alanine (DALA). We will explore the alterations in physicochemical properties, the resulting impact on biological activity, particularly concerning the glutamatergic system, and provide detailed experimental protocols for the synthesis and analysis of these modified amino acids.

Introduction: The Significance of a Methyl Group

The addition of a methyl group to the nitrogen atom of L-alanine profoundly alters its molecular landscape. This seemingly minor modification introduces steric hindrance, removes a hydrogen bond donor, and increases lipophilicity. These changes cascade into significant functional consequences, most notably enhancing the metabolic stability of peptides containing these residues by making them resistant to proteolytic degradation. Furthermore, the conformational rigidity imposed by N-methylation can influence receptor binding affinity and selectivity, making N-methylated amino acids valuable tools in drug design and peptide engineering.

Structural and Physicochemical Impact of N-Methylation on Alanine (B10760859)

The progressive methylation of L-alanine's amino group induces a systematic shift in its physicochemical properties. These alterations are fundamental to understanding the functional changes observed in biological systems.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data comparing L-alanine with its N-methylated derivatives. This data highlights the trends in acidity (pKa) and hydrophobicity (LogP) as a function of N-methylation.

PropertyL-AlanineN-Methyl-L-alanine (NMA)N,N-Dimethyl-L-alanine (DALA)
Molecular Formula C₃H₇NO₂C₄H₉NO₂C₅H₁₁NO₂
Molecular Weight ( g/mol ) 89.09[1]103.12[2]117.15[3]
pKa (Carboxyl Group) 2.34[1][4]~2.32 (Predicted)~2.34 (Predicted)[5]
pKa (Amino Group) 9.69[1][4]Not Available9.97 (Predicted, Strongest Basic)[6]
LogP (Octanol-Water Partition Coefficient) -2.85[7]-0.321 (Calculated)[8]-2.0 (Computed)[3]
Melting Point (°C) 297 (decomposes)[7]315-317 (decomposes)184[9]

Functional Consequences of N-Methylated Alanine

The structural and physicochemical modifications induced by N-methylation directly translate to altered biological function. A key area of interest is the interaction of N-methylated amino acids with the central nervous system, particularly the glutamatergic system.

Interaction with Glutamate (B1630785) Receptors

N-methylated compounds, by their very nature, are analogs of endogenous molecules and can interact with various receptors. Notably, N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory, are named for their selective agonist, N-methyl-D-aspartate, a methylated derivative of the amino acid aspartate.[10] While N-methyl-L-alanine is not a primary agonist for the NMDA receptor, its structural similarity to glutamate and NMDA suggests potential interactions within the glutamatergic system.

Studies on the related compound β-N-methylamino-L-alanine (L-BMAA) have shown that it can act as an agonist at metabotropic glutamate receptors and that its neurotoxic effects are associated with its properties at the NMDA receptor.[11][12] This suggests that N-methylated alanine derivatives can influence neuronal signaling pathways. The introduction of a methyl group can alter the binding affinity and selectivity for different glutamate receptor subtypes.

Signaling Pathway: NMDA Receptor Activation

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission. Its activation is a complex process requiring the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block. Upon opening, the channel allows the influx of Ca²⁺, which acts as a second messenger to trigger a cascade of downstream signaling events.

NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Depolarization Membrane Depolarization Mg_block Mg²⁺ Block Relieved Depolarization->Mg_block Mg_block->NMDA_R allows opening Signaling_Cascade Downstream Signaling Cascade (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity

NMDA Receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated alanine and peptides containing these residues.

Synthesis: Solid-Phase Peptide Synthesis (SPPS) with On-Resin N-Methylation

This protocol outlines the synthesis of a peptide containing an N-methylated amino acid using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl p-toluenesulfonate (MeOTs)

  • 2-Mercaptoethanol (B42355)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected resin using a coupling cocktail (e.g., Fmoc-amino acid, DIC, and OxymaPure in DMF). Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • On-Resin N-Methylation (at the desired position): a. Sulfonylation: After Fmoc deprotection of the amino acid to be methylated, treat the resin with a solution of o-NBS-Cl and collidine in DMF for 2 hours. b. Methylation: Wash the resin and treat with a solution of MeOTs and DBU in DMF. c. Desulfonylation: Wash the resin and treat with a solution of 2-mercaptoethanol and DBU in DMF.

  • Peptide Elongation: Continue the peptide chain elongation by repeating steps 2 and 3 for each subsequent amino acid.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for the NMR analysis of a small molecule like N-methyl-L-alanine.

Materials:

  • N-methyl-L-alanine sample (5-10 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-methyl-L-alanine sample in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their chemical environment. Key signals to expect for N-methyl-L-alanine are the Cα-H proton, the Cβ-methyl protons, and the N-methyl protons.

  • 1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show the number of chemically distinct carbon atoms.

  • 2D Correlation Spectroscopy (COSY): Perform a COSY experiment to identify scalar-coupled protons. This will help in assigning the proton signals by showing which protons are on adjacent carbons.

  • Heteronuclear Single Quantum Coherence (HSQC): Run an HSQC experiment to correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of N-methyl-L-alanine.

Functional Analysis: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of N-methylated alanine derivatives for a specific receptor (e.g., a glutamate receptor subtype).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled N-methylated alanine derivative (the competitor)

  • Assay buffer

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled N-methylated alanine derivative.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations: Workflows and Relationships

Experimental Workflow: Alanine Scanning Mutagenesis

Alanine scanning is a technique used to determine the contribution of individual amino acid residues to protein function, such as ligand binding. This workflow illustrates the key steps in this process.

Alanine_Scanning_Workflow Start Start: Identify Target Protein and Residues of Interest Mutagenesis Site-Directed Mutagenesis: Replace Target Residue with Alanine Start->Mutagenesis Expression Protein Expression and Purification of Wild-Type and Mutant Proteins Mutagenesis->Expression Assay Functional Assay (e.g., Binding Assay, Enzyme Kinetics) Expression->Assay Data_Analysis Data Analysis: Compare Activity of Mutant to Wild-Type Assay->Data_Analysis Conclusion Conclusion: Determine Contribution of the Mutated Residue to Function Data_Analysis->Conclusion

Workflow for Alanine Scanning Mutagenesis.
Logical Relationship: Impact of N-Methylation

This diagram illustrates the logical flow from the structural modification of N-methylation to its ultimate impact on the pharmacological properties of a peptide.

N_Methylation_Impact cluster_structural Structural & Physicochemical Changes cluster_functional Functional Consequences N_Methylation N-Methylation of Alanine Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance Lipophilicity Increased Lipophilicity N_Methylation->Lipophilicity H_Bond Loss of H-Bond Donor N_Methylation->H_Bond Proteolytic_Stability Increased Proteolytic Stability Steric_Hindrance->Proteolytic_Stability Receptor_Binding Modified Receptor Binding Affinity Lipophilicity->Receptor_Binding Conformational_Rigidity Altered Conformational Rigidity H_Bond->Conformational_Rigidity Pharmacokinetics Improved Pharmacokinetic Properties Proteolytic_Stability->Pharmacokinetics Conformational_Rigidity->Receptor_Binding Receptor_Binding->Pharmacokinetics

Logical flow of the effects of N-methylation.

Conclusion

The N-methylation of alanine is a powerful strategy in drug discovery and peptide science. By introducing a methyl group to the amino nitrogen, researchers can fine-tune the structural and physicochemical properties of this fundamental amino acid. This leads to predictable and desirable changes in biological function, including enhanced metabolic stability and altered receptor interactions. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive resource for scientists and professionals working to harness the potential of N-methylated amino acids in the development of novel therapeutics.

References

Methodological & Application

Synthesis of N-Methyl-DL-alanine (H-N-Me-DL-Ala-OH) from DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-methyl-DL-alanine (H-N-Me-DL-Ala-OH) from the readily available starting material, DL-alanine. The featured method is the Eschweiler-Clarke reaction, a well-established and efficient one-pot reductive amination procedure. This application note includes a step-by-step experimental protocol, a summary of required materials and equipment, and characterization data for the final product. A comprehensive table summarizing key quantitative data and a graphical representation of the synthesis workflow are also provided to facilitate ease of use for researchers in organic synthesis and drug development.

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased metabolic stability, improved membrane permeability, and controlled conformational flexibility. N-methyl-DL-alanine, in particular, serves as a valuable synthon for the preparation of modified peptides and peptidomimetics with potential therapeutic applications. The Eschweiler-Clarke reaction offers a straightforward and cost-effective method for the N-methylation of primary amines, such as the alpha-amino group of DL-alanine, utilizing formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1][2]

Synthesis Workflow

The overall workflow for the synthesis of this compound from DL-alanine via the Eschweiler-Clarke reaction is depicted below.

Synthesis_Workflow DL_alanine DL-Alanine Reaction Eschweiler-Clarke Reaction DL_alanine->Reaction Reagents Formaldehyde & Formic Acid Reagents->Reaction Workup Reaction Work-up (Evaporation) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of N-methyl-DL-alanine.

Experimental Protocol

Materials:

  • DL-alanine (≥98%)

  • Formaldehyde (37% solution in water)

  • Formic acid (≥95%)

  • Deionized water

  • Methanol (B129727)

  • Activated charcoal (optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • pH meter or pH paper

Procedure:

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-alanine in formic acid.

  • To this solution, add a 37% aqueous solution of formaldehyde.

  • Attach a reflux condenser to the flask.

2. Reaction:

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically performed at or near the boiling point of the aqueous solution.[2]

  • Maintain the reflux for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The evolution of carbon dioxide gas indicates the progression of the reaction.[2]

3. Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formic acid and water by evaporation under reduced pressure using a rotary evaporator.

4. Purification (Recrystallization):

  • Dissolve the crude product in a minimal amount of hot deionized water.[3]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then filtered hot to remove the charcoal.[3]

  • To the hot filtrate, slowly add methanol (approximately 5 volumes relative to the water used) to induce precipitation.[3]

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-4 °C) overnight to maximize crystal formation.[3]

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
DL-alanine Molecular Weight89.09 g/mol
Formaldehyde Molar EquivalentExcess[2]
Formic Acid Molar EquivalentExcess[2]
Product
Product NameN-Methyl-DL-alanine (this compound)
Molecular FormulaC₄H₉NO₂[4]
Molecular Weight103.12 g/mol [4]
AppearanceWhite crystalline powder
Melting Point295 - 299 °C
Purity (Typical)≥98%[5]
Spectroscopic Data
¹H NMR (D₂O)
δ ~1.4 (d)-CH₃ (Alanine side chain)[6]
δ ~2.6 (s)N-CH₃[6]
δ ~3.5 (q)α-CH[6]
¹³C NMR (D₂O)
δ ~15-20-CH₃ (Alanine side chain)[6]
δ ~30-35N-CH₃[6]
δ ~55-60α-CH[6]
δ ~175-180C=O (Carboxyl)[6]
IR (KBr, cm⁻¹)
~3400-2500 (broad)O-H and N-H stretching[6]
~2950C-H stretching[6]
~1620C=O stretching (asymmetric)[6]
~1400C=O stretching (symmetric)[6]

Note: Specific chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Signaling Pathways and Logical Relationships

The chemical transformation in the Eschweiler-Clarke reaction follows a well-defined pathway.

Reaction_Mechanism cluster_0 Reaction Steps Start DL-Alanine + Formaldehyde Imine Schiff Base (Imine) Formation Start->Imine Iminium Iminium Ion Formation (Protonation by Formic Acid) Imine->Iminium Reduction Hydride Transfer (from Formate) Iminium->Reduction Product This compound Reduction->Product CO2 CO₂ Release Reduction->CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Conclusion

The Eschweiler-Clarke reaction provides a reliable and scalable method for the synthesis of N-methyl-DL-alanine from DL-alanine. The procedure is relatively simple to perform and utilizes readily available and inexpensive reagents. The detailed protocol and characterization data provided in this application note should serve as a valuable resource for researchers engaged in the synthesis of modified amino acids for applications in drug discovery and peptide chemistry.

References

Application Notes and Protocols for N-Methylation of Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, such as alanine, is a critical modification in peptide and medicinal chemistry. This modification can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved membrane permeability, and altered conformational states, which can lead to enhanced biological activity. N-Methyl-L-alanine is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of various pharmaceuticals and for peptide modifications. This document provides detailed protocols for various chemical and biocatalytic methods for the N-methylation of alanine, a comparative analysis of these methods, and a discussion of a relevant biological signaling pathway.

Comparative Data of Synthesis Methods

The selection of a synthetic route for N-methyl-alanine depends on factors such as desired stereoselectivity, yield, scalability, and the availability of starting materials. The following table summarizes quantitative data for different N-methylation strategies.

ParameterChemical Synthesis (with Protecting Group)Reductive Amination (from Pyruvic Acid)Biocatalytic Synthesis (Whole-Cell)
Starting Materials L-alanine, Protecting Agents (e.g., Boc, Cbz, Fmoc), Methylating Agent (e.g., Methyl Iodide)Pyruvic Acid, Methylamine (B109427)Glucose, Methylamine
Key Reagents/Catalysts NaH, Methyl Iodide, Solvents (THF, DMF)Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3)Engineered Corynebacterium glutamicum expressing N-methyl-L-amino acid dehydrogenase
Typical Yield 70-95% (for protected forms)40-60%Titer of 31.7 g/L
Product Purity High (>98%), but potential for over-methylationModerate, requires careful purificationHigh, with minor byproducts (L-alanine, pyruvate)
Stereoselectivity Dependent on the chirality of the starting L-alanineProduces a racemic mixtureHighly stereoselective (produces L-enantiomer)
Reaction Conditions Anhydrous conditions, often requires heating or coolingMild, typically at room temperatureAqueous medium, near-neutral pH, ambient temperature
Key Advantages High yield, well-established methodsOne-pot reaction, readily available starting materialsHigh stereoselectivity, environmentally friendly
Key Disadvantages Multi-step process (protection, methylation, deprotection), use of hazardous reagentsProduces a racemic mixture, lower yieldRequires specialized microbial strain and fermentation equipment

Note: The data presented is a compilation from various sources and should be considered representative. Direct comparison under identical conditions may yield different results.

Experimental Protocols

Chemical Synthesis Methods

Chemical synthesis of N-methyl-alanine typically involves the methylation of the amino group of alanine. To prevent over-methylation and other side reactions, the use of protecting groups is common.

1. N-Methylation of Boc-Protected Alanine

This protocol describes the N-methylation of N-tert-butoxycarbonyl-L-alanine (Boc-L-alanine) using sodium hydride and methyl iodide.

  • Materials:

    • Boc-L-alanine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF)

    • Isopropyl alcohol

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve Boc-L-alanine (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add methyl iodide (5-10 equiv) to the cooled solution.

    • Carefully add sodium hydride (5-10 equiv, accounting for the 60% dispersion) in small portions over a period of a few hours. Hydrogen gas will be evolved.

    • After the addition of NaH is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

    • Quench: Cool the reaction mixture in an ice bath. Slowly add isopropyl alcohol dropwise to quench the excess NaH until bubbling ceases. Then, add a few mL of water dropwise.

    • Work-up: Reduce the volume of the solvent using a rotary evaporator. Add water to the residue and acidify the aqueous solution to approximately pH 3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-N-methyl-L-alanine.

    • The crude product can be purified by column chromatography if necessary.

2. N-Methylation of Cbz-Protected Alanine

This method involves the N-methylation of N-benzyloxycarbonyl-L-alanine (Cbz-L-alanine).

  • Materials:

    • Cbz-L-alanine

    • Sodium hydride (NaH)

    • Methyl iodide (CH₃I)

    • Anhydrous Dimethylformamide (DMF)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Water

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • To a solution of Cbz-L-alanine (1.0 equiv) in a mixture of anhydrous THF and DMF, add sodium hydride (molar equivalent to the starting material) under an inert atmosphere.

    • Heat the mixture to 80°C for 24 hours with stirring.

    • Remove the solvent under vacuum.

    • Add diethyl ether to the residue and evaporate again to remove any remaining methyl iodide.

    • Partition the residue between diethyl ether and water.

    • Separate the ether layer, wash it with water, dry it over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield the N-methylated product.

Reductive Amination Method

This protocol describes the synthesis of N-methyl-alanine from pyruvic acid and methylamine via reductive amination. This method typically produces a racemic mixture of DL-N-methyl-alanine.

  • Materials:

  • Procedure:

    • Dissolve pyruvic acid (1.0 equiv) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath and add methylamine solution (1.1 equiv) dropwise while stirring.

    • Allow the mixture to stir at room temperature for 1-2 hours to form the intermediate imine.

    • In a separate flask, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride (1.2 equiv) in methanol.

    • Slowly add the reducing agent solution to the imine-containing mixture. The reaction is typically carried out at a slightly acidic pH.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by carefully adding HCl to decompose the excess reducing agent.

    • Adjust the pH of the solution to neutral or slightly basic with NaOH.

    • The solvent is removed under reduced pressure, and the resulting solid can be purified by recrystallization or chromatography to isolate N-methyl-DL-alanine.

Biocatalytic Synthesis Method

This method utilizes an engineered microorganism to produce N-methyl-L-alanine with high stereoselectivity.

  • Organism: Engineered Corynebacterium glutamicum strain overproducing pyruvate (B1213749) and expressing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.

  • Procedure Overview:

    • Strain Cultivation: The engineered C. glutamicum is cultivated in a suitable fermentation medium containing a carbon source (e.g., glucose) and methylamine.

    • Fed-batch Fermentation: A fed-batch cultivation strategy is employed to achieve high cell density and product titer.

    • Biotransformation: The pyruvate produced by the host strain from glucose is reductively aminated with methylamine by the heterologously expressed NMAADH to stereospecifically form N-methyl-L-alanine.

    • Product Isolation: The N-methyl-L-alanine is then isolated from the fermentation broth using standard downstream processing techniques, such as chromatography.

Signaling Pathway and Workflow Diagrams

The biological significance of N-methylated amino acids is an active area of research. N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors, are crucial for synaptic plasticity and memory function. The study of N-methylated amino acids like N-methyl-D-aspartate provides insights into the potential roles of similar endogenous molecules. The following diagram illustrates a putative signaling pathway involving NMDA receptor activation.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Glycine Glycine/D-Serine Glycine->NMDAR binds Ca_ion Ca²⁺ NMDAR->Ca_ion influx CaM Calmodulin (CaM) Ca_ion->CaM activates CaMKII CaMKII CaM->CaMKII activates Downstream Downstream Signaling (e.g., CREB, NO Synthase) CaMKII->Downstream activates Synthesis_Workflow Start Start with L-Alanine Protection Protection of Amino Group (e.g., with Boc-anhydride) Start->Protection Methylation N-Methylation (e.g., NaH, CH₃I) Protection->Methylation Deprotection Deprotection (e.g., with TFA) Methylation->Deprotection Purification Purification (Chromatography/Recrystallization) Deprotection->Purification End N-Methyl-L-Alanine Purification->End

Application Notes and Protocols for the Use of H-N-Me-DL-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. N-methylation, the substitution of a methyl group for a hydrogen atom on the backbone amide nitrogen, can significantly enhance the pharmacological properties of peptides. This modification can lead to increased metabolic stability by providing resistance to proteolytic degradation, improved cell permeability and oral bioavailability due to increased lipophilicity, and conformational constraints that can lock the peptide into a bioactive conformation.[1][2] H-N-Me-DL-Ala-OH, or N-methyl-DL-alanine, is a key building block for introducing these advantageous properties.

However, the steric hindrance introduced by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS). The secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, making peptide bond formation more difficult and often resulting in lower coupling yields and increased risk of side reactions, such as racemization.[1][3] Therefore, the successful incorporation of this compound requires optimized protocols and the use of potent coupling reagents.

These application notes provide detailed protocols and comparative data to guide researchers in the effective use of this compound in Fmoc-based solid-phase peptide synthesis.

Key Considerations for SPPS with this compound

  • Coupling Reagents: Standard coupling reagents like DIC/HOBt are often inefficient for coupling to or from an N-methylated amino acid. More potent activating agents are necessary to overcome the steric hindrance.[1] Urionium/aminium salts such as HATU and HCTU, and phosphonium (B103445) salts like PyBOP and PyAOP, are highly recommended.[4][5][6]

  • Reaction Monitoring: The traditional ninhydrin (B49086) test for monitoring the completion of coupling reactions is ineffective for the secondary amine of N-methylated residues. The bromophenol blue test is a suitable alternative.[5]

  • Racemization: While the risk of racemization is a general concern in peptide synthesis, the use of strong activating agents and longer coupling times required for N-methylated amino acids can increase this risk. The choice of coupling reagent and base is critical in minimizing epimerization.[4][7]

  • Diketopiperazine Formation: The presence of an N-methylated residue can increase the propensity for diketopiperazine formation, especially during the deprotection of the second amino acid in the sequence.[8]

  • Cleavage: While standard cleavage cocktails are generally effective, peptides with N-terminal N-methylated amino acids can be susceptible to side reactions during cleavage, such as the loss of the N-terminal residue.[9] Optimization of the cleavage cocktail and conditions may be necessary.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and purity when incorporating N-methylated amino acids. The following tables summarize comparative data for commonly used coupling reagents.

Table 1: Coupling Reagent Performance in the Synthesis of a Standard Peptide (Acyl Carrier Protein Fragment 65-74) [4]

Coupling ReagentCoupling Time (minutes)Crude Purity (%)
PyBOP 2 x 148.11
2 x 2070.27
HATU 2 x 183.63
2 x 2079.91
HCTU 2 x 179.86
2 x 2080.52

Table 2: Coupling Reagent Performance in the Synthesis of a Difficult Peptide Sequence (A-Beta Amyloid 1-42) [4]

Coupling ReagentCoupling Time (minutes)Crude Purity (%)
PyBOP 2 x 140.10
2 x 2088.54
HATU 2 x 189.63
2 x 2091.23
HCTU 2 x 188.29
2 x 2092.11

Table 3: General Comparison of Coupling Reagent Characteristics

ParameterPyBOPHATUHCTU
Activation Mechanism Forms HOBt active esterForms more reactive OAt active esterForms 6-chloro-OBt active ester
Coupling Efficiency Good for standard couplings, less effective for sterically hindered residues with short coupling times.[10]Highly efficient, especially for difficult couplings and N-methylated amino acids.[4][10]Highly efficient with very short reaction times.[4]
Racemization Risk Generally low, but can increase with longer coupling times.[10]Lower risk due to rapid reaction kinetics.[4]Shown to have reduced rates of racemization compared to older reagents.[4]
Cost More affordable.[10]Higher cost.[10]More economical than HATU.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing Fmoc-N-Me-DL-Ala-OH.

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Washing3 Washing (DMF, DCM) Final_Deprotection->Washing3 Cleavage Cleavage from Resin and Side-Chain Deprotection Washing3->Cleavage Precipitation Precipitation and Washing (e.g., cold diethyl ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Synthesis Cycle Involving Fmoc-N-Me-DL-Ala-OH

This protocol is for a 0.1 mmol scale synthesis.

Materials:

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-N-Me-DL-Ala-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Diethyl ether, cold

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Bromophenol blue solution in DMF

Protocol Steps:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (5 mL).

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF (5 mL).

    • Agitate for 10-15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of Fmoc-N-Me-DL-Ala-OH:

    • In a separate vial, dissolve Fmoc-N-Me-DL-Ala-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and HOAt (4 equivalents, 0.4 mmol) in DMF (5 mL).

    • Add DIPEA or collidine (8 equivalents, 0.8 mmol) to the solution and pre-activate for 5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is often necessary for N-methylated residues.[11]

    • Monitor the coupling reaction using the bromophenol blue test.[5] To do this, take a small sample of the resin, wash it with DMF, and add a few drops of the bromophenol blue solution. A yellow color indicates complete coupling, while a blue or green color indicates incomplete coupling, in which case the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL) to prepare for the next cycle.

Cleavage and Deprotection
  • Final Fmoc Deprotection and Washing:

    • Perform the final Fmoc deprotection as described in step 2.

    • Wash the resin with DMF (5 x 10 mL) followed by DCM (5 x 10 mL) and dry the resin under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% TIS.[12] For a 0.1 mmol synthesis, 5-10 mL of the cocktail is typically sufficient. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin.

    • Agitate the mixture at room temperature for 2-4 hours. For peptides with an N-terminal acetylated N-methylamino acid, shorter cleavage times and lower temperatures (e.g., 4°C) may be necessary to minimize the loss of the N-terminal residue.[9]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Signaling Pathway Application Example: Inhibition of uPAR Signaling

Peptides incorporating modified amino acids are valuable tools for modulating biological signaling pathways. One such pathway involves the urokinase-type plasminogen activator receptor (uPAR), which plays a crucial role in cancer cell invasion and metastasis.[13][14] Synthetic peptides have been developed to inhibit the interaction between uPA and uPAR, thereby blocking downstream signaling.[1]

uPAR_Signaling cluster_cell Cell Membrane uPAR uPAR Integrins Integrins uPAR->Integrins Activates FAK FAK Integrins->FAK Src Src FAK->Src PI3K PI3K Src->PI3K ERK ERK Src->ERK AKT AKT PI3K->AKT Migration Cell Migration & Invasion AKT->Migration ERK->Migration uPA uPA uPA->uPAR Binds SyntheticPeptide Synthetic Peptide (with N-Me-Ala) SyntheticPeptide->uPAR Inhibits Binding

Caption: Inhibition of the uPA-uPAR signaling pathway by a synthetic peptide.

This diagram illustrates how the binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) initiates a signaling cascade through integrins, leading to the activation of focal adhesion kinase (FAK), Src, and downstream pathways like PI3K/AKT and ERK, which ultimately promote cell migration and invasion.[13][15] A synthetic peptide containing modified amino acids, such as N-methyl-alanine for enhanced stability and affinity, can act as a competitive inhibitor, blocking the uPA-uPAR interaction and thereby inhibiting this pathological process.[1]

Conclusion

The use of this compound in solid-phase peptide synthesis offers a valuable method for developing peptides with enhanced therapeutic potential. While the steric hindrance of the N-methyl group presents synthetic challenges, these can be overcome with the use of potent coupling reagents like HATU and optimized protocols. The data and protocols presented in these application notes provide a comprehensive guide for researchers to successfully incorporate N-methylated amino acids into their peptide sequences, paving the way for the development of novel and more effective peptide-based therapeutics.

References

Application Notes and Protocols for the Incorporation of N-Methyl-DL-alanine into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-Methyl-DL-alanine into peptide chains. N-methylation is a critical modification in peptide drug design, offering enhanced pharmacokinetic properties such as increased metabolic stability, improved cell permeability, and constrained peptide conformation.[1][2][3] This document outlines detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), summarizes key quantitative data, and provides visual workflows to facilitate experimental design and execution.

Introduction to N-Methyl-DL-alanine in Peptide Synthesis

N-Methyl-DL-alanine is an alpha-amino acid derivative where a methyl group replaces the hydrogen on the amide nitrogen.[2] This modification imparts valuable structural and functional properties to the resulting peptide.[3] However, the steric hindrance from the N-methyl group significantly reduces the nucleophilicity of the secondary amine, presenting a synthetic challenge.[2][4] Overcoming this hurdle requires the use of potent coupling reagents and optimized reaction conditions to achieve high yields and purity.[2][5]

Key Considerations for Synthesis

The incorporation of N-methylated amino acids is known to be challenging, often resulting in lower crude yields and purity compared to standard peptide synthesis.[4] Several factors must be carefully considered:

  • Coupling Reagents: Standard coupling reagents are often inefficient. More potent activating agents are necessary to overcome the steric hindrance of the N-methyl group.[2][6] Reagents such as HATU, PyAOP, and PyBOP/HOAt have shown promise in these "difficult couplings".[5][6]

  • Reaction Time: Coupling reactions involving N-methylated amino acids typically require longer reaction times to ensure completion.[2]

  • Side Reactions: During trifluoroacetic acid (TFA) cleavage in SPPS, side reactions such as fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines can occur.[5][7] The duration of the cleavage step can significantly impact the final synthetic outcome.[5]

  • Purification: The presence of deletion sequences and other side products necessitates rigorous purification protocols, most commonly preparatory High-Performance Liquid Chromatography (HPLC), to isolate the desired N-methylated peptide.[4][7]

Experimental Protocols

Solution-Phase Peptide Synthesis (SPPS) of a Dipeptide Containing N-Methyl-L-alanine

This protocol describes the synthesis of Fmoc-L-alanyl-N-methyl-L-alanine methyl ester.

Materials:

  • N-Methyl-L-alanine methyl ester hydrochloride

  • Fmoc-L-alanine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Neutralization of N-Methyl-L-alanine methyl ester:

    • Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (1.1 equivalents) and stir the solution for 10 minutes at room temperature to neutralize the hydrochloride salt.[2]

  • Activation of Fmoc-L-alanine:

    • In a separate flask, dissolve Fmoc-L-alanine (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.[2]

    • Add DIPEA (2.0 equivalents) to this solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[2]

  • Coupling Reaction:

    • Add the activated Fmoc-L-alanine solution to the neutralized N-Methyl-L-alanine methyl ester solution.[2]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The reaction may take several hours to complete.[2]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification:

    • Purify the crude dipeptide using an appropriate method, such as flash chromatography, if necessary.

Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Methyl-DL-alanine

This protocol outlines the general steps for incorporating an Fmoc-protected N-methyl-amino acid into a peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-N-Methyl-DL-alanine

  • HATU

  • DIPEA

  • DMF or N-Methyl-2-pyrrolidone (NMP)

  • Piperidine (B6355638) solution in DMF (e.g., 20%)

  • Dichloromethane (DCM)

  • Reagents for cleavage and deprotection (e.g., TFA cocktail)

  • Bromophenol blue test solution

  • Solid-phase peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP.[6]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling of N-Methyl-DL-alanine:

    • In a separate vessel, dissolve Fmoc-N-Methyl-DL-alanine (4 equivalents based on resin substitution), HATU (4 equivalents), and DIPEA (8 equivalents) in DMF or NMP.[6]

    • Mix the solution at room temperature for 5 minutes to pre-activate the amino acid.[6]

    • Add the activated amino acid solution to the resin.

    • Shake the resin suspension at room temperature for at least one hour.[6]

  • Monitoring the Coupling:

    • Perform a bromophenol blue test to check for the completion of the coupling reaction. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[6]

    • If the coupling is incomplete, a second coupling step may be necessary.[6]

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable TFA cocktail.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity using mass spectrometry and analytical HPLC.[8]

Quantitative Data Summary

The efficiency of coupling N-methylated amino acids is highly dependent on the chosen reagents and conditions. The following tables summarize illustrative data for different synthetic approaches.

Table 1: Comparison of Coupling Reagents in Solution-Phase Synthesis of Fmoc-L-Ala-(N-Me)Ala-OMe

Coupling ReagentActivation TimeReaction Time (h)Typical Yield (%)Notes
HBTU/HOBt5-10 min12-2440-60Standard reagent, may be less effective for sterically hindered couplings.
HATU 5-10 min 4-8 >80 Highly recommended for N-methylated amino acids due to its high reactivity. [2][6]
PyBOP/HOAt5-10 min6-1270-85Another effective reagent for difficult couplings.[5]

Actual results may vary depending on specific reaction conditions.[2]

Table 2: Ribosomal Incorporation Efficiency of N-Methylated Amino Acids

N-Methyl Amino AcidIncorporation Yield (%)SystemReference
N-methyl glycine83PURE system[9]
N-methyl alanine 92 PURE system [9]
N-methyl phenylalanine99PURE system[9]
N-methyl aspartic acidLowPURE system[9]
N-methyl valine<5PURE system[9]
N-methyl leucine<5PURE system[9]
N-methyl isoleucine<5PURE system[9]

Yields are relative to the incorporation of the corresponding canonical amino acid.

Visualizations

The following diagrams illustrate key workflows and concepts related to the synthesis and application of N-methylated peptides.

G cluster_0 Solution-Phase Synthesis Cycle start Start: N-Methyl-Ala-OMe + Fmoc-Ala-OH neutralize Neutralization (DIPEA) start->neutralize activate Activation (HATU, DIPEA) start->activate couple Coupling neutralize->couple activate->couple workup Work-up & Purification couple->workup product Product: Fmoc-Ala-(N-Me)Ala-OMe workup->product

Logical flow of a solution-phase peptide synthesis cycle.

G cluster_1 Solid-Phase Peptide Synthesis (SPPS) Workflow resin Start: Resin Preparation deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 incorporate_nme Incorporate Fmoc-N-Methyl-Ala (HATU) coupling1->incorporate_nme If N-Me residue deprotection2 Repeat for next residue coupling1->deprotection2 If standard residue incorporate_nme->deprotection2 cleavage Cleavage from Resin & Side-Chain Deprotection deprotection2->cleavage End of sequence purification Purification (HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization evaluation Peptide Evaluation (Stability, Permeability) characterization->evaluation

Workflow for the synthesis and evaluation of N-methylated peptides.

G Peptide Peptide N_Methylation N-Methylation Peptide->N_Methylation Proteolytic_Stability Increased Proteolytic Stability N_Methylation->Proteolytic_Stability Membrane_Permeability Increased Membrane Permeability N_Methylation->Membrane_Permeability Conformational_Rigidity Conformational Rigidity N_Methylation->Conformational_Rigidity Bioavailability Improved Bioavailability Proteolytic_Stability->Bioavailability Membrane_Permeability->Bioavailability Conformational_Rigidity->Bioavailability Drug_Candidate Enhanced Drug Candidate Bioavailability->Drug_Candidate

Impact of N-methylation on peptide properties for drug development.

References

Application Notes and Protocols: N-Methyl-DL-alanine as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine is a non-proteinogenic amino acid that serves as a versatile chiral building block in synthetic chemistry. Its incorporation into peptides and other bioactive molecules can significantly alter their conformational properties, leading to enhanced metabolic stability, increased membrane permeability, and modulated biological activity.[1] The presence of the N-methyl group introduces steric hindrance that can influence peptide folding and reduce susceptibility to enzymatic degradation. This document provides detailed application notes and experimental protocols for the resolution of racemic N-Methyl-DL-alanine and the utilization of the resulting enantiomerically pure forms in chemical synthesis, with a focus on peptide chemistry.

I. Resolution of N-Methyl-DL-alanine

The separation of the D- and L-enantiomers of N-Methyl-DL-alanine is a critical step to harness its potential as a chiral building block. Both enzymatic and chemical methods can be employed for this purpose.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure N-methyl-amino acids. Penicillin G acylase, for example, can be used for the kinetic resolution of acylated racemic amines.[2]

Protocol: Enzymatic Kinetic Resolution of N-Acetyl-N-Methyl-DL-alanine

This protocol describes the enantioselective hydrolysis of N-acetyl-N-Methyl-DL-alanine, resulting in the separation of the L-enantiomer (as the free amino acid) and the unreacted D-enantiomer (as the N-acetyl derivative).

Materials:

  • N-Acetyl-N-Methyl-DL-alanine

  • Immobilized Penicillin G Acylase

  • Phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter

  • Stirred reaction vessel

Procedure:

  • Reaction Setup: In a stirred reaction vessel, dissolve N-Acetyl-N-Methyl-DL-alanine in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 100 mM.

  • Enzyme Addition: Add immobilized Penicillin G Acylase to the solution. The enzyme loading should be optimized based on the specific activity of the enzyme preparation.

  • Reaction Monitoring: Maintain the reaction mixture at 30°C with gentle stirring. Monitor the progress of the reaction by chiral HPLC analysis of aliquots taken at regular intervals.

  • Reaction Termination: Once approximately 50% conversion is reached (indicating complete hydrolysis of the L-enantiomer), filter off the immobilized enzyme.

  • Separation:

    • L-Enantiomer: The aqueous solution contains the L-N-Methyl-alanine. Adjust the pH to the isoelectric point of N-Methyl-L-alanine to facilitate its purification.

    • D-Enantiomer: Extract the aqueous solution with ethyl acetate to recover the unreacted N-Acetyl-N-Methyl-D-alanine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Deprotection of D-Enantiomer: The recovered N-Acetyl-N-Methyl-D-alanine can be hydrolyzed under acidic conditions (e.g., refluxing in 6 M HCl) to yield N-Methyl-D-alanine.

  • Purification and Analysis: Purify both enantiomers by recrystallization. Determine the yield and enantiomeric excess (e.e.) of each enantiomer using chiral HPLC.

Quantitative Data (Illustrative):

StepProductYield (%)Enantiomeric Excess (e.e.) (%)
Enzymatic ResolutionL-N-Methyl-alanine~45% (from racemate)>99%
N-Acetyl-N-Methyl-D-alanine~48% (from racemate)>98%
DeprotectionN-Methyl-D-alanine>90%>98%
Chemical Resolution via Diastereomeric Salt Formation

Classical chemical resolution involves the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[3]

Protocol: Resolution of N-Methyl-DL-alanine using L-(+)-Tartaric Acid

Materials:

  • N-Methyl-DL-alanine

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (B78521) (2 M)

  • Diethyl ether

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Salt Formation: Dissolve N-Methyl-DL-alanine in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol.

  • Crystallization: Slowly add the tartaric acid solution to the N-Methyl-DL-alanine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals (diastereomeric salt of L-N-Methyl-alanine and L-tartaric acid, which is typically less soluble) by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol.

  • Liberation of the Free Amino Acid: Dissolve the collected crystals in a minimal amount of water and add 2 M sodium hydroxide solution until the pH is basic. This will liberate the free L-N-Methyl-alanine.

  • Extraction and Purification: Extract the aqueous solution with diethyl ether to remove any organic impurities. The aqueous layer containing the L-N-Methyl-alanine can then be purified by recrystallization.

  • Recovery of the D-Enantiomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt of D-N-Methyl-alanine and L-tartaric acid. This can be recovered and the D-enantiomer liberated following a similar procedure.

  • Analysis: Determine the yield and enantiomeric excess of the resolved enantiomers by polarimetry and chiral HPLC.

Quantitative Data (Illustrative):

EnantiomerDiastereomeric Salt Yield (%)Final Yield (%)Enantiomeric Excess (e.e.) (%)
L-N-Methyl-alanine~40%~35%>98%
D-N-Methyl-alanineRecovered from mother liquorVariableDependent on efficiency

II. Application in Peptide Synthesis

Enantiomerically pure N-Methyl-L-alanine is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its incorporation can be challenging due to the steric hindrance of the N-methyl group, often requiring more potent coupling reagents and longer reaction times.[2]

Protocol: Incorporation of Fmoc-N-Methyl-L-alanine into a Peptide Sequence (SPPS)

This protocol outlines the manual solid-phase synthesis of a dipeptide containing N-Methyl-L-alanine using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-N-Methyl-L-alanine

  • Fmoc-L-Alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638) (20% in DMF)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-N-Methyl-L-alanine):

    • In a separate vial, pre-activate Fmoc-N-Methyl-L-alanine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test (note: secondary amines like N-methyl alanine (B10760859) will give a negative or weak Kaiser test result; a chloranil (B122849) test is recommended).

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-L-Alanine):

    • Repeat the Fmoc deprotection step as in step 2.

    • Couple Fmoc-L-Alanine using the same pre-activation and coupling procedure as in step 3.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Analysis: Characterize the purified peptide by mass spectrometry and determine the yield.

Quantitative Data (Illustrative):

PeptideCrude Yield (%)Purified Yield (%)Purity (by HPLC) (%)
Ala-(N-Me)Ala-NH₂70-80%50-60%>95%

III. Signaling Pathways and Workflows

Signaling Pathway

N-Methyl-D-alanine (NMDA) is a well-known agonist of the NMDA receptor, a key player in synaptic plasticity and neuronal function. While N-Methyl-L-alanine itself is not a potent agonist, its derivatives are studied for their potential to modulate NMDA receptor activity. The following diagram illustrates a putative signaling cascade initiated by NMDA receptor activation.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Co-agonist Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activates PKC PKC Ca_influx->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, LTP/LTD) CREB->Gene_Expression Regulates

Caption: Putative NMDA receptor-mediated signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for utilizing N-Methyl-DL-alanine as a chiral building block in the synthesis of a dipeptide.

Synthesis_Workflow Start N-Methyl-DL-alanine Resolution Chiral Resolution (Enzymatic or Chemical) Start->Resolution Enantiomers N-Methyl-L-alanine & N-Methyl-D-alanine Resolution->Enantiomers Protection N-Fmoc Protection Enantiomers->Protection Select L-enantiomer Protected_AA Fmoc-N-Methyl-L-alanine Protection->Protected_AA SPPS Solid-Phase Peptide Synthesis (Coupling to Resin) Protected_AA->SPPS Dipeptide Resin-Bound Dipeptide SPPS->Dipeptide Cleavage Cleavage from Resin Dipeptide->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Purified Dipeptide Purification->Final_Product Analysis Characterization (MS, NMR, Chiral HPLC) Final_Product->Analysis

Caption: Experimental workflow for dipeptide synthesis.

Conclusion

N-Methyl-DL-alanine, once resolved into its constituent enantiomers, is a powerful tool for medicinal chemists and drug development professionals. The incorporation of N-Methyl-L-alanine or N-Methyl-D-alanine can bestow favorable pharmacokinetic properties upon peptide-based therapeutics. The protocols and data presented herein provide a foundation for the successful resolution and application of this valuable chiral building block. Careful optimization of reaction conditions, particularly during peptide coupling steps, is essential to overcome the steric challenges posed by the N-methyl group and achieve high-purity products.

References

Applications of N-Methyl-DL-alanine in Drug Formulation: Enhancing Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Role of N-Methyl-DL-alanine in Modern Drug Development

N-Methyl-DL-alanine, a derivative of the amino acid alanine (B10760859), is a valuable building block in pharmaceutical research and development. Its primary application lies in the strategic modification of peptide-based drug candidates to overcome inherent pharmacokinetic challenges. The introduction of a methyl group on the nitrogen atom of the peptide backbone imparts unique conformational constraints and steric hindrance, leading to significant improvements in drug stability, bioavailability, and receptor interaction.

Incorporation of N-Methyl-DL-alanine into a peptide sequence can effectively shield the amide bond from proteolytic degradation by enzymes, a major hurdle in the development of peptide therapeutics.[1] This enhanced stability translates to a longer plasma half-life and improved therapeutic efficacy. Furthermore, the increased lipophilicity resulting from N-methylation can facilitate the transport of peptide drugs across biological membranes, potentially improving oral bioavailability.[2][3]

While N-Methyl-DL-alanine is principally utilized in the synthesis of novel active pharmaceutical ingredients (APIs), its inherent properties of good stability and solubility also suggest its potential as a specialized excipient in certain formulation strategies, although this application is less documented.[4] The primary focus of this document will be on its role in the design and synthesis of modified peptide drugs.

Key Applications in Drug Formulation:

  • Enhancing Proteolytic Stability: N-methylation of the peptide backbone at the alanine residue sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's resistance to degradation in biological fluids.[1]

  • Improving Bioavailability: The increased lipophilicity and stability of N-methylated peptides can lead to enhanced absorption and oral bioavailability.[2][5]

  • Modulating Receptor Affinity and Selectivity: The conformational rigidity imposed by N-methylation can lock the peptide into a bioactive conformation, leading to improved binding affinity and selectivity for its target receptor.[3][6]

  • Building Block for Complex APIs: N-Methyl-DL-alanine serves as a crucial intermediate in the synthesis of complex small molecules and peptide analogues with tailored pharmacokinetic profiles.[7]

Quantitative Data Summary

The following tables provide illustrative data on the impact of N-methylation on peptide properties, based on trends reported in the scientific literature. Note that specific values will vary depending on the peptide sequence and the position of the N-methylated residue.

Table 1: Illustrative Comparison of a Parent Peptide and its N-Methylated Analogue

PropertyParent PeptideN-Methylated Peptide AnalogueFold Improvement
Proteolytic Half-life (in human serum) 15 min180 min12x
Oral Bioavailability < 1%10%10x
Receptor Binding Affinity (Ki) 50 nM10 nM5x

Table 2: Physicochemical Properties of N-Methyl-DL-alanine

ParameterValueReference
Molecular Formula C4H9NO2[8]
Molecular Weight 103.12 g/mol [8]
Appearance White crystalline powder[7]
Solubility Good stability and solubility[7]
Purity (typical) ≥98%[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-DL-alanine

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-D-Ala-Phe-Gly-N-Me-Ala ) using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-N-Methyl-DL-alanine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or PyAOP/HOAt for coupling N-methylated amino acids.

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • N-Methyl-DL-alanine Coupling:

    • The coupling of N-methylated amino acids can be challenging due to steric hindrance. Use of PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) is recommended for efficient coupling.

    • Dissolve Fmoc-N-Methyl-DL-alanine (3 eq.), PyAOP (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptide in the presence of a proteolytic enzyme or biological fluid like human serum.

Materials:

  • Synthesized peptide (N-methylated and non-methylated control)

  • Proteolytic enzyme (e.g., trypsin, chymotrypsin) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

  • Incubator at 37°C

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution to pre-warmed PBS (or human serum) to a final concentration of 100 µg/mL.

    • Add the proteolytic enzyme to a final concentration (e.g., 10 µg/mL). For serum stability, no additional enzyme is needed.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in ACN to the aliquot. This will precipitate the enzyme/proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the decrease in the peak area of the parent peptide over time.

  • Data Analysis:

    • Calculate the percentage of the remaining parent peptide at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and the half-life of the peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Stability Analysis resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling coupling->deprotection1 Repeat for each AA n_me_coupling N-Me-Ala Coupling coupling->n_me_coupling n_me_coupling->deprotection1 deprotection2 Final Deprotection n_me_coupling->deprotection2 cleavage Cleavage & Purification deprotection2->cleavage incubation Incubation with Protease/Serum cleavage->incubation Synthesized Peptide sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching hplc RP-HPLC Analysis quenching->hplc data_analysis Data Analysis (Half-life) hplc->data_analysis

Caption: Experimental workflow for peptide synthesis and stability analysis.

proteolytic_stability cluster_modified N-Methylated Peptide peptide1 Peptide Backbone (-CO-NH-) enzyme1 Proteolytic Enzyme peptide1->enzyme1 H-bond interaction & recognition degradation Cleavage & Degradation enzyme1->degradation peptide2 N-Methylated Backbone (-CO-N(CH3)-) enzyme2 Proteolytic Enzyme peptide2->enzyme2 no_interaction Steric Hindrance No H-bond donor stability Increased Stability enzyme2->stability

Caption: Mechanism of enhanced proteolytic stability by N-methylation.

impact_of_n_methylation cluster_properties Impact on Peptide Properties cluster_outcomes Therapeutic Outcomes n_me_ala N-Methyl-DL-alanine Incorporation stability Increased Proteolytic Stability n_me_ala->stability lipophilicity Increased Lipophilicity n_me_ala->lipophilicity conformation Conformational Rigidity n_me_ala->conformation bioavailability Improved Bioavailability stability->bioavailability half_life Longer Plasma Half-life stability->half_life lipophilicity->bioavailability receptor_binding Modulated Receptor Binding conformation->receptor_binding

Caption: Logical relationships of N-methylation's impact on peptide drugs.

References

Application Notes: N-Methyl-DL-alanine as a Probe for Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-DL-alanine is a non-proteinogenic amino acid, a derivative of L-alanine where a methyl group has replaced a hydrogen on the α-nitrogen atom.[1] This structural modification has significant implications for its biological activity, making it a useful tool for investigating cellular processes.[1] Specifically, due to its structural similarity to natural amino acids, N-Methyl-DL-alanine can be employed in studies of amino acid transport mechanisms, such as probing the specificity and kinetics of transporter systems.[1][2]

The primary family of transporters relevant to N-Methyl-DL-alanine are the Solute Carrier (SLC) transporters, particularly those responsible for the uptake of small neutral amino acids. The Alanine-Serine-Cysteine Transporter 2 (ASCT2, or SLC1A5) is a key transporter of this class. ASCT2 is a Na⁺-dependent exchanger that mediates the transport of neutral amino acids like glutamine, alanine (B10760859), and serine.[3][4][5] It plays a crucial role in cellular metabolism and is highly expressed in many cancer types to meet the increased demand for glutamine, making it a significant pharmacological target.[6][7][8] N-Methyl-DL-alanine, as an analogue of the native substrate alanine, can be used to competitively probe the function of ASCT2 and related transporters.

Mechanism of Action

N-Methyl-DL-alanine is expected to act as a competitive inhibitor or a low-affinity substrate for transporters that recognize alanine. In the context of ASCT2, it would compete with endogenous substrates like glutamine and alanine for binding to the transporter's active site. By measuring the reduction in the transport rate of a primary substrate (e.g., radiolabeled glutamine) in the presence of varying concentrations of N-Methyl-DL-alanine, one can infer the binding affinity (Ki) of the probe for the transporter. This competitive interaction is the basis for its use as a research tool to characterize transporter function and screen for novel therapeutic inhibitors.[9]

Data Presentation: Kinetics of ASCT2 Substrates and Inhibitors

While specific kinetic data for N-Methyl-DL-alanine is not extensively documented in peer-reviewed literature, the following table provides a comparative summary of kinetic parameters for well-characterized substrates and inhibitors of the ASCT2 transporter. This data is essential for designing and interpreting experiments using competitive probes.

CompoundTypeTransporterParameterValue (µM)Cell System/Notes
L-Alanine SubstrateASCT2K_m_~25-70Varies by experimental condition
L-Serine SubstrateASCT2K_m_350 ± 60Electrophysiology in HEK293 cells
L-Glutamine SubstrateASCT2K_m_~20-100Primary physiological substrate
V-9302 InhibitorASCT2IC_50_9.6Inhibition of glutamine uptake in HEK293 cells[10][11]
Benzylserine InhibitorASCT2K_i_~1000-2000Apparent affinity, dependent on substrate concentration[9]
GPNA InhibitorASCT2IC_50_~1000Inhibition of glutamine uptake[10]
Compound 16b InhibitorASCT2K_i_8 ± 4Apparent affinity from a sulfonamide series[9][12]
γ-FBP InhibitorASCT2K_i_87 ± 22In the absence of alanine[13]

Experimental Protocols

The following is a representative protocol for a competitive uptake assay to determine the inhibitory potential of a compound like N-Methyl-DL-alanine on the ASCT2 transporter. This method is adapted from standard radiolabeled amino acid uptake assays used to characterize ASCT2 inhibitors.[10][14]

Protocol 1: Competitive Inhibition of [³H]-L-Glutamine Uptake in ASCT2-Expressing Cells

Objective: To measure the IC_50_ or K_i_ value of N-Methyl-DL-alanine by assessing its ability to compete with the uptake of radiolabeled L-Glutamine into cells overexpressing the ASCT2 transporter.

Materials:

  • Cell Line: HEK293 cells stably transfected with human ASCT2 (or a cancer cell line with high endogenous ASCT2 expression, e.g., PC-3).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a sodium-based buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Radiolabeled Substrate: [³H]-L-Glutamine.

  • Test Inhibitor: N-Methyl-DL-alanine stock solution (e.g., 100 mM in ddH₂O or HBSS).

  • Positive Control Inhibitor: V-9302 or Benzylserine.

  • Scintillation Fluid and Scintillation Counter .

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Plate ASCT2-expressing cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 2 x 10⁵ cells/well).

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Preparation for Uptake:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 500 µL of pre-warmed (37°C) Uptake Buffer to remove residual amino acids.

    • After the final wash, add 250 µL of pre-warmed Uptake Buffer to each well and incubate for 10-15 minutes at 37°C to deplete intracellular amino acid pools.

  • Inhibition and Uptake:

    • Prepare a 2X working solution of [³H]-L-Glutamine in Uptake Buffer at a final concentration near the K_m_ value (e.g., 50 µM).

    • Prepare 2X working solutions of N-Methyl-DL-alanine at various concentrations (e.g., ranging from 1 µM to 10 mM) in Uptake Buffer. Include a vehicle control (buffer only) and a positive control inhibitor.

    • Aspirate the buffer from the cells.

    • Add 100 µL of the 2X N-Methyl-DL-alanine solutions (or controls) to the appropriate wells.

    • Immediately add 100 µL of the 2X [³H]-L-Glutamine solution to each well to start the uptake reaction. The final volume is 200 µL.

    • Incubate for a predetermined linear uptake time (e.g., 5-10 minutes) at 37°C.

  • Stopping the Assay and Cell Lysis:

    • To terminate the uptake, rapidly aspirate the radioactive solution.

    • Immediately wash the cells three times with 500 µL of ice-cold Uptake Buffer to remove extracellular radioactivity.

    • After the final wash, add 300 µL of Lysis Buffer to each well.

    • Incubate at room temperature for 30 minutes with gentle shaking to ensure complete cell lysis.

  • Quantification:

    • Transfer the lysate from each well into a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the CPM values.

  • Data Analysis:

    • Normalize the CPM values to protein concentration for each well.

    • Calculate the percentage of inhibition for each concentration of N-Methyl-DL-alanine compared to the vehicle control.

    • Plot the percent inhibition against the log concentration of N-Methyl-DL-alanine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

Visualizations

Diagram 1: Mechanism of Competitive Inhibition

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular transporter ASCT2 Transporter Intracellular Extracellular transported_substrate Transported Substrate transporter:in->transported_substrate Transport substrate L-Alanine / L-Glutamine (Endogenous Substrate) substrate->transporter:out Binds & is Transported probe N-Methyl-DL-alanine (Competitive Probe) probe->transporter:out Binds & Blocks Transport

Caption: Competitive binding of N-Methyl-DL-alanine to the ASCT2 transporter.

Diagram 2: Experimental Workflow for Competitive Uptake Assay

G start Start: Plate ASCT2-expressing cells wash Wash cells with Uptake Buffer start->wash preincubate Pre-incubate to deplete endogenous amino acids wash->preincubate add_inhibitor Add N-Methyl-DL-alanine (or controls) preincubate->add_inhibitor add_substrate Add [³H]-L-Glutamine to start uptake add_inhibitor->add_substrate incubate Incubate for fixed time (e.g., 5 min) add_substrate->incubate stop Stop uptake with ice-cold buffer wash incubate->stop lyse Lyse cells to release intracellular contents stop->lyse measure Measure radioactivity via scintillation counting lyse->measure analyze Analyze data: Normalize & calculate IC₅₀ measure->analyze

Caption: Workflow for determining inhibitor potency on amino acid transporters.

Diagram 3: Rationale for Using a Competitive Probe

G goal Goal: Understand Transporter Function question1 What is the transporter's substrate specificity? goal->question1 question2 Can the transporter be inhibited? goal->question2 method Method: Competitive Binding Assay question1->method question2->method probe Use a structural analog (N-Methyl-DL-alanine) as a competitive probe method->probe outcome1 Determine Ki / IC₅₀ value probe->outcome1 outcome2 Characterize binding site pharmacology probe->outcome2

Caption: Logic for using competitive probes to study transporter pharmacology.

References

Application Notes and Protocols: The Use of N-Methyl-DL-alanine in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine (NMDLA) is a non-proteinogenic amino acid derivative that serves as a versatile tool in metabolic pathway research. Its structural similarity to endogenous amino acids, combined with the presence of a methyl group on the alpha-amino nitrogen, imparts unique biochemical properties. These properties make it a valuable probe for studying amino acid transport, enzyme kinetics, and the metabolic flux of related compounds. Furthermore, its incorporation into peptides can enhance their stability and bioavailability, a feature of significant interest in drug development. This document provides detailed application notes and protocols for the use of N-Methyl-DL-alanine in metabolic research, summarizing available quantitative data and outlining relevant experimental methodologies.

Applications in Metabolic Research

N-Methyl-DL-alanine is utilized in several key areas of metabolic research:

  • Probing Amino Acid Transport Mechanisms: Due to its structure, NMDLA can be used to study the specificity and kinetics of amino acid transporters. Its uptake and efflux can be monitored to characterize transporter function.

  • Enzyme Inhibition Studies: NMDLA can act as an inhibitor of certain enzymes involved in amino acid metabolism, such as alanine (B10760859) racemase. Studying these inhibitory effects can provide insights into enzyme mechanism and serve as a basis for drug design.

  • Metabolomics and Metabolic Flux Analysis: Introducing NMDLA into a biological system and tracking its metabolic fate using techniques like mass spectrometry can help elucidate novel metabolic pathways and understand the flux through existing ones.

  • Drug Development and Peptide Modification: The N-methylation of amino acids in peptide-based drug candidates can increase their resistance to enzymatic degradation and improve their pharmacokinetic profiles.

Quantitative Data Summary

Direct quantitative data on the metabolic effects of N-Methyl-DL-alanine is limited in the current literature. However, studies on peptides containing N-methylated alanine provide valuable insights into the impact of this modification.

ParameterIn Vitro (Isolated Rat Uterus)In Vivo (Rat Pressor Assay)Reference
Biological Activity Antagonist ActivityAgonist (Pressor) Activity
Quantitative Metric pA2 Value: 8.20.9% of Angiotensin II
*Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater

Application Notes and Protocols for Isotopic Labeling of N-Methyl-DL-alanine in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the isotopic labeling of N-Methyl-DL-alanine and its application in tracer studies for metabolic research. This document outlines detailed protocols for the synthesis, purification, and analysis of isotopically labeled N-Methyl-DL-alanine, enabling researchers to track its metabolic fate and quantify its incorporation into various biological pathways.

Introduction

N-Methyl-DL-alanine is a non-proteinogenic amino acid that plays a role in various biochemical processes and is of interest in pharmaceutical and metabolic research.[1] Isotopic labeling, the replacement of an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C), allows for the precise tracking of molecules within a biological system without altering their chemical properties.[2] By introducing a labeled version of N-Methyl-DL-alanine, researchers can elucidate its metabolic pathways, quantify its uptake and turnover, and understand its role in health and disease. This is particularly valuable in drug development for assessing the metabolic stability and pathways of N-methylated peptide drugs.[3]

This document details two primary methodologies: the chemical synthesis of N-[¹³C-methyl]-DL-alanine and its subsequent use as a tracer in biological systems, with analysis performed by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Synthesis Reaction Parameters and Expected Yields
ParameterValueNotes
Starting MaterialDL-Alanine
Labeling Agent[¹³C]-Methyl IodideIsotopic Purity: >99%
Alternative Starting Materialα-Bromopropionic AcidFor direct N-methylation
Alternative Labeling Agent[¹³C]-Methylamine HydrochlorideIsotopic Purity: >99%
Reaction SolventMethanol (B129727) / Water
BaseSodium Bicarbonate
Reaction Temperature40-50 °C
Reaction Time24-48 hours
Expected Crude Yield60-75%Based on DL-Alanine
Expected Purified Yield45-60%After recrystallization
Table 2: GC-MS Parameters for Derivatized N-Methyl-DL-alanine Analysis
ParameterSetting
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
Injection ModeSplitless
Injector Temperature250 °C
Oven Program80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Dependent on derivatization agent (e.g., for TBDMS derivative)
Unlabeled (M+0)Specific m/z for the derivative
Labeled (M+1)Specific m/z + 1 for the ¹³C-labeled derivative

Experimental Protocols

Protocol 1: Synthesis of N-[¹³C-methyl]-DL-alanine

This protocol describes a solution-phase synthesis of N-[¹³C-methyl]-DL-alanine via the N-methylation of DL-alanine using [¹³C]-methyl iodide.

Materials:

  • DL-Alanine

  • [¹³C]-Methyl Iodide (>99% isotopic purity)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Deionized Water (DI H₂O)

  • Diethyl Ether

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of DL-alanine in 100 mL of a 1:1 (v/v) mixture of methanol and deionized water.

  • Addition of Base: To the stirred solution, slowly add 10.0 g of sodium bicarbonate.

  • Addition of Labeling Agent: In a fume hood, carefully add a stoichiometric equivalent of [¹³C]-methyl iodide to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 40-50 °C with continuous stirring for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 1M HCl with stirring until the pH reaches approximately 2. This will neutralize any unreacted bicarbonate and protonate the amino acid.

  • Purification Workup:

    • Wash the aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted [¹³C]-methyl iodide and other organic impurities. Discard the ether layers.

    • Adjust the pH of the aqueous layer to the isoelectric point of N-methyl-DL-alanine (~pH 6) using 1M NaOH.

    • Concentrate the solution on a rotary evaporator to a minimal volume.

  • Crystallization:

    • To the concentrated aqueous solution, add methanol to induce precipitation of the product.[4]

    • Cool the mixture in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold methanol, followed by diethyl ether.

    • Dry the purified N-[¹³C-methyl]-DL-alanine crystals under vacuum.

  • Purity Assessment: Confirm the identity and purity of the product using NMR spectroscopy and determine its melting point.

Synthesis_Workflow

Protocol 2: Tracer Study using N-[¹³C-methyl]-DL-alanine and GC-MS Analysis

This protocol outlines the general procedure for a tracer study in a cell culture model, followed by sample preparation and GC-MS analysis to determine isotopic enrichment.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • N-[¹³C-methyl]-DL-alanine (synthesized as per Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) or liquid nitrogen for quenching

  • Internal standard (e.g., a commercially available deuterated amino acid)

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Solvents for extraction (e.g., methanol, chloroform)

  • Centrifuge

  • GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency under standard conditions.

    • Prepare a stock solution of N-[¹³C-methyl]-DL-alanine in sterile PBS or culture medium.

    • Replace the existing medium with a medium containing a known concentration of the labeled tracer.

    • Incubate the cells for the desired time points.

  • Sample Collection and Quenching:

    • At each time point, rapidly aspirate the medium.

    • Immediately quench metabolic activity by either adding ice-cold TCA or flash-freezing the cells in liquid nitrogen.

    • Harvest the cells by scraping or trypsinization, followed by centrifugation.

  • Metabolite Extraction:

    • To the cell pellet, add a known volume of an extraction solvent (e.g., 80% methanol).

    • Add the internal standard at this stage for accurate quantification.

    • Vortex thoroughly and incubate on ice.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Derivatization for GC-MS:

    • Dry the metabolite extract under a stream of nitrogen.

    • Reconstitute the dried extract in the derivatization reagent (e.g., MTBSTFA in acetonitrile).[6]

    • Heat the sample (e.g., at 70-100 °C) for the time required for complete derivatization.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Run the analysis using the parameters outlined in Table 2 (these may need optimization for your specific system and derivative).

    • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring the mass-to-charge ratios for both the unlabeled (M+0) and labeled (M+1) fragments of the N-methyl-DL-alanine derivative.

  • Data Analysis and Isotopic Enrichment Calculation:

    • Integrate the peak areas for the M+0 and M+1 ions.

    • Calculate the isotopic enrichment (IE) using the following formula: IE (%) = [Area(M+1) / (Area(M+0) + Area(M+1))] * 100

    • Correct for the natural abundance of ¹³C in the unlabeled standard.

    • Quantify the concentration of N-Methyl-DL-alanine by comparing its peak area to that of the internal standard.

Tracer_Study_Workflow

Concluding Remarks

The protocols provided herein offer a robust framework for the synthesis and application of isotopically labeled N-Methyl-DL-alanine in metabolic tracer studies. The successful implementation of these methods will enable researchers to gain deeper insights into the metabolic fate of this and other N-methylated compounds, which is of significant value in both basic research and pharmaceutical development. Careful optimization of reaction conditions and analytical parameters for specific experimental setups is recommended to ensure high-quality, reproducible data.

References

Hypothesized Mechanism of Action: Modulation of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of N-Methyl-DL-alanine (NMDLA) and its prospective applications in neuropharmacological research reveals a compound of growing interest due to its structural similarity to key endogenous neuromodulators.[1][2] This document provides a detailed overview of its potential mechanism of action, protocols for its study, and its current standing in neuroscience research.

N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative, meaning it is not one of the standard amino acids encoded by the genetic code.[1] Its primary application in neuropharmacology is in the investigation of neurotransmitter systems, particularly its potential interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is also utilized in the synthesis of peptide analogues, where N-methylation can enhance proteolytic stability and bioavailability.[4][5]

The principal hypothesized neuropharmacological activity of N-Methyl-DL-alanine centers on its role as a potential modulator of the NMDA receptor. NMDA receptors are critical ionotropic glutamate (B1630785) receptors that play a central role in synaptic plasticity, learning, and memory.[6][7] For the NMDA receptor channel to open, it requires the binding of both the primary agonist, glutamate, and a co-agonist, which is typically glycine (B1666218) or D-serine.[8][9]

NMDLA, due to its structural resemblance to glycine, is postulated to act at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] By binding to this site, NMDLA may facilitate the glutamate-dependent opening of the ion channel, leading to an influx of Ca²⁺ into the neuron. This calcium influx acts as a crucial second messenger, activating a cascade of downstream signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways, which are fundamental for long-term changes in synaptic strength.[1][10]

Quantitative Pharmacological Data

Table 1: N-Methyl-DL-alanine Binding Affinities

Target Radioligand Preparation Kᵢ (nM) KᏧ (nM) Bₘₐₓ (pmol/mg)

| NMDA Receptor (Glycine Site) | [³H]glycine | Rat Brain Membranes | Data Not Available | Data Not Available | Data Not Available |

Table 2: N-Methyl-DL-alanine Functional Activity

Target Assay Type Preparation EC₅₀ (µM) IC₅₀ (µM) % Efficacy

| NMDA Receptor | Electrophysiology | Cultured Neurons | Data Not Available | Data Not Available | Data Not Available |

Key Signaling Pathway and Experimental Workflow

To facilitate research into N-Methyl-DL-alanine, the following diagrams illustrate its hypothesized signaling pathway and a standard experimental workflow for its characterization using electrophysiology.

NMDLA_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDAR NMDA Receptor (GluN1/GluN2) Ca2_ion Ca²⁺ NMDAR->Ca2_ion Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 NMDLA N-Methyl-DL-alanine (Hypothesized Co-agonist) NMDLA->NMDAR Binds to Glycine Site (GluN1) Downstream Downstream Signaling (e.g., ERK, CREB) Ca2_ion->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Leads to

Hypothesized NMDLA-mediated NMDA receptor signaling cascade.

Electrophysiology_Workflow Workflow: Characterizing NMDLA Effects on NMDA Receptor Currents prep 1. Cell Preparation - Culture primary neurons (e.g., hippocampal) - Plate on poly-L-lysine coated coverslips setup 2. Recording Setup - Transfer coverslip to recording chamber - Perfuse with external solution prep->setup patch 3. Patching - Obtain whole-cell configuration - Hold neuron at a negative potential (e.g., -70mV) setup->patch baseline 4. Baseline Recording - Apply NMDA + Glycine - Record baseline NMDA-evoked currents patch->baseline application 5. NMDLA Application - Co-apply NMDA + varying concentrations of NMDLA - Record changes in current amplitude/kinetics baseline->application washout 6. Washout - Re-perfuse with NMDA + Glycine - Confirm recovery to baseline application->washout analysis 7. Data Analysis - Measure peak current, decay time, etc. - Generate dose-response curves to determine EC₅₀/IC₅₀ washout->analysis

Workflow for whole-cell patch-clamp recording experiments.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-Methyl-DL-alanine and its neuropharmacological evaluation using electrophysiology.

Protocol 1: Synthesis of N-Methyl-DL-alanine

This protocol describes a general method for the N-methylation of DL-alanine.[1]

Materials:

  • DL-alanine

  • Concentrated aqueous solution of methylamine

  • α-Bromopropionic acid

  • Glass-stoppered bottle

  • Ice bath

  • Rotary evaporator

  • Methanol (B129727)

  • Ether

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a glass-stoppered bottle, dissolve DL-alanine in a concentrated aqueous solution of methylamine. Cool the solution to between 1-4°C in an ice bath.

  • Addition of Reactant: Slowly add α-bromopropionic acid to the cooled solution while stirring. The reaction proceeds via an SN2 mechanism.

  • Incubation: Allow the mixture to stand at room temperature for a minimum of four days to ensure the reaction goes to completion.

  • Concentration: Concentrate the resulting solution using a rotary evaporator to reduce the volume.

  • Precipitation: Add methanol to the concentrated solution to precipitate the crude N-Methyl-DL-alanine.

  • Purification:

    • Filter the crude product and wash it with methanol and then ether.

    • For further purification, redissolve the product in a minimal amount of warm water, re-precipitate with methanol, and chill overnight.

    • Filter and wash the purified crystals as before.

  • Verification: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy.

Note: This synthesis produces a racemic mixture (N-methyl-DL-alanine). Chiral separation techniques would be required to isolate specific enantiomers.

Protocol 2: Whole-Cell Patch-Clamp Analysis of NMDA Receptor Currents

This protocol outlines the procedure for recording NMDA receptor-mediated currents from cultured neurons to assess the modulatory effects of NMDLA.[1][10]

Materials:

  • Cultured primary neurons (e.g., rat hippocampal or cortical neurons) on coverslips.

  • External (bath) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and a saturating concentration of glycine (e.g., 100 µM) for baseline, or zero added glycine when testing NMDLA as a co-agonist. pH adjusted to 7.2 with NaOH.

  • Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. pH adjusted to 7.2 with CsOH.

  • Stock solutions of NMDA, Glycine, and N-Methyl-DL-alanine.

  • Patch-clamp amplifier, micromanipulator, and perfusion system.

Procedure:

  • Cell Preparation: Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope stage. Continuously perfuse the chamber with the external solution.

  • Obtain Whole-Cell Configuration:

    • Using a glass micropipette filled with the internal solution, approach a target neuron.

    • Form a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV) to ensure the Mg²⁺ block of the NMDA receptor is in place.

  • Recording NMDA-Evoked Currents:

    • Baseline: To establish a baseline, locally perfuse the cell with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and a saturating concentration of glycine (e.g., 10 µM). This will evoke an inward current.

    • Testing NMDLA: To test NMDLA's co-agonist activity, perfuse with the NMDA-containing solution without any added glycine. Then, co-apply the NMDA solution with varying concentrations of N-Methyl-DL-alanine.

  • Data Acquisition: Record the evoked currents using appropriate data acquisition software. Measure parameters such as peak current amplitude, activation kinetics, and deactivation time constants.

  • Data Analysis:

    • Plot the peak current amplitude as a function of the N-Methyl-DL-alanine concentration.

    • Fit the resulting data points to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).

    • Compare the maximal current evoked by NMDLA to that evoked by a saturating concentration of glycine to determine its relative efficacy.

References

Enzymatic Synthesis of N-Methyl-L-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-alanine is a non-proteinogenic amino acid of significant interest in pharmaceutical and biotechnological applications. Its incorporation into peptides can enhance proteolytic stability, improve membrane permeability, and modulate biological activity. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of N-Methyl-L-alanine, focusing on a highly efficient whole-cell biocatalysis system. This method offers a stereoselective and environmentally friendly alternative to traditional chemical synthesis routes.

The primary enzymatic approach detailed herein involves the use of an engineered strain of Corynebacterium glutamicum. This bacterium, a workhorse in industrial amino acid production, is metabolically engineered to overproduce the precursor pyruvate (B1213749). Heterologous expression of the gene encoding N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida enables the direct conversion of pyruvate and methylamine (B109427) into N-Methyl-L-alanine.

Data Presentation

The whole-cell biocatalysis process for N-Methyl-L-alanine production has been optimized to achieve high titers and yields. The following table summarizes the key quantitative data from a fed-batch fermentation process.

ParameterValueUnitReference
Product Titer31.7g/L[1]
Product Yield on Glucose0.71g/g[1]
Volumetric Productivity0.35g/L/h[1]
Primary ByproductL-alanine, Pyruvate-[1]
Di-N-methyl-L-alanineNot Observed-[1]

Experimental Protocols

Protocol 1: Preparation of Engineered Corynebacterium glutamicum Strain

This protocol describes the preparation of the whole-cell biocatalyst for N-Methyl-L-alanine production.

1. Host Strain:

  • A pyruvate-overproducing strain of Corynebacterium glutamicum is utilized as the host. This strain typically has deletions in genes encoding pyruvate-consuming enzymes to maximize precursor availability.

2. Gene Expression:

  • The gene encoding N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida (gene: dpkA) is cloned into a suitable E. coli-C. glutamicum shuttle vector under the control of an inducible promoter (e.g., IPTG-inducible).

  • The resulting expression plasmid is transformed into the pyruvate-overproducing C. glutamicum host strain via electroporation.

  • Transformants are selected on appropriate antibiotic-containing agar (B569324) plates.

3. Seed Culture Preparation:

  • A single colony of the engineered C. glutamicum strain is inoculated into a flask containing a rich medium (e.g., 2xTY medium) supplemented with the appropriate antibiotic.

  • The culture is incubated overnight at 30°C with shaking (e.g., 200 rpm) to generate a seed culture for fermentation.

Protocol 2: Fed-Batch Fermentation for N-Methyl-L-alanine Production

This protocol outlines a fed-batch fermentation process for the production of N-Methyl-L-alanine.

1. Fermentation Medium (CGXII Minimal Medium):

ComponentConcentration (per Liter)
Glucose40 g
(NH₄)₂SO₄20 g
Urea5 g
KH₂PO₄1 g
K₂HPO₄1 g
MgSO₄·7H₂O0.25 g
3-morpholinopropanesulfonic acid (MOPS)42 g
CaCl₂10 mg
FeSO₄·7H₂O10 mg
MnSO₄·H₂O10 mg
ZnSO₄·7H₂O1 mg
CuSO₄0.2 mg
NiCl₂·6H₂O0.02 mg
Biotin0.2 mg
Protocatechuic acid (PCA)30 mg

2. Fermentation Procedure:

  • The fermenter is filled with CGXII minimal medium and sterilized.

  • The seed culture is inoculated into the fermenter to an initial OD₆₀₀ of approximately 1.0.

  • The fermentation is maintained at 30°C with controlled pH (e.g., 7.0) and aeration.

  • A fed-batch strategy is employed, where a concentrated solution of glucose and methylamine is fed into the fermenter. The feeding can be initiated after the initial batch of glucose is consumed, and the feed rate can be adjusted to maintain a low but non-limiting glucose concentration. A representative feeding strategy involves a linear feed of a glucose/methylamine solution.[1]

  • Gene expression is induced by the addition of IPTG at the beginning of the fermentation or at a specific cell density.

3. Product Isolation:

  • At the end of the fermentation, the broth is centrifuged to separate the cells.

  • The supernatant containing N-Methyl-L-alanine is collected for purification and analysis.

Protocol 3: N-methyl-L-amino acid Dehydrogenase (NMAADH) Enzyme Assay

This spectrophotometric assay is used to determine the activity of the NMAADH enzyme by monitoring the oxidation of NADPH.

1. Reagents:

  • 1 M Glycine (B1666218) buffer (pH 10.0)

  • 1 M Methylamine solution

  • 1 M Pyruvate solution

  • 10 mM NADPH solution

  • Enzyme preparation (cell-free extract or purified enzyme)

2. Assay Mixture (1 mL total volume):

ComponentFinal Concentration
Glycine buffer (pH 10.0)100 mM
Methylamine60 mM
Pyruvate10 mM
NADPH0.3 mM

3. Procedure:

  • In a cuvette, combine the glycine buffer, methylamine, and pyruvate.

  • Add the enzyme preparation to the mixture.

  • Initiate the reaction by adding NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm at 30°C for 3 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6200 L·mol⁻¹·cm⁻¹).[1]

Protocol 4: HPLC Analysis of N-Methyl-L-alanine

This protocol describes the quantification of N-Methyl-L-alanine in fermentation broth using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for fluorescence detection.

1. Sample Preparation:

  • Centrifuge the fermentation broth to remove cells and particulate matter.

  • The supernatant can be diluted with an appropriate buffer (e.g., 20 mM HCl) before derivatization.

2. Derivatization (using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) - AQC):

  • To a 10 µL sample, add 70 µL of 0.2 M borate (B1201080) buffer.

  • Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).

  • Vortex immediately and heat at 55°C for 10 minutes.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 140 mM sodium acetate (B1210297) with 17 mM triethylamine, pH 5.05.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized amino acids (e.g., a linear gradient from a low to a high percentage of mobile phase B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence detector (Excitation: 250 nm, Emission: 395 nm).

4. Quantification:

  • A standard curve is generated using known concentrations of N-Methyl-L-alanine.

  • The concentration of N-Methyl-L-alanine in the samples is determined by comparing the peak area to the standard curve.

Visualizations

Enzymatic_Synthesis_Pathway cluster_reaction Biocatalytic Conversion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis NMA N-Methyl-L-alanine Pyruvate->NMA Methylamine Methylamine Methylamine->NMA NADPH NADPH NADP NADP+ NADPH->NADP Cg Engineered C. glutamicum NMAADH NMAADH Cg->NMAADH expresses

Caption: Enzymatic synthesis pathway of N-Methyl-L-alanine.

Experimental_Workflow Strain_Prep Strain Preparation (Engineered C. glutamicum) Seed_Culture Seed Culture Preparation Strain_Prep->Seed_Culture Fermentation Fed-Batch Fermentation Seed_Culture->Fermentation Harvesting Harvesting & Cell Separation Fermentation->Harvesting Supernatant Supernatant Collection Harvesting->Supernatant Analysis HPLC Analysis & Quantification Supernatant->Analysis Purification Product Purification (Optional) Supernatant->Purification

Caption: Experimental workflow for N-Methyl-L-alanine production.

References

Application Notes and Protocols for the Large-Scale Production of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis and purification of N-Methyl-DL-alanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and biotechnological applications. Its use as a building block in peptide synthesis can enhance the metabolic stability and cell permeability of peptide-based therapeutics.[1][2] This document details established chemical and biocatalytic production routes, purification protocols, and analytical methods for quality control.

I. Production Methodologies

The large-scale production of N-Methyl-DL-alanine can be achieved through various synthetic routes, each with distinct advantages and disadvantages. The primary methods include chemical synthesis via nucleophilic substitution, synthesis from nitrobenzene (B124822), and a biocatalytic approach using engineered microorganisms.

Chemical Synthesis: From α-Halopropionic Acid and Methylamine (B109427)

A common and well-established method for the synthesis of N-Methyl-DL-alanine involves the reaction of an α-halopropionic acid (typically α-bromopropionic acid) with methylamine.[3] This nucleophilic substitution reaction provides a straightforward route to the desired product.

Experimental Protocol:

  • Reaction Setup: In a suitable glass-lined reactor, a concentrated aqueous or alcoholic solution of methylamine is cooled to 0-5°C with constant stirring.

  • Addition of α-Bromopropionic Acid: α-Bromopropionic acid is added dropwise to the cooled methylamine solution, maintaining the temperature below 10°C to control the exothermic reaction. A large excess of methylamine is used to minimize the formation of dialkylated byproducts.[4]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (typically 24-72 hours) to ensure complete conversion.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove excess methylamine and solvent. The resulting residue contains N-Methyl-DL-alanine along with methylamine hydrobromide.

  • Purification: The crude product is purified by recrystallization, typically from a water/alcohol mixture (e.g., water/methanol (B129727) or water/ethanol) to separate the product from inorganic salts.[3][5]

The use of α-chloropropionic acid is also possible but generally results in lower yields and more challenging purification due to the lower reactivity of the chloro- leaving group and the solubility of the resulting ammonium (B1175870) salt.[3]

Chemical Synthesis: From Nitrobenzene

An alternative industrial synthesis route involves the reaction of nitrobenzene with formaldehyde (B43269) or a mixture of formaldehyde and methanol in the presence of a copper-containing oxide catalyst.[6]

Experimental Protocol:

  • Catalyst Activation: A copper-containing oxide catalyst (e.g., copper-chromium oxide) is activated under a hydrogen stream at elevated temperatures (220-260°C).

  • Reaction: A mixture of nitrobenzene and the alkylating agent (formaldehyde or a formaldehyde/methanol mixture) is passed over the activated catalyst bed at 220-260°C. The reaction can be carried out in the presence of hydrogen.[6]

  • Work-up and Purification: The product stream is cooled, and the N-methylaniline intermediate is separated. Further processing steps, which are specific to the patent literature, are required to convert this intermediate to N-Methyl-DL-alanine.

This method is suitable for large-scale industrial production but involves high temperatures and pressures, requiring specialized equipment.

Biocatalytic Synthesis: Fermentation with Engineered Corynebacterium glutamicum

A promising and sustainable approach for the production of N-Methyl-L-alanine is through whole-cell biocatalysis using a metabolically engineered strain of Corynebacterium glutamicum.[2][7] This method offers high stereoselectivity, producing the L-enantiomer.

Experimental Protocol:

  • Strain Development: A pyruvate-overproducing strain of C. glutamicum is engineered to express the gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida.[7][8]

  • Fermentation: The engineered strain is cultivated in a bioreactor under controlled conditions of temperature, pH, and aeration. The fermentation medium contains a carbon source (e.g., glucose), a nitrogen source, and methylamine as the methyl donor.[7] A fed-batch strategy is often employed to achieve high cell densities and product titers.[2]

  • Downstream Processing:

    • Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or microfiltration.[9][10]

    • Product Isolation: The supernatant, containing N-Methyl-L-alanine, is then subjected to purification steps. This may involve ion-exchange chromatography to capture the amino acid, followed by elution and crystallization.

This biocatalytic route is environmentally friendly and produces an enantiomerically pure product.

II. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the different production methods.

Production Method Key Reactants Reported Yield/Titer Key Byproducts Reference(s)
Chemical Synthesisα-Bromopropionic acid, Methylamine65-70% (for DL-alanine from ammonia)Dialkylated alanine, Methylamine hydrobromide[3]
Chemical Synthesisα-Chloropropionic acid, Methylamine43-46% (for DL-alanine from ammonia)Dialkylated alanine, Methylamine hydrochloride[3]
Chemical SynthesisNitrobenzene, Formaldehyde/Methanol80-88% (for N-methylaniline)Aniline, other alkylated products[6]
Biocatalytic SynthesisGlucose, Methylamine31.7 g/L (N-Methyl-L-alanine)L-alanine, Pyruvate[2][7]

III. Purification and Analysis

Purification by Recrystallization

Recrystallization is a common method for purifying crude N-Methyl-DL-alanine obtained from chemical synthesis.

Experimental Protocol:

  • Dissolution: The crude product is dissolved in a minimal amount of hot water.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.

  • Precipitation: A water-miscible organic solvent, such as methanol or ethanol, is slowly added to the hot solution until it becomes turbid.[5]

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[5]

Analytical Quality Control: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of N-Methyl-DL-alanine.[11]

Experimental Protocol:

  • Sample Preparation: A known concentration of the N-Methyl-DL-alanine sample is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol).[11]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids.

  • Analysis: The sample is injected into the HPLC system, and the purity is determined by comparing the peak area of N-Methyl-DL-alanine to the total peak area of all components in the chromatogram. The presence of impurities such as unreacted starting materials or N,N-dimethyl-DL-alanine can also be quantified.[5] For chiral purity analysis, a chiral HPLC column is required.

IV. Visualizations

Workflow for Chemical Synthesis and Purification

Workflow for Chemical Synthesis and Purification of N-Methyl-DL-alanine cluster_synthesis Synthesis cluster_purification Purification start α-Bromopropionic Acid + Methylamine Solution reaction Nucleophilic Substitution Reaction (0-25°C, 24-72h) start->reaction workup Concentration under Reduced Pressure reaction->workup crude Crude N-Methyl-DL-alanine workup->crude dissolution Dissolution in Hot Water crude->dissolution filtration Hot Filtration (optional with charcoal) dissolution->filtration precipitation Precipitation with Alcohol filtration->precipitation crystallization Slow Cooling & Chilling precipitation->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying under Vacuum isolation->drying pure Pure N-Methyl-DL-alanine drying->pure Workflow for Biocatalytic Production of N-Methyl-L-alanine cluster_fermentation Fermentation cluster_dsp Downstream Processing strain Engineered C. glutamicum fermentation Fed-Batch Fermentation (Glucose, Methylamine) strain->fermentation broth Fermentation Broth fermentation->broth separation Cell Separation (Centrifugation/Filtration) broth->separation supernatant Supernatant separation->supernatant chromatography Ion-Exchange Chromatography supernatant->chromatography elution Elution chromatography->elution crystallization_dsp Crystallization elution->crystallization_dsp pure_product Pure N-Methyl-L-alanine crystallization_dsp->pure_product Workflow for Incorporating N-Methyl-Alanine into a Peptide start Protected Amino Acid on Solid Support deprotection N-terminal Deprotection start->deprotection coupling Coupling with Activated N-Methyl-DL-alanine deprotection->coupling washing Washing coupling->washing cycle Repeat Deprotection-Coupling-Washing Cycles washing->cycle for next amino acid cleavage Cleavage from Solid Support washing->cleavage end of synthesis cycle->deprotection purification Peptide Purification (HPLC) cleavage->purification final_peptide N-Methylated Peptide purification->final_peptide Simplified NMDA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine/D-Serine glycine->nmda_receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Channel Opening cam Calmodulin (CaM) ca_influx->cam camk CaMKII cam->camk nos nNOS cam->nos gene_expression Changes in Gene Expression camk->gene_expression no Nitric Oxide (NO) nos->no ltp Long-Term Potentiation (LTP) gene_expression->ltp

References

Application Notes and Protocols for the Quantification of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine is a non-proteinogenic amino acid of significant interest in pharmaceutical and biomedical research. Its incorporation into peptides can enhance their metabolic stability and membrane permeability, making it a valuable component in drug design.[1] Accurate and robust analytical methods for the quantification of N-Methyl-DL-alanine in various matrices, including biological fluids and pharmaceutical formulations, are crucial for pharmacokinetic studies, quality control, and metabolic research.

This document provides detailed application notes and protocols for the primary analytical techniques used to quantify N-Methyl-DL-alanine: High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, methods for chiral separation of its D and L enantiomers are discussed.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the most common methods for the analysis of N-Methyl-DL-alanine and structurally similar amino acids.

Analytical MethodPrincipleDerivatization RequiredLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
HPLC-FLD (OPA Derivatization) Reversed-phase chromatography with pre-column derivatization using o-phthalaldehyde (B127526) (OPA) and a thiol to form a fluorescent isoindole derivative.YespM to nM rangepM to nM range≥ 0.99High sensitivity and selectivity.Derivatization step adds complexity and potential for variability; OPA does not react with secondary amines.
HILIC-MS/MS Separation of polar underivatized analyte on a polar stationary phase with a high organic content mobile phase, followed by sensitive and selective mass spectrometric detection.Nopg/mL to ng/mL rangeng/mL to µg/mL range≥ 0.99High specificity and throughput; no derivatization required.Matrix effects can be a significant issue; requires access to a mass spectrometer.
GC-MS (Silylation) Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Yes (e.g., MSTFA)pg/mL to ng/mL rangeng/mL to µg/mL range≥ 0.99High chromatographic resolution and specificity.Derivatization is essential and can be moisture-sensitive; potential for thermal degradation of the analyte.[2][3]
Chiral HPLC-UV/MS Separation of enantiomers on a chiral stationary phase (e.g., cyclodextrin-based).No (for direct methods)ng/mL to µg/mL rangeµg/mL range≥ 0.99Enables separation and quantification of individual enantiomers.Chiral columns can be expensive and have specific mobile phase requirements.

Note: Quantitative data for N-Methyl-DL-alanine is limited in publicly available literature. The presented ranges are based on the analysis of structurally similar amino acids and are intended to be representative of the expected performance of each technique.

Experimental Protocols

Protocol 1: Quantification of N-Methyl-DL-alanine using HPLC with Pre-column OPA Derivatization and Fluorescence Detection

This method is highly sensitive and suitable for quantifying trace amounts of N-Methyl-DL-alanine in biological samples.

1. Materials and Reagents

  • N-Methyl-DL-alanine standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)

  • Boric acid buffer (0.4 M, pH 10.4)

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Perchloric acid (for sample deproteinization)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Sample Preparation (for Plasma Samples)

  • To 100 µL of plasma, add 10 µL of internal standard (e.g., homoserine).

  • Add 20 µL of 1.5 M perchloric acid to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for derivatization.

4. Derivatization Procedure (Automated in Autosampler)

  • Prepare the OPA/thiol reagent by dissolving OPA in methanol and adding the thiol and boric acid buffer.

  • The autosampler is programmed to mix a specific volume of the sample supernatant with the OPA reagent.

  • Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes) before injection.

5. HPLC Conditions

  • Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer (pH 7.2) with 5% methanol.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 10% to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

6. Data Analysis

  • Quantify N-Methyl-DL-alanine by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of the standard.

Protocol 2: Quantification of Underivatized N-Methyl-DL-alanine by HILIC-MS/MS

This method offers high specificity and is suitable for complex matrices, avoiding the need for derivatization.

1. Materials and Reagents

  • N-Methyl-DL-alanine standard

  • Stable isotope-labeled N-Methyl-DL-alanine (internal standard)

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate (B1220265)

2. Instrumentation

  • UHPLC or HPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • HILIC column (e.g., amide-based, 2.1 x 100 mm, 1.7 µm).

3. Sample Preparation (for Biological Fluids)

  • To 50 µL of the sample, add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and decrease over time to elute the polar analyte.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for N-Methyl-DL-alanine and its internal standard in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of N-Methyl-DL-alanine in the samples from this curve.

Protocol 3: Chiral Separation of N-Methyl-DL-alanine Enantiomers by HPLC

This protocol allows for the separation and quantification of the D and L forms of N-Methyl-alanine.

1. Materials and Reagents

  • N-Methyl-D-alanine standard

  • N-Methyl-L-alanine standard

  • Methanol, HPLC grade

  • Ethanol, HPLC grade

  • Water, HPLC grade

  • Acetic acid

  • Triethylamine (B128534)

2. Instrumentation

  • HPLC system with a UV or MS detector.

  • Chiral stationary phase (CSP) column, such as a cyclodextrin-based or macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[4]

3. Chromatographic Conditions (Example for a Cyclodextrin-based Column)

  • Mobile Phase: A mixture of methanol and water with a small amount of acetic acid and triethylamine to improve peak shape and resolution. The exact composition will need to be optimized for the specific column used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or MS detection.

4. Data Analysis

  • Identify the peaks corresponding to the D and L enantiomers by injecting the individual standards. Quantify each enantiomer using a calibration curve prepared for each.

Visualizations

Experimental_Workflow_HPLC_FLD cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Biological Sample (e.g., Plasma) Deproteinization Protein Precipitation (e.g., with Perchloric Acid) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Automated Pre-column Derivatization with OPA Supernatant->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation (C18) Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for HPLC-FLD analysis of N-Methyl-DL-alanine.

Experimental_Workflow_HILIC_MSMS cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis Sample Biological Sample IS_Spike Spike Internal Standard Sample->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection UHPLC Injection Reconstitute->Injection HILIC_Separation HILIC Separation Injection->HILIC_Separation ESI Electrospray Ionization (ESI+) HILIC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for HILIC-MS/MS analysis of N-Methyl-DL-alanine.

Signaling_Pathway_Placeholder cluster_synthesis Synthesis & Uptake cluster_effects Potential Biological Effects Alanine Alanine N-Methyl-DL-alanine N-Methyl-DL-alanine Alanine->N-Methyl-DL-alanine Methyl-Donors Methyl-Donors Methyl-Donors->N-Methyl-DL-alanine Cellular_Uptake Cellular Uptake N-Methyl-DL-alanine->Cellular_Uptake Peptide_Modification Incorporation into Peptides Cellular_Uptake->Peptide_Modification Receptor_Interaction Receptor Interaction Cellular_Uptake->Receptor_Interaction Enzyme_Modulation Enzyme Modulation Cellular_Uptake->Enzyme_Modulation Biological_Response Biological Response Peptide_Modification->Biological_Response Signaling_Cascade Downstream Signaling Cascade Receptor_Interaction->Signaling_Cascade Enzyme_Modulation->Signaling_Cascade Signaling_Cascade->Biological_Response

Caption: Potential biological roles of N-Methyl-DL-alanine.

References

Enhancing Peptide Bioavailability with N-Methyl-DL-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often limited by their poor oral bioavailability, primarily due to rapid enzymatic degradation in the gastrointestinal tract and low permeability across intestinal epithelia. A key strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone, for instance, by incorporating N-Methyl-DL-alanine. This modification enhances proteolytic resistance and can improve membrane permeability, thereby increasing the peptide's systemic exposure after oral administration.

Mechanism of Action

N-methylation, the substitution of an amide proton with a methyl group, imparts crucial drug-like properties to peptides. By removing a hydrogen bond donor and introducing steric hindrance, this modification disrupts recognition by proteases, significantly increasing the peptide's half-life in biological fluids.[1] Furthermore, N-methylation can induce a more favorable conformation for passive diffusion across cell membranes.[1][2]

Data Presentation: Enhanced Permeability and Bioavailability

The incorporation of N-methylated amino acids, such as N-Methyl-alanine, has been shown to dramatically improve the pharmacokinetic profile of peptides. Below are summarized data from a study on a cyclic hexapeptide, illustrating the impact of N-methylation on in vitro permeability and in vivo oral bioavailability.

Table 1: In Vitro Permeability of a Cyclic Hexapeptide and its N-methylated Analogs

CompoundNumber of N-Methyl GroupsPAMPA Permeability (Pe) (10⁻⁶ cm/s)RRCK Cell Permeability (Papp) (10⁻⁶ cm/s)
Parent Peptide0Low0.5 ± 0.1
Partially N-methylated Peptide3Significantly Higher than Parent5.0 ± 0.8
Per-N-methylated Peptide6Lower than Partially Methylated1.5 ± 0.3

Data adapted from a study on a cyclic hexapeptide scaffold. The partially N-methylated peptide contained three N-methyl groups, including analogs of N-Methyl-alanine.[1]

Table 2: Oral Bioavailability of a Tri-N-methylated Cyclic Hexapeptide in Rats

PeptideOral Bioavailability (%)
Non-methylated Parent PeptideNot Reported (presumed negligible)
Tri-N-methylated Analog28

This data highlights the significant increase in oral bioavailability achieved through partial N-methylation of a cyclic hexapeptide.[1][3]

Experimental Protocols

Protocol 1: Synthesis of a Peptide containing N-Methyl-DL-alanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for incorporating N-Methyl-DL-alanine into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-N-Me-DL-Ala-OH

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5)

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, dissolve the Fmoc-amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and add the mixture to the resin. Agitate for 2 hours. Wash with DMF.

  • N-Methyl-DL-alanine Coupling:

    • Dissolve Fmoc-N-Me-DL-Ala-OH (3 eq), HATU (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated N-methylated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 4-6 hours, or until completion as monitored by a Kaiser test (note: secondary amines will give a different color).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Standard AA NMeCoupling N-Me-DL-Ala Coupling Deprotection->NMeCoupling N-Methylated AA Coupling->Deprotection Repeat Cycle FinalDeprotection Final Fmoc Deprotection Coupling->FinalDeprotection End of Sequence NMeCoupling->Deprotection Repeat Cycle NMeCoupling->FinalDeprotection End of Sequence Cleavage Cleavage from Resin FinalDeprotection->Cleavage Purification HPLC Purification Cleavage->Purification

Workflow for Solid-Phase Peptide Synthesis with N-Methyl-DL-alanine.
Protocol 2: In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers

This assay predicts intestinal permeability of a peptide.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test peptide (N-methylated and non-methylated versions)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer.

    • Add the test peptide solution (at a defined concentration) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the peptide across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the apical chamber.

cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days Seed->Culture TEER Measure TEER for monolayer integrity Culture->TEER AddPeptide Add peptide to Apical side TEER->AddPeptide Incubate Incubate at 37°C AddPeptide->Incubate Sample Sample from Basolateral side at time points Incubate->Sample Quantify Quantify peptide by LC-MS/MS Sample->Quantify Calculate Calculate Papp Quantify->Calculate

Experimental workflow for the Caco-2 permeability assay.
Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the oral bioavailability of an N-methylated peptide.

Materials:

  • Sprague-Dawley or Wistar rats

  • Test peptide (N-methylated and non-methylated versions)

  • Vehicle for oral and intravenous administration (e.g., saline, PEG400/water)

  • Oral gavage needles

  • Catheters for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Animal Acclimation and Preparation: Acclimate rats to the housing conditions. For serial blood sampling, surgically implant a catheter in the jugular vein one day prior to the study. Fast animals overnight before dosing.

  • Dosing:

    • Oral (PO) Group: Administer the peptide formulated in the vehicle via oral gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer the peptide formulated in a suitable vehicle as a bolus injection or short infusion via the tail vein or a catheter at a lower dose.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predefined time points (e.g., pre-dose, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 24 hours) into tubes containing anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile). Analyze the supernatant to determine the peptide concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both PO and IV routes.

    • Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis software.

    • Calculate Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

cluster_animal Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis Acclimation Acclimation Fasting Overnight Fasting Acclimation->Fasting PO_Group Oral (PO) Dosing Fasting->PO_Group IV_Group Intravenous (IV) Dosing Fasting->IV_Group Blood_Collection Serial Blood Collection PO_Group->Blood_Collection IV_Group->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability

Logical flow for an in vivo pharmacokinetic study in rats.

References

Application Notes: The Role of N-Methyl-DL-alanine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

N-Methyl-DL-alanine is a derivative of the amino acid alanine (B10760859) where a methyl group is attached to the amide nitrogen.[1][2][3] In the field of drug discovery and medicinal chemistry, the incorporation of N-methylated amino acids, including the enantiomerically pure forms of N-methyl-alanine, is a key strategy in the design of peptidomimetics.[4][5][6] Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties.[4]

The primary motivation for N-methylation is to overcome the inherent weaknesses of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor cell membrane permeability.[7][8][9]

Key Advantages of N-Methylation in Peptidomimetics:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that blocks the action of proteases, the enzymes responsible for breaking down peptides.[5][10] This modification significantly increases the in vivo half-life of the peptide, making it a more effective drug candidate.[10][11]

  • Improved Membrane Permeability: N-methylation can increase a peptide's lipophilicity and disrupt the backbone hydrogen bonding network that would otherwise hinder its ability to cross cell membranes.[4][10][12] This can lead to improved absorption and oral bioavailability, a crucial goal in drug development.[7][13]

  • Conformational Control: The rotation of the peptide backbone is restricted by the presence of an N-methyl group.[8][10] This conformational constraint can lock the peptidomimetic into its bioactive shape, potentially leading to higher binding affinity and selectivity for its molecular target.[5][10]

  • Modulation of Biological Activity: The introduction of N-methyl groups can fine-tune physicochemical properties like solubility and can sometimes convert a receptor agonist into an antagonist.[2][8]

While N-Methyl-DL-alanine is a racemic mixture, the synthesis of targeted peptidomimetics for therapeutic use almost exclusively employs enantiomerically pure N-Methyl-L-alanine or N-Methyl-D-alanine to ensure stereospecific interactions with biological targets.[14] The DL-form may be utilized in the generation of peptide libraries for screening purposes.

Data Presentation: Impact of N-Methylation on Peptide Properties

The following tables summarize representative quantitative data illustrating the significant effects of N-methylation on key pharmacological parameters.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide Modification Assay Condition Half-Life (t½) Fold Increase in Stability
Model Peptide A Unmodified Trypsin Digestion 15 min -
Model Peptide A N-methylated Trypsin Digestion > 240 min > 16
Model Peptide B Unmodified Human Serum 5 min -
Model Peptide B N-methylated Human Serum 120 min 24

Data are illustrative and depend on the specific peptide sequence and position of N-methylation.[10]

Table 2: Effect of N-Methylation on Membrane Permeability

Peptide Modification Apparent Permeability (Papp) (cm/s) Classification
Cyclic Hexapeptide Unmodified < 1 x 10⁻⁶ Low
Cyclic Hexapeptide Multiple N-methylation > 1 x 10⁻⁵ High
Veber-Hirschmann Analog Unmodified - Poor (Oral Bioavailability <5%)
Veber-Hirschmann Analog Tri-N-methylated - Improved (Oral Bioavailability 10%)

Papp values from Caco-2 cell assays are widely used to predict intestinal permeability. Values below 1 x 10⁻⁶ cm/s are considered low, while values above 1 x 10⁻⁵ cm/s are high.[10]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

Peptide Modification Target Change in Affinity (KD or IC50)
HIV-1 FSS RNA-binding peptide N-methylated HIV-1 FSS RNA Achieved low nanomolar affinity
Myosin alkali light chain A1 Nα-trimethylated Actin Increased binding affinity
Angiotensin II Analog Sarcosine¹, N-Methyl-L-alanine⁷ Angiotensin II Receptor (in vitro) Potent Antagonist (pA2 = 8.2)

The effect of N-methylation on receptor affinity is highly dependent on the specific peptide and the position of the modification.[2][10]

Experimental Protocols

The incorporation of N-methylated amino acids into a peptide sequence is challenging due to the steric hindrance of the secondary amine, which reduces its nucleophilicity and makes peptide bond formation difficult.[1] This necessitates the use of potent coupling reagents and optimized protocols.[1][15]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Methyl-Alanine

This protocol describes a general method for incorporating an Fmoc-protected N-methyl amino acid into a peptide chain using a solid support.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids and Fmoc-N-Methyl-L-alanine (or D-alanine)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[1][15] PyAOP or PyBOP/HOAt are also effective alternatives.[16]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol (B129727)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solid-phase peptide synthesis vessel and shaker

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-N-Methyl-Alanine:

    • In a separate tube, dissolve Fmoc-N-Methyl-L-alanine (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 5 minutes at room temperature.[15]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel at room temperature for 1-4 hours. The coupling to an N-methyl amino acid is often slow and may require extended reaction times or double coupling.[15][17]

  • Monitoring the Coupling: Standard ninhydrin (B49086) tests are ineffective for secondary amines. Use a bromophenol blue test to monitor coupling completion.[15] A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction, requiring a second coupling.[15]

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for subsequent amino acids. Note that coupling the next amino acid onto the N-methylated residue is also sterically hindered and may require longer reaction times or microwave assistance.[11][17]

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection. Wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the support and remove side-chain protecting groups.[10]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.[10]

G

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol allows for the N-methylation of a specific amino acid residue after it has been incorporated into the peptide chain on the solid support. It is a three-step process.[18]

Materials:

  • Peptide-bound resin (with the target amine Fmoc-deprotected)

  • o-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-collidine or 4-dimethylaminopyridine (B28879) (DMAP)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Methanol (as methyl source) or Methyl Iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (B42355)

  • Solvents: N-methylpyrrolidone (NMP), Tetrahydrofuran (THF), DCM

Methodology:

  • Sulfonylation (Nosyl Protection):

    • Swell the resin in NMP.

    • Add a solution of o-NBS-Cl (10 eq.) and collidine (10 eq.) in NMP to the resin.

    • Shake for 1-2 hours at room temperature. Wash the resin thoroughly.

  • Methylation (Mitsunobu Reaction):

    • Swell the nosylated resin in THF.

    • Add PPh₃ (10 eq.) and Methanol (20 eq.) in THF.

    • Slowly add DIAD (10 eq.) dropwise while cooling the vessel in an ice bath.

    • Shake the reaction for 1-2 hours at room temperature. Wash the resin thoroughly.

  • Desulfonylation (Nosyl Deprotection):

    • Prepare a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP.

    • Add the solution to the resin and shake for 30 minutes. Repeat this step once.

    • Wash the resin extensively with NMP, DCM, and methanol to remove reagents and byproducts. The N-methylated peptide is now ready for the next coupling step.

G Start Peptide on Resin (Free Amine) Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Intermediate1 Nosyl-Protected Peptide Step1->Intermediate1 Step2 2. Methylation (PPh3, DIAD, MeOH) Intermediate1->Step2 Intermediate2 N-Methylated, Nosyl- Protected Peptide Step2->Intermediate2 Step3 3. Desulfonylation (DBU, Mercaptoethanol) Intermediate2->Step3 End N-Methylated Peptide (Ready for next coupling) Step3->End

Protocol 3: Proteolytic Stability Assay

This protocol assesses the stability of N-methylated peptides compared to their unmodified counterparts in the presence of proteases.[10]

Materials:

  • N-methylated peptide and its unmodified analog

  • Protease solution (e.g., 1 mg/mL Trypsin in a suitable buffer) or human serum

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching Solution (e.g., 10% TFA)

  • HPLC system with a C18 column

  • Incubator or water bath at 37°C

Methodology:

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of the N-methylated and unmodified peptides in the reaction buffer.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the protease solution or serum at a defined ratio (e.g., 10:1 v/v).

  • Incubation: Incubate the tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Analyze the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) for both the modified and unmodified peptides. The fold increase in stability is the ratio of the t½ of the N-methylated peptide to the t½ of the unmodified peptide.[10]

Protocol 4: Caco-2 Cell Permeability Assay

This assay is an in vitro model used to predict the intestinal permeability of drug candidates.[10]

Materials:

  • Caco-2 cells and cell culture medium

  • Transwell inserts (e.g., 24-well format)

  • Transport Buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • N-methylated peptide

  • LC-MS/MS system for peptide quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the N-methylated peptide solution (at a known concentration in transport buffer) to the apical (donor) side of the insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace the volume with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[10]

G Culture Culture Test Test Culture->Test Add Add Test->Add Buffer Buffer Add->Buffer Incubate Incubate Buffer->Incubate Sample Sample Incubate->Sample Quantify Quantify Sample->Quantify Calculate Calculate Quantify->Calculate

Signaling Pathway Modulation

N-methylated peptidomimetics can act as potent modulators of cell signaling pathways, often by acting as antagonists at G-protein coupled receptors (GPCRs). By binding to the receptor without activating it, the peptidomimetic can block the binding of the natural ligand, thereby inhibiting downstream signaling.

G Ligand Natural Ligand (e.g., Angiotensin II) Receptor Receptor Ligand->Receptor Activates Antagonist N-Methylated Peptidomimetic Antagonist->Receptor Binds & Blocks Gprotein Gprotein Receptor->Gprotein Conformational Change

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Methyl-DL-alanine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of N-Methyl-DL-alanine, categorized by the synthetic method.

Method 1: Synthesis from α-Halopropionic Acid (e.g., α-bromopropionic acid) and Methylamine (B109427)

This method involves the nucleophilic substitution of the halogen atom by methylamine.

Problem Possible Cause(s) Solution(s)
Low to No Product Formation 1. Poor Leaving Group: If using α-chloropropionic acid, the chloride is a poorer leaving group than bromide, resulting in a slower reaction and lower yield.[1][2] 2. Low Reaction Temperature: Insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.1. Use α-bromopropionic acid: Bromide is a better leaving group, leading to a more efficient reaction.[1] 2. Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. A moderate temperature, allowing the reaction to proceed over a few days at room temperature, is often recommended.[1]
Formation of Side Products 1. Over-alkylation: The product, N-Methyl-DL-alanine, can act as a nucleophile and react with another molecule of α-halopropionic acid to form α,α'-iminodipropionic acid and other dialkylated byproducts.[2] 2. Unreacted Starting Materials: Incomplete reaction can leave unreacted α-halopropionic acid and methylamine in the product mixture.[1]1. Use a Large Excess of Methylamine: A significant molar excess of methylamine will favor the reaction with the starting material and minimize the secondary reaction of the product.[2] 2. Monitor Reaction Progress: Use techniques like TLC or NMR to monitor the consumption of starting materials and stop the reaction once it has reached completion. 3. Purification: Utilize recrystallization or chromatography to separate the desired product from impurities.[1][3]
Difficulty in Product Purification 1. Salt Byproducts: The reaction produces methylamine hydrohalide salts which can be difficult to separate from the amino acid product, especially if they have similar solubilities. For instance, ammonium (B1175870) chloride is less soluble in methanol (B129727) than ammonium bromide, making purification more challenging when starting with α-chloropropionic acid.[1]1. Solvent Selection for Recrystallization: A common method is to use a water/methanol solvent system. N-Methyl-DL-alanine is soluble in hot water and less soluble in methanol, allowing for precipitation upon cooling and addition of methanol.[4] 2. Washing: Wash the filtered crystals with ice-cold solvents (e.g., methanol, ether) to remove residual impurities without significant loss of product.[1]
Method 2: N-Methylation of DL-Alanine using Protecting Groups

This multi-step approach involves protecting the amino group, followed by methylation and deprotection.

Problem Possible Cause(s) Solution(s)
Incomplete N-Methylation 1. Steric Hindrance: The protecting group and the amino acid side chain can sterically hinder the approach of the methylating agent. 2. Insufficiently Strong Base: The base used may not be strong enough to fully deprotonate the protected amine, leading to incomplete methylation.1. Choice of Methylating Agent: Use a reactive methylating agent like methyl iodide or dimethyl sulfate.[5] 2. Strong Base: Employ a strong, non-nucleophilic base such as sodium hydride.[6] 3. Reaction Time and Temperature: Optimize the reaction time and temperature; longer reaction times or slightly elevated temperatures may be necessary, but should be monitored to avoid side reactions.
Over-methylation (Formation of N,N-dimethyl-DL-alanine) 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to the formation of the dialkylated byproduct.[3][7]1. Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Use a slight excess rather than a large one. 2. Stepwise Addition: Add the methylating agent portion-wise to maintain a low concentration and favor mono-methylation. 3. Purification: Separate the mono- and di-methylated products using chromatography, as their polarity difference allows for effective separation.[3]
Racemization 1. Harsh Reaction Conditions: The use of strong bases or high temperatures during the methylation or deprotection steps can lead to racemization of the chiral center.[5]1. Mild Conditions: Employ the mildest possible reaction conditions for both methylation and deprotection steps. 2. Choice of Protecting Group: Select a protecting group that can be removed under gentle conditions.
Low Yield after Deprotection 1. Incomplete Deprotection: The deprotection step may not have gone to completion. 2. Product Degradation: Harsh deprotection conditions can lead to the degradation of the final product.1. Monitor Deprotection: Use TLC or other analytical methods to ensure the complete removal of the protecting group. 2. Optimize Deprotection: Adjust the deprotection conditions (reagent, time, temperature) to ensure complete removal without causing product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-Methyl-DL-alanine synthesized from α-bromopropionic acid?

A1: The most common impurities include unreacted α-bromopropionic acid, residual methylamine, and over-alkylation products such as α,α'-iminodipropionic acid. Methylamine hydrobromide is also a significant byproduct.[1][2]

Q2: How can I avoid the formation of N,N-dimethyl-DL-alanine during the N-methylation of alanine (B10760859)?

A2: To minimize the formation of the N,N-dimethyl byproduct, it is crucial to carefully control the amount of the methylating agent used.[3] Using a slight excess is often sufficient. Additionally, employing a protecting group strategy on the amino group can help control the extent of methylation.[5]

Q3: Is there a stereoselective method to synthesize N-Methyl-L-alanine instead of the DL-racemic mixture?

A3: Yes, enzymatic synthesis offers a highly stereoselective route. Using an engineered microorganism, such as Corynebacterium glutamicum expressing N-methyl-L-amino acid dehydrogenase, allows for the production of N-Methyl-L-alanine from simple starting materials like glucose and methylamine with high stereoselectivity.[7][8] Chemical synthesis starting from L-alanine with appropriate protecting groups can also preserve the stereochemistry if racemization is avoided.[5]

Q4: What is a good starting solvent system for the recrystallization of N-Methyl-DL-alanine?

A4: A mixture of water and a water-miscible organic solvent like methanol is a good starting point.[4] The crude product can be dissolved in a minimal amount of hot water, followed by the slow addition of methanol to induce precipitation upon cooling.[4]

Q5: Can I use α-chloropropionic acid instead of α-bromopropionic acid for the synthesis?

A5: While it is possible, using α-chloropropionic acid generally results in lower yields (around 43-46%) compared to the bromo-analog.[1] The purification is also more challenging because the resulting ammonium chloride is less soluble in methanol than ammonium bromide.[1]

Quantitative Data Summary

The following table summarizes quantitative data for different synthesis methods of N-Methyl-DL-alanine.

Parameter Synthesis from α-Bromopropionic Acid N-Methylation of Protected Alanine Enzymatic Synthesis (Whole-Cell Biocatalysis)
Starting Materials α-bromopropionic acid, Methylamine[1]DL-alanine, Protecting agents (e.g., Boc, o-NBS-Cl), Methylating agent (e.g., CH₃I)[5][9]Glucose, Methylamine[7]
Typical Yield 65-70% (for DL-alanine, suggestive for N-methyl-dl-alanine)[1]High for the methylation step (93-98%), but overall process yield may be lower.[5]Up to 31.7 g/L titer with a yield of 0.71 g per g of glucose.[7]
Product Purity Requires careful purification to remove side products and salts.[1]High purity can be achieved after chromatographic purification to remove over-methylated byproduct.[3]High, with minor byproducts like L-alanine and pyruvate. Di-N-methyl-L-alanine is not observed.[7]
Stereoselectivity Produces a racemic mixture (DL-N-methyl-alanine).[5]Dependent on the chirality of the starting alanine; risk of racemization.[5]Highly stereoselective, producing the L-enantiomer.[7]
Reaction Time Several days at room temperature.[1]Varies depending on the specific protocol, typically several hours for each step.Fermentation process takes around 98 hours.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-DL-alanine from α-Bromopropionic Acid and Methylamine

This protocol is adapted from the synthesis of DL-alanine and is applicable for N-Methyl-DL-alanine with the substitution of ammonia (B1221849) with methylamine.[1]

Materials:

  • α-Bromopropionic acid

  • Concentrated aqueous methylamine solution

  • Methanol

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, cool the concentrated aqueous methylamine solution to 1-4 °C.

  • Slowly add α-bromopropionic acid to the cold methylamine solution with stirring. A large molar excess of methylamine should be used.

  • Allow the mixture to stand at room temperature for at least four days.

  • Concentrate the solution under reduced pressure to a smaller volume.

  • Filter the solution to remove any solids and concentrate it further.

  • Cool the concentrated solution to room temperature and add methanol to precipitate the crude N-Methyl-DL-alanine.

  • Allow the mixture to chill overnight in a refrigerator (0–4 °C) to maximize crystal formation.

  • Filter the crystals under suction and wash them with cold methanol and then diethyl ether.

  • For purification, dissolve the crude product in a minimal amount of warm water, add methanol, and chill overnight to recrystallize.

  • Filter the purified crystals, wash with cold methanol and ether, and dry under vacuum.

Protocol 2: N-Methylation of Alanine using a Protecting Group Strategy (Illustrative)

This protocol provides a general workflow for the N-methylation of alanine using a protecting group.

Materials:

  • DL-Alanine

  • Protecting group reagent (e.g., Di-tert-butyl dicarbonate (B1257347) for Boc protection)

  • Solvent (e.g., THF/water)

  • Base (e.g., Sodium hydroxide)

  • Methylating agent (e.g., Methyl iodide)

  • Strong base (e.g., Sodium hydride)

  • Deprotection reagent (e.g., Trifluoroacetic acid for Boc deprotection)

Procedure:

  • Protection: Dissolve DL-alanine in a suitable solvent system (e.g., THF/water). Add a base (e.g., NaOH) and the protecting group reagent (e.g., (Boc)₂O). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the N-protected alanine.

  • Methylation: Dissolve the N-protected alanine in an anhydrous solvent. Add a strong base (e.g., NaH) followed by the methylating agent (e.g., methyl iodide). Stir until the reaction is complete (monitored by TLC). Quench the reaction and work up to isolate the N-methylated, N-protected alanine.

  • Deprotection: Dissolve the N-methylated, N-protected alanine in a suitable solvent and add the deprotection reagent (e.g., TFA). Stir until the protecting group is completely removed (monitored by TLC). Remove the solvent and deprotection reagent under reduced pressure to obtain the crude N-Methyl-DL-alanine.

  • Purification: Purify the crude product by recrystallization or chromatography.

Protocol 3: Enzymatic Synthesis of N-Methyl-L-alanine

This protocol describes the fermentative production using an engineered strain of Corynebacterium glutamicum.[7]

Materials:

  • Engineered C. glutamicum strain expressing N-methyl-L-amino acid dehydrogenase.

  • Fermentation medium containing glucose, methylamine, and other necessary nutrients.

  • Fed-batch bioreactor.

Procedure:

  • Strain Preparation: Cultivate the engineered C. glutamicum strain in a suitable seed medium.

  • Fermentation: Inoculate the fed-batch bioreactor containing the production medium with the seed culture. Maintain the fermentation at a controlled temperature, pH, and dissolved oxygen level.

  • Feeding: Feed a concentrated solution of glucose and methylamine to the bioreactor throughout the fermentation process to maintain their concentrations within an optimal range.

  • Monitoring: Monitor the production of N-Methyl-L-alanine periodically by taking samples and analyzing them using HPLC.

  • Harvesting and Purification: After the desired titer of N-Methyl-L-alanine is reached (e.g., after 98 hours), harvest the fermentation broth. Separate the cells from the supernatant. The N-Methyl-L-alanine can then be purified from the supernatant using methods such as ion-exchange chromatography.

Visualizations

Synthesis_Troubleshooting_Workflow start Start Synthesis of N-Methyl-DL-alanine reaction_monitoring Monitor Reaction Progress (TLC, NMR, etc.) start->reaction_monitoring is_reaction_complete Is Reaction Complete? reaction_monitoring->is_reaction_complete is_reaction_complete->reaction_monitoring No workup Reaction Work-up and Product Isolation is_reaction_complete->workup Yes analyze_product Analyze Crude Product (Purity, Yield) workup->analyze_product is_product_ok Acceptable Purity and Yield? analyze_product->is_product_ok purification Purify Product (Recrystallization/Chromatography) is_product_ok->purification Yes troubleshoot Troubleshoot Synthesis is_product_ok->troubleshoot No final_product Final Pure Product purification->final_product low_yield Low Yield/ Incomplete Reaction troubleshoot->low_yield side_products Presence of Side Products troubleshoot->side_products check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions check_overalkylation Investigate Over-alkylation side_products->check_overalkylation refine_purification Refine Purification Strategy side_products->refine_purification check_reagents->reaction_monitoring optimize_conditions->reaction_monitoring adjust_stoichiometry Adjust Reagent Ratios (e.g., excess amine) check_overalkylation->adjust_stoichiometry adjust_stoichiometry->reaction_monitoring refine_purification->analyze_product

Caption: A logical workflow for troubleshooting common issues in the synthesis of N-Methyl-DL-alanine.

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_haloacid From α-Halopropionic Acid cluster_protection N-Methylation of Alanine cluster_enzymatic Enzymatic Synthesis haloacid α-Bromopropionic Acid haloacid_product N-Methyl-DL-alanine (Racemic) haloacid->haloacid_product Nucleophilic Substitution methylamine Methylamine methylamine->haloacid_product alanine DL-Alanine protected_ala N-Protected Alanine alanine->protected_ala Protection methylated_ala N-Methyl, N-Protected Alanine protected_ala->methylated_ala Methylation protection_product N-Methyl-DL-alanine methylated_ala->protection_product Deprotection glucose Glucose + Methylamine engineered_organism Engineered C. glutamicum glucose->engineered_organism enzymatic_product N-Methyl-L-alanine (Stereoselective) engineered_organism->enzymatic_product Whole-cell Biocatalysis

Caption: Overview of the primary synthetic pathways to N-Methyl-DL-alanine.

References

preventing over-methylation in N-Methyl-DL-alanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N-Methyl-DL-alanine, with a specific focus on preventing over-methylation, a common side reaction that leads to the formation of N,N-dimethyl-DL-alanine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Methyl-DL-alanine.

Issue Possible Cause Suggested Solution
High levels of N,N-dimethyl-DL-alanine detected in the product mixture. Excess of methylating agent: Using too much formaldehyde (B43269) and formic acid in the Eschweiler-Clarke reaction can drive the reaction towards di-methylation.Carefully control the stoichiometry of the reactants. Aim for a molar ratio of DL-alanine to formaldehyde to formic acid that favors mono-methylation. Start with a 1:1:1 ratio and optimize from there.
Reaction temperature is too high or reaction time is too long: Elevated temperatures and prolonged reaction times can increase the rate of the second methylation step.Monitor the reaction progress closely using techniques like TLC or HPLC. Optimize the reaction temperature and time to maximize the yield of the mono-methylated product while minimizing the di-methylated byproduct.
Inappropriate synthetic method: Some methylation methods are inherently less selective for mono-methylation.Consider alternative synthetic routes that offer higher selectivity, such as reductive amination of pyruvate (B1213749) with methylamine (B109427), or using a protecting group strategy.[1] For highly stereoselective synthesis without over-methylation, an enzymatic approach using N-methyl-L-amino acid dehydrogenase is an excellent option, though it requires specialized biocatalysts.[1]
Low yield of N-Methyl-DL-alanine. Incomplete reaction: The reaction may not have gone to completion.Ensure adequate reaction time and temperature. Confirm the quality of starting materials and reagents.
Suboptimal pH: The pH of the reaction mixture can significantly affect the reaction rate and product distribution.For methods like the Eschweiler-Clarke reaction, the acidic conditions provided by formic acid are crucial. Ensure the pH is within the optimal range for the specific protocol being used.
Poor work-up and purification: The desired product may be lost during extraction or purification steps.Optimize the work-up procedure to efficiently separate the product from the reaction mixture. Recrystallization from a water/methanol (B129727) mixture is a common and effective purification method.[2]
Difficulty in separating N-Methyl-DL-alanine from N,N-dimethyl-DL-alanine. Similar physical properties: These two compounds can have similar solubility profiles, making separation by simple recrystallization challenging.Employ chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC for a more effective separation.

Frequently Asked Questions (FAQs)

Q1: What is over-methylation in the context of N-Methyl-DL-alanine synthesis?

A1: Over-methylation is a side reaction where the primary amine of DL-alanine is methylated twice, resulting in the formation of the tertiary amine, N,N-dimethyl-DL-alanine, instead of the desired secondary amine, N-Methyl-DL-alanine.

Q2: Which synthetic methods are prone to over-methylation?

A2: Chemical synthesis methods, particularly those that involve direct methylation of the unprotected amino acid, such as some variations of the Eschweiler-Clarke reaction, carry a risk of over-methylation.[1] The formation of the tertiary amine can be thermodynamically favorable.[3]

Q3: How can I control the selectivity of the Eschweiler-Clarke reaction to favor mono-methylation?

A3: To favor mono-methylation in the Eschweiler-Clarke reaction, it is crucial to carefully control the stoichiometry of the reactants.[4] Using a minimal excess of formaldehyde and formic acid can help reduce the extent of the second methylation. Additionally, optimizing reaction temperature and time is important; lower temperatures and shorter reaction times can favor the mono-methylated product.

Q4: Are there any synthesis methods that completely avoid over-methylation?

A4: Enzymatic synthesis using N-methyl-L-amino acid dehydrogenase has been shown to be highly selective for the production of N-Methyl-L-alanine, with no detectable formation of the di-methylated byproduct.[1] This method also offers the advantage of being stereoselective.

Q5: How can I monitor the progress of the reaction and the formation of byproducts?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] These techniques can be used to track the consumption of the starting material (DL-alanine) and the formation of both the desired product (N-Methyl-DL-alanine) and the over-methylated byproduct (N,N-dimethyl-DL-alanine). Quantitative analysis of the product mixture can be performed using HPLC or NMR spectroscopy.

Data Presentation

The choice of synthetic route for N-Methyl-DL-alanine significantly impacts the product profile, particularly concerning over-methylation. The following table summarizes a qualitative comparison of common synthesis methods.

Synthesis Method Starting Materials Propensity for Over-methylation Key Advantages Key Disadvantages
Eschweiler-Clarke Reaction DL-Alanine, Formaldehyde, Formic AcidModerate to HighOne-pot reaction, readily available reagents.Risk of over-methylation, requires careful control of stoichiometry and reaction conditions.
Reductive Amination Pyruvic acid, Methylamine, Reducing agent (e.g., NaBH₃CN)Low to ModerateCan offer good selectivity for mono-methylation.May require optimization of reducing agent and reaction conditions.
Alkylation of α-halo acid α-bromopropionic acid, MethylamineModerateDirect route to the product.Can produce byproducts and may require purification by chromatography.
Enzymatic Synthesis Glucose, Methylamine (using engineered microorganisms)None reported[1]Highly stereoselective, environmentally friendly, no over-methylation.Requires specialized biocatalysts and fermentation equipment.

Experimental Protocols

Protocol 1: Controlled Reductive Amination for N-Methyl-DL-alanine Synthesis

This protocol describes a reductive amination approach designed to favor the formation of N-Methyl-DL-alanine and minimize the over-methylation byproduct.

Materials:

  • Pyruvic acid

  • Methylamine (aqueous solution, e.g., 40%)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve pyruvic acid (1 equivalent) in methanol. Cool the solution in an ice bath.

  • Slowly add methylamine (1.1 equivalents) to the cooled solution while stirring. Allow the reaction to stir at room temperature for 2-3 hours to form the intermediate imine.

  • Reduction: Cool the solution again in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.2 equivalents) in a minimal amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the imine solution. It is crucial to maintain a slightly acidic pH (around 6-7) during the addition. If necessary, add a few drops of dilute HCl.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding dilute HCl until the effervescence ceases.

  • Evaporate the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting materials.

  • Adjust the pH of the aqueous layer to the isoelectric point of N-Methyl-DL-alanine (approximately pH 6) using a dilute NaOH solution.

  • Purification: The product can be purified by recrystallization from a water/methanol mixture or by ion-exchange chromatography.

  • Analysis: Confirm the identity and purity of the product using NMR and HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_main N-Methyl-DL-alanine Synthesis cluster_side Over-methylation Side Reaction DL_Alanine DL-Alanine Imine Intermediate Imine DL_Alanine->Imine + HCHO - H₂O N_Methyl_DL_alanine N-Methyl-DL-alanine (Desired Product) Imine->N_Methyl_DL_alanine + [H⁻] (from HCOOH) Side_Imine Intermediate Iminium Ion N_Methyl_DL_alanine->Side_Imine + HCHO - H₂O NN_dimethyl_DL_alanine N,N-dimethyl-DL-alanine (Over-methylation Product) Side_Imine->NN_dimethyl_DL_alanine + [H⁻] (from HCOOH)

Caption: Chemical pathway of N-Methyl-DL-alanine synthesis and the over-methylation side reaction.

Troubleshooting_Workflow Start High Over-methylation Detected Check_Stoichiometry Check Reactant Stoichiometry (Alanine:HCHO:HCOOH) Start->Check_Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Adjust_Stoichiometry Adjust to Favor Mono-methylation (e.g., reduce HCHO/HCOOH) Stoichiometry_OK->Adjust_Stoichiometry No Check_Conditions Review Reaction Conditions (Temperature and Time) Stoichiometry_OK->Check_Conditions Yes Adjust_Stoichiometry->Check_Stoichiometry Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Adjust_Conditions Optimize Conditions (e.g., lower temperature, shorter reaction time) Conditions_OK->Adjust_Conditions No Consider_Alternative Consider Alternative Synthetic Route (e.g., Reductive Amination, Enzymatic Synthesis) Conditions_OK->Consider_Alternative Yes Adjust_Conditions->Check_Conditions

Caption: Troubleshooting workflow for addressing high over-methylation in N-Methyl-DL-alanine synthesis.

References

avoiding racemization during N-methylation of alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of alanine (B10760859). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and troubleshooting common issues during this critical chemical modification.

Frequently Asked Questions (FAQs)

Q1: Why is avoiding racemization crucial during the N-methylation of alanine?

A1: In drug development and peptide synthesis, the stereochemistry of amino acids is critical for biological activity. L-alanine is the naturally occurring enantiomer, and its specific 3D arrangement is often essential for binding to biological targets like receptors and enzymes. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers (L- and D-alanine), can lead to a loss of therapeutic efficacy, altered pharmacological properties, or even undesired side effects. Therefore, maintaining the chiral integrity of alanine during N-methylation is paramount.

Q2: What are the primary mechanisms that lead to racemization during N-methylation of alanine?

A2: Racemization of amino acids during N-methylation can occur through several mechanisms, primarily facilitated by the presence of a base. The base can abstract the acidic α-proton of the amino acid, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers. The specific protecting groups on the amine and carboxyl groups can influence the susceptibility to racemization. For N-protected amino acids, racemization can also occur via oxazolone (B7731731) or oxazolium-5-oxide intermediates, especially during subsequent activation for peptide coupling.[1]

Q3: What are the most effective general strategies to minimize racemization during N-methylation?

A3: To minimize racemization, a combination of strategies should be employed:

  • Choice of Method: Certain N-methylation methods are inherently less prone to causing racemization. Methods that avoid strongly basic conditions are generally preferred.

  • Protecting Groups: The use of appropriate protecting groups on both the amino and carboxyl functions can significantly reduce the risk of racemization. For instance, protecting the carboxyl group as an ester can prevent its participation in forming racemization-prone intermediates.

  • Reaction Conditions: Careful control of reaction conditions is crucial. This includes using weaker bases where possible, maintaining low reaction temperatures, and choosing appropriate solvents.[1][2]

  • Reagent Selection: When N-methyl-alanine is used in subsequent steps like peptide synthesis, the choice of coupling reagents and additives is critical to prevent racemization of the N-methylated residue.[1][2]

Troubleshooting Guides

Issue 1: High Degree of Racemization Detected After N-Methylation

Possible Causes and Solutions:

Possible Cause Suggested Solution
Strongly basic reaction conditions. The use of strong bases like sodium hydride (NaH) can lead to complete racemization.[3] Consider switching to a method that employs milder bases or non-basic conditions. Reductive amination is a good alternative that often proceeds under neutral or mildly acidic conditions.
Inappropriate protecting group strategy. The free carboxyl group can participate in racemization. Protecting the carboxylic acid as a methyl or benzhydryl ester before N-methylation can prevent this.[4] The choice of N-protecting group is also important; for example, N-nosyl protection has been shown to be effective.[4][5]
Elevated reaction temperature. Higher temperatures can accelerate the rate of racemization.[1] Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) if the reaction kinetics allow.
Incompatible solvent. Polar solvents can sometimes promote racemization.[1] If your protocol allows, experiment with less polar solvents.

Troubleshooting Workflow for High Racemization

start High Racemization Detected cause1 Identify Potential Causes start->cause1 solution1 Switch to Milder Base (e.g., in reductive amination) cause1->solution1 Strong Base? solution2 Protect Carboxyl Group (e.g., as methyl or benzhydryl ester) cause1->solution2 Free Carboxyl Group? solution3 Lower Reaction Temperature cause1->solution3 High Temperature? solution4 Optimize Solvent Polarity cause1->solution4 Polar Solvent? end Racemization Minimized solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for addressing high racemization.

Issue 2: Low Yield of N-Methyl-Alanine

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature if racemization is not a concern. Ensure the stoichiometry of your reagents is correct.
Steric hindrance. The protecting groups on alanine can sometimes hinder the approach of the methylating agent. Ensure that the chosen protecting groups are compatible with the methylation reaction.
Poor solubility of reactants. If reactants are not fully dissolved, the reaction may be slow or incomplete. Choose a solvent in which all reactants are soluble. For reductive amination, a co-solvent system might be necessary.
Side reactions. Undesired side reactions can consume starting materials and reduce the yield of the desired product. For example, in some methods, dialkylation can be an issue.[6] Purify the product carefully to remove byproducts.

Experimental Protocols

Protocol 1: N-methylation of N-Nosyl-Alanine with Diazomethane (B1218177)

This method has been reported to proceed with no detectable racemization.[5]

Materials and Reagents:

  • N-Nosyl-L-alanine

  • Diazomethane solution in diethyl ether

  • Methanol (B129727)

  • Dichloromethane (DCM)

  • Mercaptoacetic acid

  • Sodium methoxide

  • N-Fmoc amino acid chloride (for subsequent coupling, if desired)

Procedure:

  • Esterification: Dissolve N-Nosyl-L-alanine in a mixture of methanol and DCM. Add a solution of diazomethane in diethyl ether dropwise at 0 °C until a persistent yellow color is observed. Allow the reaction to warm to room temperature and stir for 1-2 hours. Evaporate the solvent under reduced pressure to obtain the N-nosyl-L-alanine methyl ester.

  • N-methylation: Dissolve the N-nosyl-L-alanine methyl ester in DCM. Add a solution of diazomethane in diethyl ether at room temperature. The progress of the reaction can be monitored by TLC. Once the starting material is consumed, evaporate the solvent to yield N-methyl-N-nosyl-L-alanine methyl ester.

  • Nosyl Deprotection: Dissolve the N-methyl-N-nosyl-L-alanine methyl ester in a suitable solvent (e.g., methanol). Add a solution of mercaptoacetic acid and sodium methoxide. Stir at room temperature until the nosyl group is completely removed (monitor by TLC).

  • Work-up and Purification: After deprotection, perform an appropriate aqueous work-up to remove salts and mercaptoacetic acid byproducts. The resulting N-methyl-L-alanine methyl ester can then be purified by chromatography or used directly in the next step.

Workflow for N-methylation using Diazomethane

A N-Nosyl-L-alanine B Esterification (Diazomethane, MeOH/DCM) A->B C N-Nosyl-L-alanine methyl ester B->C D N-methylation (Diazomethane, DCM) C->D E N-methyl-N-nosyl-L-alanine methyl ester D->E F Nosyl Deprotection (Mercaptoacetic acid, Sodium methoxide) E->F G N-methyl-L-alanine methyl ester F->G

Caption: Step-by-step workflow for the N-methylation of N-Nosyl-Alanine.

Protocol 2: Reductive Amination for N-methylation of Alanine

Reductive amination is another effective method that can be performed under mild conditions, thus minimizing the risk of racemization.[7][8]

Materials and Reagents:

Procedure:

  • Imine Formation: Dissolve L-alanine in water or an appropriate solvent. Adjust the pH to be slightly acidic to neutral. Add aqueous formaldehyde to the solution and stir to form the intermediate imine or aminal.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride in portions, or zinc dust). The reducing agent will selectively reduce the imine to the N-methyl amine. Control the addition to keep the temperature low.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench any remaining reducing agent by adding acid. Adjust the pH of the solution to isolate the N-methyl-L-alanine. This may involve precipitation or extraction into an organic solvent after pH adjustment.

  • Purification: The crude N-methyl-L-alanine can be purified by recrystallization or chromatography to obtain the final product with high enantiomeric purity.

Quantitative Data Summary

The following table summarizes the extent of racemization observed for N-protected amino acids under various conditions, highlighting the importance of reagent and condition selection.

N-Protected Amino AcidMethylating Agent/Coupling Conditions% Racemization / Enantiomeric ExcessReference
N-Boc-ValineMeI, NaH in THFComplete racemization reported in some cases[3]
N-Nosyl-α-amino acid methyl estersDiazomethaneNo detectable racemization by 1H NMR and HPLC[5]
Z-Ala-MeLeu coupling with Gly-OBzlMixed anhydride (B1165640) methodExtensive racemization[1]
Z-Ala-MeLeu coupling with Gly-OBzlHATU/DIPEALow racemization[1]
Z-Phe-Val-OH with H-Ala-OMe.HClVarious bases2,4,6-collidine produced the least racemic product[9]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and adapt protocols to their specific laboratory conditions and safety standards.

References

Technical Support Center: Purification of Crude N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the successful purification of crude N-Methyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-Methyl-DL-alanine?

A1: Common impurities typically originate from the synthetic route used. The primary sources are unreacted starting materials, reaction byproducts, and residual solvents.[1]

  • From Reductive Amination of Pyruvate: Impurities may include unreacted L-alanine and pyruvic acid, along with the over-methylation byproduct, N,N-dimethyl-L-alanine.[1]

  • From Direct Methylation of L-Alanine: Common impurities are residual L-alanine due to incomplete methylation and N,N-dimethyl-L-alanine from over-methylation.[1]

  • Residual Solvents: Solvents used in synthesis or purification, such as methanol (B129727) or ethanol (B145695), may also be present.[1]

Q2: What is a recommended solvent system for the recrystallization of N-Methyl-DL-alanine?

A2: A mixture of water and a water-miscible organic solvent is an effective starting point.[2] A well-documented method involves dissolving the crude product in a minimal amount of hot water and then inducing precipitation by adding a larger volume of an alcohol like methanol upon cooling.[1][2][3] This system works well because N-Methyl-DL-alanine has good solubility in water but lower solubility in alcohols.[2]

Q3: How can I assess the purity of my final N-Methyl-DL-alanine product?

A3: Several analytical techniques can be used to determine the purity of the final crystals:

  • Melting Point: A sharp melting point range close to the literature value (approximately 295-299 °C) is a strong indicator of high purity.[2][4]

  • Spectroscopy: NMR and IR spectroscopy are used to confirm the chemical structure and identify the presence of impurities.[2][5]

  • Chromatography: Techniques such as HPLC or TLC are effective for separating and quantifying impurities.[1][2]

Q4: How can I obtain larger crystals that are easier to filter?

A4: Crystal size is primarily influenced by the rate of cooling.[2] To grow larger crystals, the cooling process must be slowed down. Allow the hot, saturated solution to cool gradually to room temperature on a benchtop before transferring it to a refrigerator or ice bath for complete crystallization.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of N-Methyl-DL-alanine.

ProblemPossible CauseRecommended Solution
Low Yield Incomplete Precipitation: The cooling process was too rapid, or the final temperature was not low enough.[2]Slow down the cooling rate. Once the solution reaches room temperature, chill it in a refrigerator (0–4 °C) overnight to maximize crystal formation.[2][3]
Inappropriate Solvent System: The product is too soluble in the chosen solvent, even at low temperatures, leaving a significant amount in the mother liquor.[2]Experiment with different solvent mixtures or ratios. For a water/methanol system, try increasing the proportion of methanol to decrease the product's solubility.[1]
Loss During Washing: The washing solvent is dissolving a portion of the purified crystals.[2]Always use ice-cold washing solvents. For a water/methanol recrystallization, wash the crystals with cold methanol followed by a non-polar solvent like ether to help with drying.[2][3]
Crystals are Oily or Form a Gooey Precipitate Presence of Impurities: Certain impurities can inhibit proper crystal lattice formation.[2] This is common if the crude product contains significant amounts of byproducts or unreacted starting materials.[2]If the crude material is heavily impure, consider a preliminary purification step like column chromatography before proceeding with recrystallization.[2]
Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled precipitation that traps impurities.[2]Use a slightly larger volume of the dissolving solvent (e.g., hot water) to ensure the crude material dissolves completely before adding the anti-solvent (e.g., methanol).[2]
Discolored Crystals Presence of Colored Impurities: The crude product contains colored byproducts from the synthesis.[2]Add a small amount of activated charcoal to the hot solution after the crude product has completely dissolved. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2]
Product Degradation: The product may be degrading at the high temperature used for dissolution.[2]Avoid prolonged heating. Dissolve the crude product at the lowest temperature necessary for complete dissolution.[2]
Poor Separation of Impurities During Recrystallization Similar Solubility Profiles: The solubility of the impurity and N-Methyl-DL-alanine are too similar in the chosen solvent system.[1]Experiment with different solvent systems. Consider mixtures of water with other alcohols like ethanol or isopropanol (B130326) to find a system with a better solubility differential.[1]
Cooling Rate is Too Fast: Rapid cooling can trap impurities within the growing crystal lattice.[1]Ensure the solution cools slowly to room temperature before placing it in a cold environment like an ice bath or refrigerator.[1]

Data Presentation

Table 1: Solubility of N-Methyl-DL-alanine

SolventSolubility
WaterGood solubility, approx. 50g/100mL[2]
MethanolSlightly soluble[2]
EthanolSlightly soluble[2]
EtherInsoluble[2]

Table 2: Illustrative Purity Improvement via Recrystallization

This table presents example data for the purification of a 10 g batch of crude N-Methyl-DL-alanine, demonstrating the effectiveness of sequential recrystallizations.

AnalyteInitial Purity (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)
N-Methyl-DL-alanine 90.098.5>99.5
L-Alanine 5.00.8<0.1
N,N-dimethyl-L-alanine 4.00.5<0.1
Residual Solvents 1.00.2<0.1
(Data is illustrative, based on typical outcomes described in purification protocols.)[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude N-Methyl-DL-alanine

This protocol provides a general guideline for purification. Optimization may be required based on the specific impurities present.

  • Dissolution: In a fume hood, place the crude N-Methyl-DL-alanine in an appropriately sized Erlenmeyer flask. Add a minimal amount of deionized water and gently warm the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid prolonged boiling.[1][2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of the crude product). Swirl the flask for a few minutes to allow adsorption of colored impurities.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and activated charcoal (if used).[2]

  • Precipitation: To the hot, clear filtrate, slowly add methanol. A common starting ratio is approximately 5 volumes of methanol for every 1 volume of water used for dissolution.[2][3] The solution may become slightly turbid. If a precipitate forms immediately, add a few drops of hot water to redissolve it and obtain a clear solution.[1]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (0–4 °C) and leave it undisturbed overnight to maximize crystal formation.[2][3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the crystals with a small amount of ice-cold methanol, followed by a wash with ether to facilitate drying.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 2: HPLC Analysis of N-Methyl-DL-alanine Purity

This protocol provides a starting point for developing an HPLC method for purity analysis.

  • Instrumentation: HPLC system equipped with a UV detector or Charged Aerosol Detector (CAD).[1]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic (e.g., 2% B to 95% B over 15-20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 210 nm or CAD.[1]

  • Procedure:

    • Prepare standard solutions of pure N-Methyl-DL-alanine and any known impurities in the mobile phase.

    • Dissolve a known amount of the purified sample in the mobile phase.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the standard solutions to determine retention times.

    • Inject the sample solution.

    • Identify and quantify impurities by comparing the retention times and peak areas to the standards.[1]

Visualizations

Recrystallization_Workflow Crude Crude N-Methyl-DL-alanine Dissolve Dissolve in minimal hot H2O Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal if colored HotFilter Hot Filtration Dissolve->HotFilter if not colored Charcoal->HotFilter Precipitate Add Methanol (~5 volumes) HotFilter->Precipitate Impurities Insoluble Impurities & Charcoal HotFilter->Impurities Cool Slow Cooling & Refrigeration Precipitate->Cool VacuumFilter Vacuum Filtration & Washing Cool->VacuumFilter Dry Dry Under Vacuum VacuumFilter->Dry MotherLiquor Soluble Impurities in Mother Liquor VacuumFilter->MotherLiquor Pure Pure Crystals Dry->Pure

Caption: Experimental workflow for the purification of N-Methyl-DL-alanine.

Troubleshooting_Low_Yield Start Problem: Low Yield of Crystals CheckWash Were crystals washed with cold solvent? Start->CheckWash CheckCooling Was the cooling process slow? CheckWash->CheckCooling Yes Sol_Wash Solution: Use ice-cold solvent for washing to minimize product loss. CheckWash->Sol_Wash No CheckSolvent Is the final solvent ratio optimized? CheckCooling->CheckSolvent Yes Sol_Cooling Solution: Allow solution to cool slowly to room temp before refrigeration. CheckCooling->Sol_Cooling No Sol_Solvent Solution: Increase anti-solvent (methanol) ratio to reduce solubility. CheckSolvent->Sol_Solvent No End Yield Improved CheckSolvent->End Yes Sol_Wash->End Sol_Cooling->End Sol_Solvent->End

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Recrystallization of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of N-Methyl-DL-alanine. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent system for the recrystallization of N-Methyl-DL-alanine?

A1: A binary solvent system of water and a water-miscible organic solvent is highly effective for recrystallizing N-Methyl-DL-alanine.[1] A common and recommended mixture is water and methanol (B129727).[1][2][3] N-Methyl-DL-alanine exhibits good solubility in hot water and lower solubility in alcohols like methanol and ethanol, which facilitates precipitation upon cooling.[1]

Q2: What are the common impurities found in crude N-Methyl-DL-alanine?

A2: Common impurities can include unreacted starting materials such as DL-alanine and methylating agents, byproducts like dimethylated alanine, and residual salts from the synthesis.[1][2] If the synthesis involves α-chloro or α-bromopropionic acid and methylamine (B109427), residual ammonium (B1175870) or methylamine salts may also be present.[1]

Q3: How can I assess the purity of my recrystallized N-Methyl-DL-alanine?

A3: The purity of the final product can be determined using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (approximately 295-299 °C) indicates high purity.[1][4]

  • Spectroscopy: NMR and IR spectroscopy are used to confirm the chemical structure and identify any impurities.[1]

  • Chromatography: Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can effectively separate and quantify impurities.[1][2]

Q4: How can I obtain larger crystals of N-Methyl-DL-alanine?

A4: The size of the crystals is influenced by the rate of cooling.[1] To obtain larger crystals, a slower cooling process is recommended.[2] Allow the hot, saturated solution to cool gradually to room temperature on a benchtop before transferring it to a refrigerator or ice bath.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low Yield of Crystals 1. Incomplete Precipitation: The cooling process may be too rapid, or the final temperature is not low enough. 2. Inappropriate Solvent Ratio: An excess of the solvent in which the compound is more soluble (water) may be present. 3. Loss During Washing: The washing solvent may be dissolving a significant portion of the crystals.1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a refrigerator (0–4 °C) overnight to maximize crystal formation.[1][3] 2. Optimize Solvent Ratio: Carefully add the anti-solvent (methanol) to the hot aqueous solution until slight turbidity persists.[2] 3. Use Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent mixture (e.g., 1:1 water/methanol) or a cold anti-solvent (methanol).[2]
Product "Oils Out" (Forms a liquid instead of solid crystals) 1. Presence of Impurities: Certain impurities can depress the melting point and inhibit proper crystal lattice formation.[1] 2. Supersaturation: The solution may be too concentrated, causing the solute to come out of solution above its melting point.[1]1. Pre-purification: If significant impurities are suspected, consider a preliminary purification step like chromatography.[1] 2. Adjust Solvent Volume: Use a slightly larger volume of the dissolving solvent (hot water) to prevent premature precipitation.[1][5]
Colored Crystals 1. Presence of Colored Impurities: The crude product may contain colored byproducts from the synthesis.[1] 2. Degradation: The product might be degrading at the high temperatures used for dissolution.1. Decolorize with Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.[1] 2. Avoid Prolonged Heating: Dissolve the crude product at the lowest necessary temperature and avoid extended periods of heating.[1]
Fine Crystals That Are Difficult to Filter Rapid Cooling: Cooling the solution too quickly promotes the formation of small crystals.Slow Down the Cooling Process: As mentioned for obtaining larger crystals, allow the solution to cool gradually to room temperature before further cooling in a refrigerator.[1][2]

Quantitative Data

Solubility of N-Methyl-DL-alanine

SolventSolubility
WaterGood solubility, approximately 50g/100mL[1]
MethanolSlightly soluble[1]
EthanolSlightly soluble[1]
EtherInsoluble[1]

Experimental Protocol: Recrystallization of N-Methyl-DL-alanine

This protocol provides a general guideline for the purification of crude N-Methyl-DL-alanine. Optimization may be necessary based on the specific impurities present.

1. Dissolution:

  • Place the crude N-Methyl-DL-alanine in an appropriately sized Erlenmeyer flask in a fume hood.
  • Add a minimal amount of deionized water.
  • Gently warm the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solution for extended periods.[1]

2. Decolorization (Optional):

  • If the solution is colored, remove it from the heat.
  • Add a small amount of activated charcoal to the hot solution.
  • Swirl the flask for a few minutes to allow for the adsorption of colored impurities.[1]

3. Hot Filtration:

  • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and activated charcoal, if used.[1]

4. Precipitation:

  • To the hot, clear filtrate, slowly add methanol. A general guideline is to add approximately 5 times the volume of water used for dissolution.[1][3]
  • Continue adding methanol until the solution becomes slightly cloudy, indicating the saturation point has been reached.[2]

5. Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in a refrigerator (0–4 °C) and leave it undisturbed overnight to maximize crystal formation.[1][3]

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold methanol or a cold water/methanol mixture to remove any remaining soluble impurities.[2][3]

7. Drying:

  • Dry the purified crystals under a vacuum to remove any residual solvent.

Experimental Workflow

Recrystallization_Workflow A Crude N-Methyl-DL-alanine B Dissolve in Minimal Hot Water A->B C Decolorize with Activated Charcoal (Optional) B->C If colored D Hot Filtration B->D If not colored C->D E Add Methanol (Anti-solvent) D->E J Insoluble Impurities D->J Removed F Slow Cooling (Crystallization) E->F G Vacuum Filtration & Washing F->G H Drying G->H K Soluble Impurities (in Mother Liquor) G->K Removed I Pure N-Methyl-DL-alanine H->I

Caption: Workflow for the recrystallization of N-Methyl-DL-alanine.

References

Technical Support Center: N-Methyl-DL-alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of N-Methyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared N-Methyl-DL-alanine?

A1: The impurities in N-Methyl-DL-alanine are primarily dependent on the synthetic route. The most common impurities include unreacted starting materials and byproducts from side reactions.

  • From reaction of α-halopropionic acid with methylamine (B109427):

    • Unreacted α-bromopropionic acid or α-chloropropionic acid: Incomplete reaction can leave residual starting material.

    • Unreacted Methylamine: Excess methylamine used to drive the reaction may remain.

    • N,N-dimethyl-DL-alanine: Over-methylation of the amino group can lead to this common byproduct.[1]

    • α,α'-iminodipropionic acid: This can form as a byproduct, especially if there is an insufficient excess of ammonia (B1221849) or methylamine.[2]

  • From reductive amination of alanine (B10760859) with formaldehyde:

    • Unreacted Alanine: Incomplete methylation will result in the presence of the starting amino acid.[1]

    • N,N-dimethyl-DL-alanine: A frequent byproduct due to over-methylation.[1][3]

  • From biocatalytic synthesis (reductive amination of pyruvate):

    • Unreacted Pyruvate: The starting keto acid may not be fully converted.[3]

    • Alanine: Can be a minor byproduct of the enzymatic process.[3]

    • Notably, di-N-methyl-l-alanine is typically not observed in this method.[3]

Q2: How can I detect and quantify impurities in my N-Methyl-DL-alanine sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for analyzing the purity of N-Methyl-DL-alanine and quantifying related impurities.[1][4]

  • Reversed-Phase HPLC (RP-HPLC): A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile.[1] This method can effectively separate N-Methyl-DL-alanine from less polar impurities like N,N-dimethyl-DL-alanine and more polar starting materials.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating polar compounds like amino acids and can be used for the analysis of underivatized N-Methyl-DL-alanine.[5]

  • Derivatization: For enhanced sensitivity, especially with UV or fluorescence detection, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be employed.[3]

Q3: My synthesis of N-Methyl-DL-alanine from α-chloropropionic acid is difficult to purify. Why?

A3: The synthesis using α-chloropropionic acid often results in lower yields and a product that is more challenging to purify compared to using α-bromopropionic acid.[6] This is primarily because the byproduct, methylamine hydrochloride, is more soluble in methanol (B129727) than ammonium (B1175870) chloride (formed when using ammonia), making the purification by recrystallization less efficient.[6]

Q4: How can I minimize the formation of N,N-dimethyl-DL-alanine during synthesis?

A4: The formation of the over-methylated byproduct, N,N-dimethyl-DL-alanine, is a common issue in chemical methylation routes. To minimize its formation:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent (e.g., formaldehyde) to the alanine. Use of a large excess of the amine starting material can favor mono-alkylation.

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to decrease the rate of the second methylation step.

  • Stepwise Protection: A more controlled but longer route involves protecting the amino group, performing the methylation, and then deprotecting it.

Troubleshooting Guides

Issue 1: Low Yield of N-Methyl-DL-alanine
Possible Cause Troubleshooting Step
Incomplete Reaction * Reaction Time: Extend the reaction time to ensure completion. Monitor the reaction progress using TLC or HPLC. * Temperature: Ensure the reaction is proceeding at the optimal temperature. For the reaction of α-halopropionic acids with methylamine, allowing the reaction to proceed at room temperature for several days is common.[6]
Poor Leaving Group If using α-chloropropionic acid, consider switching to α-bromopropionic acid, as bromide is a better leaving group, leading to a faster reaction and potentially higher yields.[6]
Suboptimal pH (for reductive amination) The pH of the reaction mixture is crucial for imine formation and reduction. For reductive amination with borohydride (B1222165) reagents, a weakly acidic pH (around 4-6) is often optimal.
Inefficient Purification Product may be lost during workup and recrystallization. Optimize the recrystallization solvent system and minimize the number of purification steps.
Issue 2: Presence of N,N-dimethyl-DL-alanine Impurity
Possible Cause Troubleshooting Step
Over-methylation * Stoichiometry: Reduce the equivalents of the methylating agent. * Reaction Control: Perform the reaction at a lower temperature and monitor it closely to stop it once the desired product is maximized.
Ineffective Purification * Recrystallization: Experiment with different solvent systems. N,N-dimethyl-DL-alanine is generally more non-polar than N-Methyl-DL-alanine, which can be exploited for separation.[1] * Chromatography: For high purity requirements, column chromatography (e.g., reversed-phase flash chromatography) can be effective in separating the mono- and di-methylated products.[1]
Issue 3: Unreacted Alanine or α-Halopropionic Acid in the Final Product
Possible Cause Troubleshooting Step
Incomplete Reaction As with low yield, ensure sufficient reaction time and optimal temperature. Use a larger excess of the amine reagent (methylamine) to drive the reaction to completion.
Similar Solubility The starting material and product may have similar solubility in the recrystallization solvent, leading to co-precipitation. Experiment with different solvent pairs (e.g., water/methanol, water/ethanol) to find a system where the solubility difference is maximized at different temperatures.[1]

Data Presentation

Table 1: Illustrative Purification Data for a 10 g Batch of Crude N-Methyl-L-alanine [1]

AnalyteInitial Purity (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)
N-Methyl-L-alanine 90.098.5>99.5
L-Alanine 5.00.8<0.1
N,N-dimethyl-L-alanine 4.00.5<0.1
Residual Solvents 1.00.2<0.1

Experimental Protocols

Protocol 1: Recrystallization for Purification of N-Methyl-DL-alanine

This protocol describes a general procedure for purifying crude N-Methyl-DL-alanine containing L-alanine and N,N-dimethyl-L-alanine as primary impurities.

Materials:

  • Crude N-Methyl-DL-alanine

  • Deionized water

  • Methanol

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude N-Methyl-DL-alanine in an Erlenmeyer flask with a magnetic stir bar.

  • With stirring, add a minimal amount of hot deionized water to dissolve the solid. Heat the mixture to facilitate dissolution.

  • Slowly add methanol to the hot solution until it becomes slightly turbid.

  • Add a few drops of hot water to redissolve the precipitate and achieve a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold 1:1 water/methanol solution.

  • Dry the crystals under vacuum to a constant weight.

  • Analyze the purity of the recrystallized product and the mother liquor by HPLC.

Protocol 2: HPLC Analysis of N-Methyl-DL-alanine Purity

This protocol provides a starting point for developing an HPLC method for the analysis of N-Methyl-DL-alanine and its common impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • N-Methyl-DL-alanine standard

  • L-Alanine standard

  • N,N-dimethyl-DL-alanine standard

Procedure:

  • Standard Preparation: Prepare standard solutions of N-Methyl-DL-alanine and its potential impurities (L-alanine, N,N-dimethyl-DL-alanine) in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the N-Methyl-DL-alanine sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm or CAD

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 70% A, 30% B

      • 15-17 min: Hold at 70% A, 30% B

      • 17-18 min: Return to 95% A, 5% B

      • 18-25 min: Re-equilibration at 95% A, 5% B

  • Analysis: Inject the standard solutions to determine their retention times. Inject the sample solution and identify the peaks corresponding to N-Methyl-DL-alanine and its impurities. Quantify the impurities based on their peak areas relative to the main product peak or using a calibration curve.

Visualizations

Synthesis_and_Impurities cluster_1 Synthesis via α-Halopropionic Acid cluster_2 Synthesis via Reductive Amination cluster_3 Biocatalytic Synthesis a_halo α-Halopropionic Acid product1 N-Methyl-DL-alanine a_halo->product1 + Methylamine methylamine Methylamine methylamine->product1 impurity1 N,N-dimethyl-DL-alanine product1->impurity1 + Methylamine (Over-methylation) alanine DL-Alanine product2 N-Methyl-DL-alanine alanine->product2 + Formaldehyde, Reducer formaldehyde Formaldehyde formaldehyde->product2 reducer Reducing Agent (e.g., NaBH3CN) reducer->product2 impurity2 N,N-dimethyl-DL-alanine product2->impurity2 + Formaldehyde (Over-methylation) pyruvate Pyruvate product3 N-Methyl-DL-alanine pyruvate->product3 + Methylamine, Biocatalyst impurity3 Alanine pyruvate->impurity3 Side Reaction methylamine_bio Methylamine methylamine_bio->product3 biocatalyst Biocatalyst (e.g., C. glutamicum) biocatalyst->product3

Caption: Synthetic routes to N-Methyl-DL-alanine and common impurity formation pathways.

Troubleshooting_Logic start Purity Issue Identified impurity_type What is the main impurity? start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm dimethylated N,N-dimethyl-DL-alanine impurity_type->dimethylated other Other Byproducts impurity_type->other check_reaction Verify Reaction Completion (Time, Temp, Stoichiometry) unreacted_sm->check_reaction control_methylation Control Methylation (Stoichiometry, Temp) dimethylated->control_methylation investigate Investigate Reaction Mechanism for Side Reactions other->investigate optimize_purification1 Optimize Recrystallization Solvent System check_reaction->optimize_purification1 optimize_purification2 Optimize Purification (Recrystallization or Chromatography) control_methylation->optimize_purification2 investigate->optimize_purification2

Caption: Troubleshooting workflow for purity issues in N-Methyl-DL-alanine synthesis.

References

low coupling efficiency of N-Methyl-DL-alanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low coupling efficiency of N-Methyl-DL-alanine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of N-Methyl-DL-alanine often low in SPPS?

A1: The primary reason for low coupling efficiency is the steric hindrance caused by the methyl group on the alpha-amino nitrogen.[1][2] This substitution creates a secondary amine, which is less nucleophilic and more sterically hindered than the primary amine of standard amino acids. This bulkiness impedes the approach of the activated amino acid, slowing down the peptide bond formation and often leading to incomplete reactions.[2][3]

Q2: What are the consequences of an incomplete coupling reaction?

A2: Incomplete coupling results in the formation of deletion sequences, where the intended N-methylated amino acid is missing from the final peptide. This significantly lowers the overall yield and purity of the crude product.[3] The presence of these deletion impurities complicates the subsequent purification process, often making it difficult to isolate the target peptide.[4]

Q3: How can I monitor the coupling reaction for N-Methyl-DL-alanine? The Kaiser test is not working.

A3: The Kaiser test (ninhydrin test) is not suitable for monitoring coupling to secondary amines like N-Methyl-DL-alanine because it will give a false-negative result (a colorless or yellow solution).[2][3] Alternative colorimetric tests must be used to accurately detect the presence of unreacted secondary amines on the resin. Recommended tests include:

  • Isatin Test: A positive result (blue bead color) indicates incomplete coupling.[3][5]

  • Bromophenol Blue Test: A blue to green color indicates the presence of free amine, signifying an incomplete reaction.[6]

  • Chloranil Test: This test can also be used to detect secondary amines.[5]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction is complete. This strategy is highly recommended when incorporating sterically hindered amino acids like N-Methyl-DL-alanine to help drive the reaction to completion and maximize the coupling efficiency.[3][6]

Q5: What is "capping" and why is it important in this context?

A5: Capping is a procedure to permanently block any unreacted amino groups on the peptide-resin after a difficult coupling step.[7] This is typically done using acetic anhydride. If coupling of N-Methyl-DL-alanine remains incomplete even after double coupling, capping is crucial to prevent the unreacted amine from participating in subsequent coupling steps. This terminates the "failed" peptide chain, preventing the formation of a deletion sequence and simplifying the final purification.[3]

Troubleshooting Guide: Low Coupling Efficiency

This guide addresses the common issue of incomplete acylation of the N-terminal amine when coupling N-Methyl-DL-alanine.

Problem: A monitoring test (e.g., Isatin or Bromophenol Blue) indicates that the coupling of N-Methyl-DL-alanine is incomplete.

Logical Troubleshooting Workflow

G cluster_0 Troubleshooting Flow cluster_1 Enhanced Coupling Strategies cluster_2 Post-Coupling Actions start Incomplete Coupling Detected (Positive Isatin/Bromophenol Blue Test) reagents Step 1: Verify Reagent Quality - Use fresh, amine-free DMF/NMP - Ensure high purity of amino acid and reagents start->reagents strategy Step 2: Implement Enhanced Coupling Strategy reagents->strategy double_couple Option A: Double Coupling - Repeat coupling step with fresh reagents - Extend reaction time (2-4 hours) strategy->double_couple Basic Approach potent_reagent Option B: Use Potent Reagents - Switch from HBTU/HCTU to HATU, PyAOP, or PyBroP strategy->potent_reagent More Effective Approach advanced Option C: Advanced Methods - Use microwave-assisted synthesis - Increase reaction temperature (40-50°C) strategy->advanced Highest Efficiency retest Step 3: Re-monitor Coupling double_couple->retest potent_reagent->retest advanced->retest capping Step 4: Cap Unreacted Amines (If coupling is still incomplete) - Use Acetic Anhydride retest->capping Test Positive proceed Step 5: Proceed to Next Deprotection (If coupling is complete) retest->proceed Test Negative

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids. Standard reagents are often inefficient, requiring the use of more potent activating agents.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentReagent TypeKey AdvantagesDisadvantagesTypical Recommendation
HBTU / HCTU Aminium/UroniumFast, widely used for standard SPPS.[8]Less effective for sterically hindered N-methyl amino acids.[6]Not recommended as a first choice.
HATU Aminium/UroniumHighly effective for difficult couplings; generates highly reactive HOAt esters.[6][9]More expensive than HBTU/HCTU.[8]Highly Recommended . Often used with 4 eq. of AA and 8 eq. of DIEA.[6]
PyAOP / PyBOP Phosphonium (B103445)Very effective for sterically hindered couplings, especially N-methyl to N-methyl.[4][10][11]Byproducts can be difficult to remove.Highly Recommended , especially when coupling two consecutive N-methyl residues.[10]
PyBroP PhosphoniumA more reactive phosphonium salt, used for the most difficult couplings.[6][12]Can cause racemization if not used carefully.Recommended for particularly challenging sequences where other reagents fail.[12]
COMU UroniumHigh efficiency comparable to HATU, with improved safety (avoids explosive HOBt/HOAt byproducts).[9][13]Higher cost.[8]A modern, safe, and highly effective alternative to HATU.[9]

Experimental Protocols

Protocol 1: Recommended Coupling of N-Methyl-DL-alanine using HATU

This protocol is optimized for coupling sterically hindered N-methylated amino acids.

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (5 x 10 mL/g resin).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-N-Methyl-DL-alanine (4 equivalents based on resin substitution) and HATU (4 equivalents) in DMF.[6]

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture.[6]

  • Pre-activation: Allow the mixture to pre-activate for 5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the washed resin. Agitate the resin suspension at room temperature for 1 to 2 hours.[6]

  • Monitoring: Take a small sample of resin beads, wash them, and perform the Bromophenol Blue or Isatin test to check for completeness.[6]

  • Recoupling (If Necessary): If the monitoring test is positive (incomplete coupling), filter the resin, wash with DMF, and repeat steps 2-6 for a second coupling.[6]

  • Washing: Once the coupling is complete (negative monitoring test), filter the resin and wash thoroughly with DMF and then DCM to prepare for the next cycle.

Protocol 2: Monitoring Coupling with the Bromophenol Blue Test

This test is a reliable alternative to the Kaiser test for detecting secondary amines.[6]

  • Test Solution Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.

  • Sample Preparation: Remove a small sample of resin beads (10-15 beads) from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash them thoroughly with methanol (B129727) to remove any residual reagents.

  • Testing: Add 2 mL of the bromophenol blue test solution to the washed beads.

  • Observation: Observe the color of the resin beads and the solution.

    • Yellow Color: Coupling is complete (no free amine).

    • Blue to Green Color: Coupling is incomplete (free amine is present). A recoupling or capping step is required.[6]

Visualization of the SPPS Cycle

The diagram below illustrates a standard SPPS cycle, highlighting the challenging step where N-Methyl-DL-alanine is introduced.

G Resin Peptide-Resin (Free N-Terminal Amine) Coupling Coupling: Add Activated Fmoc-AA Resin->Coupling Standard AA Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF/DCM) Deprotection->Wash2 NMeCoupling Difficult Coupling: Add Activated Fmoc-N-Me-DL-alanine Wash2->NMeCoupling N-Methyl AA Monitor Monitor Reaction (Isatin / Bromophenol Blue) NMeCoupling->Monitor Monitor->Wash1 Coupling Complete Monitor->NMeCoupling Incomplete: Recouple

Caption: A simplified SPPS workflow highlighting the challenging N-methyl amino acid coupling step.

References

Technical Support Center: Optimizing Coupling Conditions for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the synthesis of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary difficulty stems from steric hindrance.[1][2][3] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[1] This issue is particularly pronounced when coupling one N-methylated amino acid onto another N-methylated residue.[1][3] Additionally, the N-methylated amine has reduced nucleophilicity, which further hinders the reaction.[1]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are resulting in low yields. What should I use instead?

A2: Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough for sterically hindered N-methylated amino acids.[1][3] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents. Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1][2][4] COMU is another effective reagent that is comparable to HATU and has safety advantages.[5]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A3: The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring couplings involving N-methylated amino acids because it does not react with the secondary amine to produce the characteristic blue color.[1][2] A more suitable alternative is the bromophenol blue test, which will be blue or green for an incomplete reaction and yellow for a complete reaction.[1][2][3]

Q4: I'm observing deletion sequences in my final peptide product. How can I prevent this?

A4: Deletion sequences are a direct result of incomplete coupling reactions. To minimize their occurrence, you can employ several strategies:

  • Use a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[1]

  • Perform double or triple couplings: Repeating the coupling step two or three times with fresh reagents can help drive the reaction to completion, which is especially beneficial for highly hindered residues.[1][2]

  • Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration or at a slightly elevated temperature can improve yields. Microwave-assisted peptide synthesis can also be beneficial.[1][6]

Q5: My HPLC profile for an N-methylated peptide shows multiple peaks. What could be the cause?

A5: N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles. This is typically due to the slow interconversion between the cis and trans isomers of the amide bond involving the N-methylated amino acid.[1][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Coupling Yield Ineffective coupling reagent.Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[1][2]
Steric hindrance.Perform double or triple couplings to drive the reaction to completion.[1] Consider microwave-assisted synthesis.[6]
Deletion Sequences Incomplete coupling reactions.Use more efficient coupling reagents and/or perform multiple couplings.[1] Ensure accurate monitoring with the bromophenol blue test.[3]
Racemization/Epimerization Suboptimal activation or prolonged reaction under basic conditions.Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine.[2] Keep preactivation times for HATU/DIPEA to a minimum.[1] The addition of CuCl₂ with HOBt has been shown to suppress racemization.[7][8]
Diketopiperazine (DKP) Formation This is a common side reaction in Fmoc-SPPS, particularly with N-alkylated peptides at the dipeptide stage.[1][8]Use 2-chlorotrityl chloride resin to minimize DKP formation due to its steric bulk.[1][8]
Peptide Fragmentation Acidic cleavage (e.g., with TFA) of sequences with consecutive N-methylated residues.[1][4]Optimize the cleavage time, as this can greatly influence the outcome.[4]
Guanidinylation of N-terminus Uronium/aminium coupling reagents can react with the unprotected N-terminal amine.Pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[8]

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentReagent TypeRelative Efficiency for N-Me Amino AcidsRacemization RiskNotes
HATU Uronium/AminiumVery HighLowOften the reagent of choice for difficult couplings, including N-methylated amino acids.[2][3]
HCTU Uronium/AminiumMediumLow to MediumA more cost-effective alternative to HATU, but can be less effective for N-methylated residues.[2][3]
PyAOP PhosphoniumVery HighLowParticularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2][4][9]
PyBOP/HOAt PhosphoniumHighMediumEffective, but can be less efficient than PyAOP for some N-methylated residues.[1][3][4]
COMU UroniumVery HighLowComparable efficiency to HATU with improved safety and solubility.[5]
DIC/HOBt CarbodiimideMediumMediumA classic reagent combination, but may be less effective for severely hindered couplings.[2]
PyBrOP PhosphoniumHighHigherA more reactive reagent, but its use is limited by a higher risk of racemization during prolonged couplings.[5]
BOP-Cl PhosphoniumHigh-Has been reported as useful for couplings of N-methylated amino acids.[3]

Experimental Protocols

Protocol 1: General HATU-Mediated Coupling of Fmoc-N-Methylated Amino Acids
  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Activation of the N-Methylated Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF or NMP. Add 8 equivalents of a base such as DIPEA.[1][3] Keep the pre-activation time to a minimum (e.g., 5 minutes) to reduce the risk of racemization.[1][3]

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for an extended period (e.g., 1-4 hours) compared to standard couplings.[1]

  • Monitoring: After the coupling time, take a small sample of the resin and perform the bromophenol blue test (see Protocol 2) to check for completion.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM and Methanol.

  • Recoupling (if necessary): If the bromophenol blue test indicates an incomplete reaction, repeat steps 3-6.[3]

Protocol 2: Bromophenol Blue Test for Coupling Completion
  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[3]

  • Sample Preparation: Remove a small sample of the resin from the reaction vessel and wash it with methanol.[3]

  • Testing: Add a few drops of the bromophenol blue test solution to the resin sample.

  • Observation: Observe the color of the suspension.[3]

    • Blue to Green: The coupling is incomplete, and a recoupling is necessary.[3]

    • Yellow: The coupling is complete.[3]

Visualizations

experimental_workflow General Workflow for Coupling N-Methylated Amino Acids start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple to Resin (1-4 hours) wash1->coupling activation Activate Fmoc-N-Me-AA (e.g., HATU/DIPEA in DMF) activation->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring incomplete Incomplete monitoring->incomplete Blue/Green complete Complete monitoring->complete Yellow incomplete->coupling Recouple wash2 Wash Resin complete->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS) involving N-methylated amino acids.

troubleshooting_guide Troubleshooting Low Coupling Yield start Low Coupling Yield Observed check_reagent Is the coupling reagent potent enough? (e.g., HBTU, DIC/HOBt) start->check_reagent switch_reagent Switch to a more potent reagent (HATU, PyAOP, COMU) check_reagent->switch_reagent No check_conditions Are coupling conditions optimized? check_reagent->check_conditions Yes switch_reagent->check_conditions double_couple Perform double/triple coupling check_conditions->double_couple No check_monitoring Is monitoring accurate? check_conditions->check_monitoring Yes increase_time_temp Increase reaction time and/or temperature (Consider microwave synthesis) double_couple->increase_time_temp increase_time_temp->check_monitoring use_bromo Use Bromophenol Blue test instead of Ninhydrin check_monitoring->use_bromo No end Improved Yield check_monitoring->end Yes use_bromo->end

Caption: A decision tree for troubleshooting low coupling yields with N-methylated amino acids.

References

Technical Support Center: Aggregation Issues with N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with peptides containing N-Methyl-DL-alanine and other N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: I thought N-methylation was supposed to prevent peptide aggregation. Why is my peptide containing N-Methyl-DL-alanine aggregating?

A1: While it is true that N-methylation is a common strategy to inhibit the formation of β-sheet structures and subsequent aggregation, there are several reasons why a peptide containing N-Methyl-DL-alanine might still aggregate.[1][2] The primary factors include:

  • Increased Hydrophobicity: The addition of a methyl group to the peptide backbone increases its hydrophobicity.[1] This can lead to the self-association of peptide molecules to minimize their interaction with an aqueous environment.

  • Conformational Changes: N-methylation can alter the peptide's conformation in a way that exposes other hydrophobic residues, which can then interact to form aggregates.[1]

  • High Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions that lead to aggregation increases significantly.[1]

  • Suboptimal Solvent and pH Conditions: The solubility of a peptide is highly dependent on the pH and composition of the solvent. If the conditions are not optimal for your specific peptide, it may precipitate out of solution.[1]

  • Temperature and Ionic Strength: Elevated temperatures can accelerate aggregation by increasing molecular motion and hydrophobic interactions. The salt concentration of the solution can also influence the electrostatic interactions between peptide molecules, potentially promoting aggregation.[1]

Q2: How can I determine if my N-methylated peptide is aggregated?

A2: Several analytical techniques can be used to detect and characterize peptide aggregation. The choice of method depends on the nature of the aggregates and the information you need.[1]

  • Visual Inspection: The simplest initial check is to visually inspect your solution. If it is cloudy or contains visible particles, your peptide has likely aggregated.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method to determine the size distribution of particles in your solution. It is very sensitive to the presence of larger aggregates.[1]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to quantify the amounts of monomeric, oligomeric, and larger aggregated species.[1]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is specifically used to detect the presence of amyloid-like fibrils, which are a common type of peptide aggregate.[1]

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution images that can directly visualize the morphology of the aggregates.[1]

Q3: Can the position of N-Methyl-DL-alanine in the peptide sequence influence its aggregation potential?

A3: Yes, the position and number of N-methylated residues are critical factors that determine the physicochemical properties of a peptide.[3] There isn't a simple correlation between the number of N-methylated residues and the resulting properties.[3] However, for some peptides, consecutive N-methylation from the N-terminus has been shown to correlate with increased lipophilicity and permeability.[3] Therefore, the specific location of N-Methyl-DL-alanine can influence the overall conformation and exposure of hydrophobic regions, thereby affecting its aggregation propensity.

Troubleshooting Guide

Problem: My N-methylated peptide has precipitated out of solution or the solution is cloudy.

This is a common indication of peptide aggregation or poor solubility. Follow these steps to troubleshoot the issue.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Solubility Test cluster_2 Step 2: Solvent Optimization cluster_3 Step 3: Physical Dissolution Aids cluster_4 Step 4: Advanced Solubilization cluster_5 Outcome start Precipitate or cloudy solution observed solubility_test Perform a solubility test on a small aliquot start->solubility_test check_charge Determine the peptide's net charge solubility_test->check_charge positive_charge Net Positive Charge: Try dilute acetic acid check_charge->positive_charge Positive negative_charge Net Negative Charge: Try dilute ammonium (B1175870) hydroxide check_charge->negative_charge Negative neutral_hydrophobic Net Neutral/Hydrophobic: Try an organic solvent (DMSO, DMF) check_charge->neutral_hydrophobic Neutral physical_aids Apply physical methods positive_charge->physical_aids negative_charge->physical_aids neutral_hydrophobic->physical_aids sonication Sonication physical_aids->sonication gentle_heating Gentle Heating (<40°C) physical_aids->gentle_heating denaturants Use denaturants (e.g., Guanidinium-HCl, Urea) (for non-biological applications) sonication->denaturants Still Insoluble success Peptide Dissolved sonication->success Dissolved gentle_heating->denaturants Still Insoluble gentle_heating->success Dissolved denaturants->success Dissolved fail Still Insoluble: Contact Technical Support denaturants->fail Still Insoluble Aggregation_Mechanism cluster_0 N-Methylation's Dual Role cluster_1 Outcome start N-Methylated Peptide Monomer disruption Disruption of H-bonds for β-sheet formation start->disruption hydrophobicity Increased Hydrophobicity & Conformational Change start->hydrophobicity soluble Soluble, Non-aggregated State disruption->soluble aggregated Hydrophobic Aggregation (Amorphous or Oligomeric) hydrophobicity->aggregated

References

Technical Support Center: N-Methyl-DL-alanine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of N-Methyl-DL-alanine. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-DL-alanine?

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid, which means it is not one of the 20 standard amino acids encoded in the genetic code. It is a derivative of the amino acid alanine (B10760859) where a methyl group has replaced one of the hydrogen atoms on the α-amino group.[1][2] This modification alters its chemical properties and makes it a subject of interest in peptide chemistry and drug design.[3]

Q2: What are the primary degradation pathways for N-Methyl-L-alanine?

Based on enzymatic studies, there are two primary pathways for the degradation of N-methylated amino acids:

  • Oxidative Deamination: This pathway is catalyzed by the enzyme N-methylalanine dehydrogenase . It directly converts N-methyl-L-alanine into pyruvate (B1213749) and methylamine (B109427), using NADP+ as a cofactor.[4][5] This is considered the principal degradation route in organisms that possess this enzyme, such as certain Pseudomonas species.[5][6]

  • Oxidative Demethylation: This pathway is catalyzed by N-methyl-L-amino-acid oxidase . This enzyme converts N-methyl-L-alanine into L-alanine, formaldehyde, and hydrogen peroxide, using oxygen as an acceptor and FAD as a cofactor.[7] The resulting L-alanine can then be further metabolized into pyruvate by common cellular enzymes like alanine aminotransferase.

Q3: What are the expected end-products of N-Methyl-DL-alanine degradation?

Depending on the active pathway, the final products can include:

  • Via N-methylalanine dehydrogenase: Pyruvate and Methylamine.[4]

  • Via N-methyl-L-amino-acid oxidase: L-Alanine, Formaldehyde, and Hydrogen Peroxide.[7]

Q4: Are these degradation pathways common in mammalian systems?

Dedicated enzymes like N-methylalanine dehydrogenase are primarily characterized in bacteria.[5][6] The Human Metabolome Database suggests that N-Methyl-DL-alanine is not a naturally occurring metabolite in humans and is considered part of the "exposome" (compounds from external sources).[8] Therefore, efficient, dedicated degradation pathways may not be present in mammalian cells, and metabolism could be slower or rely on enzymes with broader substrate specificity.

Degradation Pathway Diagrams

The following diagrams illustrate the two primary enzymatic degradation pathways for N-Methyl-L-alanine.

N_Methyl_DL_alanine_Degradation_Pathway_1 cluster_0 Pathway 1: Oxidative Deamination NMA N-Methyl-L-alanine PYR Pyruvate NMA->PYR N-methylalanine dehydrogenase MET Methylamine NADPH NADPH + H+ PYR->NADPH NADP NADP+ NADP->NMA

Caption: Pathway 1: Oxidative Deamination of N-Methyl-L-alanine.

N_Methyl_DL_alanine_Degradation_Pathway_2 cluster_1 Pathway 2: Oxidative Demethylation NMA N-Methyl-L-alanine ALA L-Alanine NMA->ALA N-methyl-L-amino -acid oxidase FORM Formaldehyde H2O2 H₂O₂ O2 O₂ + H₂O O2->NMA

Caption: Pathway 2: Oxidative Demethylation of N-Methyl-L-alanine.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments on N-Methyl-DL-alanine degradation.

Problem / Observation Potential Cause Suggested Solution
No degradation of N-Methyl-DL-alanine observed. 1. Inactive Enzyme: The enzyme (e.g., cell lysate, purified protein) may have lost activity due to improper storage or handling.1. Use a fresh enzyme preparation. Ensure storage at the correct temperature (-20°C or -80°C). Avoid multiple freeze-thaw cycles.
2. Missing Cofactors: The assay buffer lacks necessary cofactors like NADP+ for dehydrogenases or FAD for oxidases.[5][7]2. Supplement the reaction buffer with the appropriate cofactor (e.g., 0.5-1 mM NADP+).
3. Incorrect Assay Conditions: pH or temperature of the reaction is suboptimal for enzyme activity.3. Optimize pH and temperature. N-methylalanine dehydrogenase from Pseudomonas MS is optimally active between pH 8.2 and 8.6.[5]
4. Presence of Inhibitors: The sample may contain inhibitors (e.g., chelating agents, detergents) that interfere with the enzyme.4. If using cell lysates, consider sample cleanup steps like dialysis or buffer exchange to remove potential inhibitors.
Inconsistent or non-reproducible results. 1. Pipetting Errors: Inaccurate pipetting of small volumes of substrate, enzyme, or standards.1. Use calibrated pipettes. Prepare a master mix for the reaction buffer and cofactors to ensure consistency across samples.
2. Sample Degradation: N-Methyl-DL-alanine in stock solutions or samples may degrade over time if stored improperly.2. Store samples and stock solutions at -20°C or below, protected from light. Prepare fresh working solutions for each experiment.
3. Incomplete Reagent Thawing: Reagents and standards were not completely thawed and mixed before use.3. Ensure all components are fully thawed and gently mixed to achieve a homogenous solution before starting the assay.
High background signal in control reactions (no substrate). 1. Contaminating Enzymes: Cell lysates may contain other dehydrogenases or oxidases that react with components in the assay mix.1. Run controls without enzyme and without substrate to pinpoint the source of the background. Consider using a more purified enzyme preparation.
2. Interfering Substances in Sample: The sample itself contains substances that are detected by the analytical method (e.g., endogenous pyruvate).2. Deproteinize samples prior to analysis. If measuring product formation, establish a baseline reading before adding the substrate and subtract it from the final reading.

Experimental Protocols

Protocol 1: N-methylalanine Dehydrogenase Activity Assay

This protocol describes a method to measure the degradation of N-Methyl-L-alanine to pyruvate using a cell lysate or a purified N-methylalanine dehydrogenase.

1. Materials and Reagents:

  • N-Methyl-L-alanine

  • Tris-HCl buffer (100 mM, pH 8.4)

  • NADP+ sodium salt

  • Enzyme source (purified N-methylalanine dehydrogenase or cell-free extract)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution for pyruvate detection

  • Sodium pyruvate (for standard curve)

  • Microplate reader or spectrophotometer

2. Experimental Workflow:

Experimental_Workflow prep 1. Prepare Reaction Mix (Buffer, NADP+) samples 2. Add Enzyme Source (e.g., Cell Lysate) prep->samples pre_inc 3. Pre-incubate at 37°C (5 minutes) samples->pre_inc start 4. Start Reaction (Add N-Methyl-L-alanine) pre_inc->start incubate 5. Incubate at 37°C (e.g., 30-60 minutes) start->incubate stop 6. Stop Reaction (e.g., Add DNPH) incubate->stop detect 7. Detect Pyruvate (Read absorbance) stop->detect analyze 8. Analyze Data (Compare to standard curve) detect->analyze

Caption: Workflow for N-methylalanine dehydrogenase activity assay.

3. Procedure:

  • Prepare Pyruvate Standard Curve: Create a series of pyruvate standards (e.g., 0-1 mM) in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube or microplate well, prepare the reaction mixture:

    • 80 µL of 100 mM Tris-HCl (pH 8.4)

    • 10 µL of 10 mM NADP+

    • 10 µL of enzyme solution

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add 10 µL of 100 mM N-Methyl-L-alanine solution to start the reaction (final concentration 10 mM). For the control, add 10 µL of buffer instead.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 or 60 minutes).

  • Termination and Detection: Stop the reaction and detect pyruvate formation using a colorimetric method, such as the DNPH method, following the manufacturer's instructions.

  • Quantification: Measure the absorbance at the appropriate wavelength and determine the amount of pyruvate produced by comparing the readings to the pyruvate standard curve.

Protocol 2: LC-MS Analysis of Degradation Products

This protocol is for the identification and quantification of N-Methyl-DL-alanine and its potential metabolites (alanine, pyruvate).

1. Sample Preparation:

  • Perform the enzymatic reaction as described in Protocol 1.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS Conditions (Example):

  • Column: A reverse-phase column suitable for polar analytes (e.g., C18 with aqueous mobile phase).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 100% A to a higher percentage of B to elute the compounds.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Monitor for the specific mass-to-charge ratios (m/z) of the target molecules. For N-Methyl-alanine, this is [M+H]+ at m/z 104.07.

Quantitative Data Summary

The following table provides example kinetic parameters for enzymes involved in N-methylalanine metabolism. Note that values for the degradation reaction of N-methylalanine dehydrogenase are inferred from its synthesis activity, as detailed degradation kinetics are not widely published.

EnzymeSubstrateKm (Apparent)Optimal pHSource Organism
N-methylalanine dehydrogenasePyruvate1.5 x 10-2 M8.2 - 8.6Pseudomonas MS[5]
N-methylalanine dehydrogenaseMethylamine7.5 x 10-2 M8.2 - 8.6Pseudomonas MS[5]
N-methylalanine dehydrogenaseNADPH3.5 x 10-5 M8.2 - 8.6Pseudomonas MS[5]
N-methylalanine dehydrogenaseN-Methyl-L-alanine(Not reported)(Not reported)Pseudomonas MS
N-methyl-L-amino-acid oxidaseN-methyl-L-amino acids(Varies by substrate)(Not reported)(Various)[7]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting side reactions and other experimental challenges encountered when working with N-Methyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in N-Methyl-DL-alanine samples?

A1: The presence of impurities in N-Methyl-DL-alanine is often dependent on the synthetic route employed. The most common impurities include unreacted starting materials and byproducts of the methylation process.

  • From Reductive Amination of Pyruvate:

    • L-Alanine: Unreacted starting material.[1]

    • Pyruvic Acid: Unreacted starting material.[1]

    • N,N-dimethyl-L-alanine: A common byproduct resulting from over-methylation.[1]

  • From Direct Methylation of L-Alanine:

    • L-Alanine: Incomplete methylation of the starting material.[1]

    • N,N-dimethyl-L-alanine: Over-methylation can lead to this dialkylated impurity.[1]

Q2: How can I detect impurities in my N-Methyl-DL-alanine sample?

A2: Several analytical techniques can be used to detect and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for assessing the purity of amino acids. A reversed-phase column with a suitable mobile phase can effectively separate N-Methyl-DL-alanine from its related impurities.[1] Chiral HPLC can be employed to determine the enantiomeric purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of amino acids, derivatization is typically required before GC-MS analysis. Silylation is a common derivatization method.[1]

Q3: My N-Methyl-DL-alanine solution has changed color. What could be the cause?

A3: A change in the color of your N-Methyl-DL-alanine solution may indicate degradation. This could be due to oxidation or reaction with other components in the solution. It is advisable to prepare fresh solutions and use high-purity solvents and reagents.

Q4: I am observing inconsistent experimental results with an older N-Methyl-DL-alanine solution. Could stability be the issue?

A4: Yes, inconsistent results can be a sign of compound degradation. Over time, N-Methyl-DL-alanine in solution can degrade, leading to a decrease in the effective concentration of the active compound and the formation of interfering byproducts. For sensitive experiments, it is always recommended to use freshly prepared solutions.

Troubleshooting Guides

Problem: Low Yield or Incomplete Reaction
Possible Cause Suggested Solution
Incomplete Methylation * Increase the molar excess of the methylating agent. * Optimize the reaction temperature and time. * Ensure the absence of moisture, as it can consume the methylating agent.
Poor Solubility of Starting Material * Use a co-solvent to improve the solubility of L-alanine. * Consider using a different salt form of the starting material.
Suboptimal pH * Adjust the pH of the reaction mixture to the optimal range for the specific methylation procedure.
Problem: Presence of N,N-dimethyl-L-alanine Impurity
Possible Cause Suggested Solution
Over-methylation * Reduce the equivalents of the methylating agent. * Decrease the reaction temperature to slow down the reaction rate. * Carefully monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction upon completion of the mono-methylation.
Problem: Difficulty in Product Purification
Possible Cause Suggested Solution
Oily or Gooey Product During Crystallization * Presence of Impurities: Certain impurities can inhibit proper crystal lattice formation. Consider a pre-purification step like column chromatography. * Supersaturation: The solution may be too concentrated. Use a slightly larger volume of the dissolving solvent.
Discolored Crystals * Colored Impurities: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. * Degradation: The product might be degrading at high temperatures. Avoid prolonged heating and use the minimum temperature necessary for dissolution.
Low Recovery After Recrystallization * Inappropriate Solvent System: The solubility of N-Methyl-DL-alanine and the impurity might be too similar in the chosen solvent. Experiment with different solvent systems, such as mixtures of water with methanol, ethanol, or isopropanol. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. * Rapid Cooling: Fast cooling can trap impurities. Allow the solution to cool slowly to room temperature before further cooling.

Data Presentation

Table 1: Comparison of N-Methyl-L-alanine Synthesis Methods
ParameterEnzymatic Synthesis (Whole-Cell Biocatalysis)Chemical Synthesis (N-methylation with Protecting Groups)Chemical Synthesis (from α-bromopropionic acid)
Starting Materials Glucose, Methylamine (B109427)L-alanine, Protecting agents (e.g., o-NBS-Cl), Methylating agent (e.g., CH₃I)α-bromopropionic acid, Methylamine
Product Titer/Yield 31.7 g/LHigh yields for N-methylation step (93-98%), but overall process yield may be lower.[2]65-70% (for DL-alanine, suggestive for N-methyl-DL-alanine)[2]
Product Purity High, with minor byproducts like L-alanine and pyruvate. Di-N-methyl-L-alanine is not observed.[2][3]Potential for over-methylation leading to di-N-methylated byproducts. Requires careful purification.[2]Product is a racemic mixture (DL-N-methyl-alanine) requiring further resolution.
Stereoselectivity Highly stereoselective, producing the L-enantiomer.[2]Dependent on the chirality of the starting L-alanine.Produces a racemic mixture.
Key Advantages High stereoselectivity, environmentally friendly reaction conditions.Well-established methods, high yield in the methylation step.Simple procedure.
Key Disadvantages Requires metabolic engineering of microorganisms.Multi-step process (protection, methylation, deprotection), risk of over-methylation and racemization, use of hazardous materials.[2]Produces a racemic mixture, lower yield compared to other methods.[2]

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis with Derivatization

This protocol outlines a general method for the analysis of N-Methyl-DL-alanine using GC-MS after a silylation derivatization step.

  • Sample Preparation:

    • Place a known quantity of the N-Methyl-DL-alanine sample in a reaction vial.

    • Dry the sample completely, for instance, under a stream of nitrogen gas or in a vacuum oven.

  • Derivatization (Silylation):

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried sample.

    • Seal the vial and heat it at a specific temperature (e.g., 70-100°C) for a designated time to ensure the completion of the derivatization reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatograph: The components of the sample are separated on a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Mass Spectrometer: The separated components are then ionized (e.g., by electron ionization) and detected by the mass spectrometer.

Note: This is a generalized protocol. Specific parameters such as the choice of derivatizing agent, reaction conditions, GC column, and temperature program should be optimized for the specific application.

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impurities) check_reaction Review Reaction Conditions (Stoichiometry, Temp, Time) start->check_reaction check_purity Analyze Product Purity (HPLC, GC-MS, NMR) start->check_purity troubleshoot_synthesis Modify Synthetic Protocol check_reaction->troubleshoot_synthesis identify_impurity Identify Impurity Structure check_purity->identify_impurity identify_impurity->troubleshoot_synthesis Side-product formed troubleshoot_purification Optimize Purification Method identify_impurity->troubleshoot_purification Starting material or reagent present end_success Problem Resolved troubleshoot_synthesis->end_success recrystallization Recrystallization troubleshoot_purification->recrystallization chromatography Column Chromatography troubleshoot_purification->chromatography recrystallization->end_success chromatography->end_success

Caption: A general workflow for troubleshooting common issues in N-Methyl-DL-alanine synthesis and purification.

impurity_formation cluster_synthesis Direct Methylation of L-Alanine L_Alanine L-Alanine N_Methyl_DL_alanine N-Methyl-DL-alanine (Desired Product) L_Alanine->N_Methyl_DL_alanine + CH3-X NN_dimethyl_alanine N,N-dimethyl-L-alanine (Over-methylation byproduct) N_Methyl_DL_alanine->NN_dimethyl_alanine + CH3-X (excess)

Caption: Formation of the common over-methylation byproduct, N,N-dimethyl-L-alanine, during the synthesis of N-Methyl-DL-alanine.

synthesis_comparison start Choice of Synthetic Route enzymatic Enzymatic Synthesis (Whole-Cell Biocatalysis) start->enzymatic chemical_prot Chemical Synthesis (with Protecting Groups) start->chemical_prot chemical_bromo Chemical Synthesis (from α-bromopropionic acid) start->chemical_bromo enzymatic_adv Advantages: - High Stereoselectivity - Green Chemistry enzymatic->enzymatic_adv enzymatic_disadv Disadvantages: - Requires Engineered Microorganisms enzymatic->enzymatic_disadv chemical_prot_adv Advantages: - High Yield (methylation step) - Well-established chemical_prot->chemical_prot_adv chemical_prot_disadv Disadvantages: - Multi-step Process - Risk of Over-methylation & Racemization - Hazardous Reagents chemical_prot->chemical_prot_disadv chemical_bromo_adv Advantages: - Simple Procedure chemical_bromo->chemical_bromo_adv chemical_bromo_disadv Disadvantages: - Produces Racemic Mixture - Lower Yield chemical_bromo->chemical_bromo_disadv

Caption: A comparison of the advantages and disadvantages of different synthetic routes for N-Methyl-DL-alanine.

References

Technical Support Center: Optimizing N-Methyl-DL-alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methyl-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Methyl-DL-alanine?

A1: The primary methods for synthesizing N-Methyl-DL-alanine include chemical synthesis and biocatalytic routes. Chemical methods often involve the N-methylation of DL-alanine or the reaction of an α-haloacid with methylamine (B109427). A notable chemical method is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid for methylation.[1][2] Biocatalytic synthesis, particularly through fermentation using engineered microorganisms, presents a high-yield and stereoselective alternative.[3]

Q2: What are the typical yields I can expect from different synthesis methods?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For the synthesis from α-bromopropionic acid and methylamine, yields analogous to DL-alanine synthesis are in the range of 65-70%.[4] The Eschweiler-Clarke reaction is also known for its high efficiency, often exceeding 80% for aliphatic amines.[5] Biocatalytic methods have demonstrated very high titers, such as 31.7 g/L, which translates to a high product yield per gram of starting material.[3]

Q3: What are the common impurities I might encounter in my crude N-Methyl-DL-alanine?

A3: Common impurities are often related to the starting materials and side reactions. In chemical synthesis, these can include unreacted DL-alanine, the methylating agent, and over-methylated byproducts like N,N-dimethyl-DL-alanine.[6] If starting from α-haloacids, residual halide salts can also be present.[4]

Q4: How can I best purify my crude N-Methyl-DL-alanine?

A4: Recrystallization is a common and effective method for purifying N-Methyl-DL-alanine. A typical procedure involves dissolving the crude product in a minimal amount of hot water, followed by the slow addition of a water-miscible organic solvent like methanol (B129727) to induce precipitation upon cooling.[6] Careful control of the cooling rate is crucial for obtaining pure crystals and maximizing yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of N-Methyl-DL-alanine.

Synthesis Troubleshooting
Problem Possible Cause Recommended Solution
Low Yield in Eschweiler-Clarke Reaction Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to boiling (around 100°C) and monitor for the cessation of CO2 evolution, which indicates reaction completion.[1]
Suboptimal stoichiometry of reagents.Use an excess of both formaldehyde and formic acid to drive the reaction to completion.[1]
Formation of a zwitterionic intermediate that is resistant to further methylation.This can be a specific issue with amino acids like β-alanine. While less common with α-amino acids, if suspected, consider alternative methylation methods.[7]
Low Yield in Synthesis from α-bromopropanoic acid Incomplete reaction.Ensure the reaction is allowed to proceed for a sufficient amount of time, as the reaction between the α-haloacid and methylamine can be slow.
Side reactions, such as elimination.Maintain a low reaction temperature to minimize side reactions.
Loss of product during workup.Carefully control the pH during product isolation to ensure the amino acid is in its least soluble form (isoelectric point).
Formation of N,N-dimethyl-DL-alanine (Over-methylation) Use of a strong methylating agent or harsh reaction conditions.Consider using a milder methylating agent or a method with better control over the degree of methylation, such as the Eschweiler-Clarke reaction which inherently stops at the tertiary amine for primary amines.[1]
Incorrect stoichiometry of the methylating agent.Carefully control the molar ratio of the methylating agent to the starting DL-alanine.
Purification Troubleshooting
Problem Possible Cause Recommended Solution
Low Recovery of Crystals After Recrystallization The product is too soluble in the chosen solvent system, even at low temperatures.Optimize the solvent ratio. A common starting point is dissolving in minimal hot water and adding a larger volume of methanol.[6]
The cooling process is too rapid, leading to incomplete crystallization.Allow the solution to cool slowly to room temperature before transferring it to a refrigerator or ice bath.[6]
Loss of product during washing of the crystals.Use ice-cold washing solvents to minimize dissolution of the purified crystals.[6]
Oily Product or Poor Crystal Formation Presence of impurities inhibiting crystal lattice formation.Consider a pre-purification step, such as column chromatography, before recrystallization.
The solution is too concentrated (supersaturated).Use a slightly larger volume of the dissolving solvent to prevent rapid precipitation and trapping of impurities.[6]
Discolored Crystals Presence of colored impurities from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored byproducts. Use sparingly as it can also adsorb the product.[6]

Data Presentation

Comparison of N-Methyl-DL-alanine Synthesis Methods
Method Starting Materials Typical Yield Key Advantages Key Disadvantages
From α-bromopropanoic acid α-bromopropanoic acid, Methylamine65-70% (analogous to DL-alanine synthesis)[4]Readily available starting materials.Use of corrosive and hazardous materials.
Eschweiler-Clarke Reaction DL-alanine, Formaldehyde, Formic acid>80% (for aliphatic amines)[5]High yield, avoids over-methylation.[1]Requires careful temperature control; potential for side reactions with certain amino acid structures.[7]
Biocatalytic Synthesis (Fermentation) Pyruvate (B1213749), Methylamine, Glucose31.7 g/L (0.71 g/g glucose)[3]High yield and stereoselectivity, environmentally friendly.[3]Requires specialized engineered microorganisms and fermentation equipment.

Experimental Protocols

Synthesis of N-Methyl-DL-alanine via Eschweiler-Clarke Reaction (General Procedure)
  • In a round-bottom flask equipped with a reflux condenser, dissolve DL-alanine in an excess of formic acid.

  • Add an excess of aqueous formaldehyde to the solution.

  • Heat the reaction mixture to reflux (approximately 100°C). The reaction progress can be monitored by the evolution of carbon dioxide gas.

  • Continue heating until the gas evolution ceases, indicating the completion of the reaction.[1]

  • Cool the reaction mixture and remove the excess formic acid and water under reduced pressure.

  • The crude N,N-dimethyl-DL-alanine can then be purified by recrystallization.

Synthesis of N-Methyl-DL-alanine from 2-Bromopropanoic Acid and Methylamine (General Procedure)
  • In a suitable reaction vessel, dissolve 2-bromopropanoic acid in an aqueous solution of methylamine. A large excess of methylamine is typically used to favor the formation of the monosubstituted product.

  • Stir the reaction mixture at room temperature. The reaction may be slow and require several days to go to completion.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).

  • Once the reaction is complete, carefully acidify the reaction mixture to precipitate the crude N-Methyl-DL-alanine.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization.

Biocatalytic Synthesis of N-Methyl-L-alanine via Fermentation

This method involves the use of an engineered strain of Corynebacterium glutamicum that overproduces pyruvate and expresses the N-methyl-L-amino acid dehydrogenase gene.

  • Strain Cultivation: Cultivate the engineered C. glutamicum strain in a suitable growth medium.

  • Fermentation: Transfer the culture to a fermentation medium containing glucose as a carbon source and methylamine as the nitrogen and methyl donor.

  • Process Monitoring: Monitor and control fermentation parameters such as pH, temperature, and dissolved oxygen to maintain optimal conditions for cell growth and product formation.

  • Product Isolation: After the fermentation is complete, separate the cells from the broth. The N-Methyl-L-alanine can then be isolated and purified from the supernatant.[3]

Purification of N-Methyl-DL-alanine by Recrystallization
  • Dissolve the crude N-Methyl-DL-alanine in a minimal amount of hot deionized water in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Slowly add methanol to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4°C) overnight to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and then with diethyl ether.

  • Dry the crystals under vacuum.[6]

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis Start_Chem Choose Chemical Route Method1 From α-bromopropanoic acid Start_Chem->Method1 Method2 Eschweiler-Clarke Reaction Start_Chem->Method2 Reaction Perform Reaction Method1->Reaction Method2->Reaction Workup Reaction Workup & Crude Isolation Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Start_Bio Select Engineered Strain Fermentation Fermentation Start_Bio->Fermentation Isolation Product Isolation Fermentation->Isolation Isolation->Purification Analysis Purity & Yield Analysis Purification->Analysis Final_Product Pure N-Methyl-DL-alanine Analysis->Final_Product Troubleshooting_Yield cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions Start Low Yield Observed Check_Reaction Review Synthesis Step Start->Check_Reaction Check_Purification Review Purification Step Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Reactions Side Reactions Evident? Check_Reaction->Side_Reactions Stoichiometry_Issue Incorrect Stoichiometry? Check_Reaction->Stoichiometry_Issue Solubility_Loss Product Loss in Mother Liquor? Check_Purification->Solubility_Loss Washing_Loss Product Loss During Washing? Check_Purification->Washing_Loss Incomplete_Precip Incomplete Precipitation? Check_Purification->Incomplete_Precip Optimize_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Optimize_Time_Temp Adjust_Conditions Modify Reaction Conditions (e.g., catalyst, solvent) Side_Reactions->Adjust_Conditions Adjust_Ratios Optimize Reactant Ratios Stoichiometry_Issue->Adjust_Ratios Optimize_Solvent Change Recrystallization Solvent/Ratio Solubility_Loss->Optimize_Solvent Use_Cold_Solvent Use Ice-Cold Washing Solvents Washing_Loss->Use_Cold_Solvent Slow_Cooling Ensure Slow Cooling Incomplete_Precip->Slow_Cooling

References

Technical Support Center: Characterization of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the characterization of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of N-methylation in peptide drug development?

N-methylation is a key modification in peptide drug design that offers several advantages:

  • Enhanced Proteolytic Stability: The addition of a methyl group to the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its in-vivo half-life.[1][2]

  • Improved Membrane Permeability: N-methylation removes a hydrogen bond donor, increasing the lipophilicity of the peptide.[2] This can enhance its ability to cross cell membranes, potentially improving oral bioavailability.

  • Conformational Control: The steric bulk of the methyl group restricts the conformational flexibility of the peptide backbone.[2] This can "lock" the peptide into a bioactive conformation, which may lead to increased receptor binding affinity and selectivity.

Q2: What are the main challenges in synthesizing N-methylated peptides?

The synthesis of N-methylated peptides presents several challenges:

  • Difficult Coupling Reactions: Coupling an amino acid to an N-methylated residue is sterically hindered, often resulting in low yields and incomplete reactions.[3][4] This is particularly problematic when dealing with consecutive N-methylated amino acids.[4]

  • Side Reactions during Cleavage: During the final cleavage of the peptide from the solid-phase resin using strong acids like trifluoroacetic acid (TFA), several side reactions can occur. These include the loss of the N-terminal acetyl-N-methylamino acid, fragmentation between consecutive N-methylated residues, and the formation of diketopiperazines.[3][4]

  • Racemization: The use of strong bases and coupling reagents can increase the risk of racemization at the alpha-carbon of the amino acid residues.

Q3: How does N-methylation affect the mass spectrometric analysis of peptides?

N-methylation introduces a mass shift of +14 Da for each methyl group added. This modification can also influence the fragmentation pattern observed in tandem mass spectrometry (MS/MS). While standard collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) can be used, the fragmentation of the N-methylated amide bond can be less favorable than other backbone cleavages, potentially leading to less informative spectra for sequencing.

Q4: Why do N-methylated peptides often show multiple peaks in HPLC?

The presence of multiple peaks in the HPLC chromatogram of a purified N-methylated peptide is often due to the slow interconversion between different conformers (cis/trans isomers) of the N-methylated amide bond.[3][4] These conformers can have different retention times on the reversed-phase column, leading to peak broadening or the appearance of distinct peaks.

Q5: What is the impact of N-methylation on the NMR spectroscopic analysis of peptides?

N-methylation can significantly impact the NMR spectra of peptides. The methyl group introduces a new set of proton signals, and the restricted conformational flexibility can lead to sharper and more resolved signals for the backbone and side-chain protons. However, the presence of multiple conformers due to cis/trans isomerization of the N-methylated peptide bond can complicate the spectra, requiring more advanced NMR techniques for complete structural elucidation.

Troubleshooting Guides

Synthesis and Purification
ProblemProbable Cause(s)Recommended Solution(s)
Low coupling efficiency to an N-methylated residue Steric hindrance from the N-methyl group.Use more powerful coupling reagents like HATU or PyAOP/HOAt.[3] Increase the coupling time and/or temperature. Perform a double coupling step.
Incomplete Fmoc deprotection Inefficient removal of the Fmoc group from the N-methylated amine.Extend the deprotection time with 20% piperidine (B6355638) in DMF. Use a stronger deprotection reagent if necessary, but with caution to avoid side reactions.
Peptide fragmentation during TFA cleavage Acid-lability of the peptide backbone, especially between consecutive N-methylated residues.[3][4]Optimize the cleavage time; shorter cleavage times may reduce fragmentation.[3][4] Use a milder cleavage cocktail if compatible with the protecting groups.
Multiple peaks in crude HPLC profile Presence of deletion sequences from incomplete couplings. Formation of side products during synthesis or cleavage. Presence of cis/trans conformers.[3][4]Optimize coupling and deprotection steps to minimize deletion sequences. Optimize cleavage conditions to reduce side reactions. For conformers, consider analyzing the sample at an elevated temperature to promote interconversion and potentially merge the peaks.
Poor peak shape or resolution during HPLC purification Column overloading. Inappropriate mobile phase composition. Column contamination.Decrease the sample load. Optimize the gradient and mobile phase additives (e.g., TFA concentration). Clean or replace the guard column and analytical column.
Mass Spectrometry Analysis
ProblemProbable Cause(s)Recommended Solution(s)
Low signal intensity Poor ionization efficiency of the N-methylated peptide. Sample loss during preparation.Optimize the ionization source parameters (e.g., spray voltage, gas flow). Use a suitable matrix for MALDI-TOF analysis. Ensure proper desalting and concentration of the sample.
Ambiguous fragmentation spectra Insufficient fragmentation of the peptide backbone. Dominant neutral losses.Use alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), which are often more effective for fragmenting modified peptides. Optimize the collision energy in CID/HCD.
Difficulty in localizing the N-methylation site Isobaric modifications (e.g., ethylation vs. dimethylation). Lack of characteristic fragment ions.Use high-resolution mass spectrometry to distinguish between isobaric modifications. Employ ETD/ECD for more comprehensive backbone fragmentation.

Quantitative Data Summary

The following tables summarize the impact of N-methylation on key peptide properties. The data is illustrative and the actual effects are sequence and position-dependent.[1]

Table 1: Proteolytic Stability

PeptideModificationHalf-life in Human Serum (hours)Fold Increase in Stability
Peptide ANone0.5-
Peptide ASingle N-methylation816
Peptide BNone2-
Peptide BMultiple N-methylations> 24> 12

Table 2: Receptor Binding Affinity

PeptideN-Methylation PositionReceptor Binding Affinity (Ki, nM)Change in Affinity
Peptide CNone10-
Peptide CPosition 252-fold increase
Peptide CPosition 4505-fold decrease
Peptide DNone100-
Peptide DPosition 3254-fold increase

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Methylated Peptide (Fmoc-Chemistry)

This protocol outlines the general steps for manual solid-phase synthesis of a peptide containing an N-methylated amino acid.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1.5-3 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Amino Acid Coupling (N-Methylated):

    • Coupling of an amino acid to a free N-terminal N-methyl amine is challenging. Use a more powerful coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (3.8 equivalents) with 6 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Pre-activate for 1-2 minutes before adding to the resin.

    • Allow the coupling to proceed for at least 4 hours, or overnight.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture) and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical HPLC.

Protocol 2: Mass Spectrometry Analysis of an N-Methylated Peptide

This protocol provides a general workflow for the analysis of a purified N-methylated peptide by LC-MS/MS.

Materials:

  • Purified N-methylated peptide

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS system (e.g., Q-Exactive or similar)

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a final concentration of approximately 1 µg/µL.

  • LC Separation:

    • Inject 1-5 µL of the peptide solution onto a C18 reversed-phase column.

    • Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient might be 5-40% acetonitrile over 30 minutes.

  • MS Analysis (Full Scan):

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected m/z of the precursor ion (e.g., m/z 300-2000).

  • MS/MS Analysis (Fragmentation):

    • Use a data-dependent acquisition method to select the most intense precursor ions for fragmentation.

    • Fragment the selected ions using CID or HCD.

    • Acquire the MS/MS spectra.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Identify the precursor ion corresponding to the N-methylated peptide.

    • Analyze the MS/MS spectrum to confirm the peptide sequence and the location of the N-methylation. Look for the characteristic +14 Da mass shift in the fragment ions containing the methylated residue.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_activity Functional Assays Solid_Phase_Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Solid_Phase_Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification LC_MS LC-MS Analysis Purification->LC_MS Characterize Purity & Mass NMR NMR Spectroscopy Purification->NMR Structural Analysis Stability_Assay Proteolytic Stability Assay Purification->Stability_Assay Binding_Assay Receptor Binding Assay Purification->Binding_Assay MS_MS Tandem MS (MS/MS) LC_MS->MS_MS

Caption: Experimental workflow for N-methylated peptide characterization.

Troubleshooting_Logic cluster_synthesis_solutions Synthesis Troubleshooting cluster_ms_solutions MS Troubleshooting cluster_hplc_solutions HPLC Troubleshooting Start Analytical Issue Encountered Synthesis_Issue Synthesis/Purification Problem? Start->Synthesis_Issue MS_Issue Mass Spec Problem? Synthesis_Issue->MS_Issue No Coupling Optimize Coupling (Reagents, Time) Synthesis_Issue->Coupling Yes Cleavage Adjust Cleavage (Time, Cocktail) Synthesis_Issue->Cleavage Yes HPLC_Issue HPLC Problem? MS_Issue->HPLC_Issue No Fragmentation Change Fragmentation (ETD/ECD) MS_Issue->Fragmentation Yes Ionization Optimize Source Parameters MS_Issue->Ionization Yes Gradient Optimize Gradient HPLC_Issue->Gradient Yes Column Check/Replace Column HPLC_Issue->Column Yes

Caption: Troubleshooting logic for analytical challenges.

References

Technical Support Center: N-Methyl-DL-alanine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with N-Methyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving N-Methyl-DL-alanine?

N-Methyl-DL-alanine exhibits the highest solubility in polar solvents. Water is the most effective solvent, with good solubility reported.[1][2] It is slightly soluble in alcohols like methanol (B129727) and ethanol (B145695) and is considered insoluble in non-polar organic solvents such as ether.[1] For research applications, polar solvents like DMSO are also used, though at lower concentrations compared to water.[3]

Q2: How can I improve the solubility of N-Methyl-DL-alanine?

Several factors can be manipulated to improve the solubility of N-Methyl-DL-alanine:

  • Temperature: Gently warming the solution can help dissolve the compound, particularly in aqueous solutions.[1] However, avoid prolonged boiling to prevent potential degradation.[1]

  • pH Adjustment: The solubility of amino acids is influenced by pH.[4][5] Adjusting the pH of the aqueous solution away from the isoelectric point can increase solubility.

  • Solvent System: For applications like recrystallization, a mixed solvent system can be effective.[1] A common method involves dissolving the compound in a minimal amount of hot water and then adding a water-miscible organic solvent like methanol to control precipitation upon cooling.[1]

Q3: What are the recommended storage conditions for N-Methyl-DL-alanine solutions to ensure stability and prevent precipitation?

Proper storage is crucial for maintaining the integrity of your N-Methyl-DL-alanine solutions:

  • Solid Form: Store the powder in a cool, dark place under an inert atmosphere to protect it from light and oxidation.[6]

  • Solutions:

    • Short-term: Store solutions at 2-8°C.[6]

    • Long-term: For extended storage, it is best to aliquot the solution into smaller volumes and freeze them at -20°C or -80°C.[6] This prevents degradation from repeated freeze-thaw cycles.[6][7]

Q4: My N-Methyl-DL-alanine solution has changed color. What does this mean?

A change in the color of your solution may indicate chemical degradation.[6] This could be due to oxidation or reactions with other components in the mixture.[6] It is highly recommended to use high-purity solvents and prepare solutions fresh, especially for sensitive experiments.[6]

Q5: My experimental results are inconsistent. Could solubility or stability be the cause?

Yes, inconsistent results can be a strong indicator of compound degradation in solution.[6] Over time, the effective concentration of N-Methyl-DL-alanine can decrease, and interfering byproducts may form.[6] Using freshly prepared solutions is a critical step to ensure the reproducibility of your experiments.[6]

Data Presentation

Table 1: Solubility of N-Methyl-DL-alanine in Various Solvents

SolventSolubilityReference
WaterGood (approx. 50g/100mL); ≥ 200 mg/mL[1][2][7]
DMSO~10 mg/mL at 25°C (for N-Methyl-L-alanine)[3]
MethanolSlightly soluble[1]
EthanolSlightly soluble[1]
EtherInsoluble[1]

Experimental Protocols

Protocol: Recrystallization of N-Methyl-DL-alanine

This protocol provides a general method for the purification of N-Methyl-DL-alanine by recrystallization, which relies on its differential solubility in a mixed solvent system.

Materials:

  • Crude N-Methyl-DL-alanine

  • Deionized water

  • Methanol

  • Activated charcoal (optional, for colored solutions)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Pre-warmed funnel with fluted filter paper

  • Ice bath or refrigerator (0–4 °C)

Methodology:

  • Dissolution: In a fume hood, place the crude N-Methyl-DL-alanine in an Erlenmeyer flask. Add a minimal amount of deionized water and gently warm the mixture on a hot plate while stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Swirl the flask for a few minutes. Use charcoal sparingly as it can adsorb some of the product.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[1] This step removes insoluble impurities and activated charcoal if used.

  • Precipitation: Slowly add methanol to the hot filtrate. A typical ratio is approximately 5 volumes of methanol for every 1 volume of water used.[1] The solution may become slightly cloudy.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.[1] To maximize crystal formation, subsequently place the flask in a refrigerator (0–4 °C) and leave it undisturbed overnight.[1]

  • Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold methanol and then with ether to facilitate drying.[8]

  • Drying: Dry the purified crystals under a vacuum.

Troubleshooting Guide

Problem: My N-Methyl-DL-alanine is not dissolving in water.

  • Possible Cause 1: Insufficient Solvent. You may not be using a sufficient volume of water. N-Methyl-DL-alanine has good solubility in water, but it is not infinite.[1][2]

    • Solution: Gradually add more water while stirring.

  • Possible Cause 2: Low Temperature. The dissolution rate may be slow at room temperature.

    • Solution: Gently warm the solution on a hot plate with stirring to increase the rate of dissolution.[1]

Problem: My N-Methyl-DL-alanine precipitated out of my aqueous solution.

  • Possible Cause 1: Temperature Change. The solution may have been prepared at an elevated temperature and precipitation occurred upon cooling to room temperature if the solution was near saturation.

    • Solution: Gently warm the solution to redissolve the precipitate. For future preparations, consider using a slightly larger volume of solvent to ensure the compound remains in solution at the working temperature.

  • Possible Cause 2: Change in pH. A shift in the pH of the solution towards the isoelectric point of N-Methyl-DL-alanine can decrease its solubility.

    • Solution: Check the pH of your solution and adjust it if necessary to move away from the isoelectric point.

Problem: I am getting a low yield of crystals after recrystallization.

  • Possible Cause 1: Incomplete Precipitation. The cooling process might be too rapid, or the final temperature is not low enough.[1]

    • Solution: Allow the solution to cool slowly to room temperature before transferring it to a refrigerator (0–4 °C) for an extended period (e.g., overnight) to maximize crystallization.[1]

  • Possible Cause 2: Inappropriate Solvent Ratio. Too much water may have been used initially, or not enough methanol was added to induce efficient precipitation.[1]

    • Solution: Optimize the water-to-methanol ratio. Ensure enough methanol is added to make the N-Methyl-DL-alanine less soluble at colder temperatures.

  • Possible Cause 3: Loss During Washing. The washing solvent may be dissolving some of the purified crystals.[1]

    • Solution: Use ice-cold washing solvents and use them sparingly.

Problem: My product is an oil, not crystals.

  • Possible Cause 1: Presence of Impurities. Certain impurities can interfere with the formation of a proper crystal lattice.[1] These could be unreacted starting materials or byproducts from synthesis.[1][9]

    • Solution: Consider pre-purification steps before recrystallization.[1] If the solution is colored, using activated charcoal during the recrystallization process can help remove some impurities.[1]

  • Possible Cause 2: Supersaturation. The solution may be too concentrated, leading to rapid precipitation (oiling out) instead of slow crystal growth.[1]

    • Solution: Use a slightly larger volume of the dissolving solvent (water) to ensure the crude material is fully dissolved before adding the anti-solvent (methanol).[1] Scratching the inside of the flask with a glass rod or adding a seed crystal can sometimes induce proper crystallization.[9]

Visualizations

experimental_workflow General Workflow for Dissolving N-Methyl-DL-alanine start Start weigh Weigh N-Methyl-DL-alanine Powder start->weigh add_solvent Add appropriate solvent (e.g., Deionized Water) weigh->add_solvent stir Stir at Room Temperature add_solvent->stir check_dissolution Is it fully dissolved? stir->check_dissolution warm Gently warm and stir (Avoid boiling) check_dissolution->warm No solution_ready Solution is ready for use or storage check_dissolution->solution_ready Yes check_dissolution2 Is it fully dissolved? warm->check_dissolution2 cool Cool to Room Temperature check_dissolution2->cool Yes troubleshoot Troubleshoot: - Add more solvent - Check for impurities check_dissolution2->troubleshoot No cool->solution_ready troubleshooting_guide Troubleshooting Logic for Solubility Issues start Compound not dissolving solvent_check Is the correct solvent being used? (e.g., Water for high solubility) start->solvent_check use_polar Action: Use a polar solvent like water. solvent_check->use_polar No temp_check Has warming been attempted? solvent_check->temp_check Yes warm_solution Action: Gently warm and stir the solution. temp_check->warm_solution No volume_check Is the solvent volume sufficient? temp_check->volume_check Yes add_solvent Action: Gradually add more solvent. volume_check->add_solvent No purity_check Consider Purity: - Possible insoluble impurities - Perform hot filtration if necessary volume_check->purity_check Yes

References

Validation & Comparative

A Comparative Guide to the Biological Activity of N-Methyl-DL-alanine's Enantiomers: N-Methyl-L-alanine vs. N-Methyl-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-alanine, a racemic mixture of its constituent enantiomers N-Methyl-L-alanine (NMLA) and N-Methyl-D-alanine (NMDAla), represents a class of non-proteinogenic amino acids with growing significance in peptide-based drug discovery and chemical biology. The introduction of a methyl group onto the alpha-amino nitrogen of alanine (B10760859) imparts unique stereochemical properties that can profoundly influence the biological activity, proteolytic stability, and conformational dynamics of peptides. This guide provides a comparative analysis of the known biological activities of NMLA and its D-enantiomer, highlighting key differences and areas of therapeutic interest. While direct comparative studies are limited, this document synthesizes available data and provides a framework for further investigation.

Key Insights and Observations:

  • N-Methyl-L-alanine (NMLA): Incorporation of NMLA into peptides has been shown to modulate activity at G-protein coupled receptors, such as the angiotensin II receptor. This modification can alter the pharmacological profile of the parent peptide, converting an agonist into an antagonist in certain contexts.

  • N-Methyl-D-alanine (NMDAla): Based on the known activity of D-amino acids, particularly D-alanine, at the N-methyl-D-aspartate (NMDA) receptor, it is hypothesized that NMDAla may act as a modulator of this critical ionotropic glutamate (B1630785) receptor. However, direct experimental evidence for this is currently lacking.

  • N-Methyl-DL-alanine: As a racemic mixture, its biological effects are likely a composite of the individual activities of its L- and D-enantiomers. Understanding the distinct pharmacology of each enantiomer is crucial for the rational design of therapeutics.

Quantitative Data Summary

Direct comparative quantitative data for N-Methyl-L-alanine and N-Methyl-D-alanine on the same biological target is scarce in the published literature. However, studies on peptide analogues incorporating N-Methyl-L-alanine provide valuable insights into its pharmacological effects.

Table 1: In Vitro and In Vivo Activity of an N-Methyl-L-alanine-Containing Angiotensin II Analog

ParameterIn Vitro (Isolated Rat Uterus Assay)In Vivo (Rat Pressor Assay)
Biological Activity Antagonist at Angiotensin II ReceptorWeak Agonist (Pressor) Activity
Quantitative Metric pA2 = 8.2[1]0.9% of Angiotensin II activity[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that results in a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways and Experimental Workflows

To facilitate further research into the comparative biological activities of N-Methyl-L-alanine and N-Methyl-D-alanine, the following diagrams illustrate a key signaling pathway potentially modulated by these compounds and a proposed experimental workflow for their direct comparison.

Angiotensin_II_Receptor_Signaling cluster_membrane Cell Membrane AT1R AT1 Receptor Gq Gq/11 AT1R->Gq Activates AngII Angiotensin II AngII->AT1R Activates NMLA_analog NMLA-Analog (Antagonist) NMLA_analog->AT1R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II Receptor Signaling Pathway.

Comparative_Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Biological Assays cluster_nmda NMDA Receptor Assay cluster_angiotensin Angiotensin Receptor Assay cluster_analysis Data Analysis and Comparison NMLA N-Methyl-L-alanine NMDA_binding Receptor Binding Assay (e.g., [³H]MK-801 displacement) NMLA->NMDA_binding NMDA_functional Functional Assay (e.g., Calcium Imaging) NMLA->NMDA_functional Ang_binding Receptor Binding Assay (e.g., [¹²⁵I]Ang II displacement) NMLA->Ang_binding Ang_functional Functional Assay (e.g., IP₁ Accumulation) NMLA->Ang_functional NMDAla N-Methyl-D-alanine NMDAla->NMDA_binding NMDAla->NMDA_functional NMDAla->Ang_binding NMDAla->Ang_functional Ki Determine Ki values NMDA_binding->Ki EC50_IC50 Determine EC₅₀/IC₅₀ values NMDA_functional->EC50_IC50 Ang_binding->Ki Ang_functional->EC50_IC50 Compare Compare Potency and Efficacy of NMLA vs. NMDAla Ki->Compare EC50_IC50->Compare

Caption: Proposed workflow for comparing NMLA and NMDAla.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following are outlines of standard protocols for assessing activity at the angiotensin and NMDA receptors, which can be adapted for the direct comparison of N-Methyl-L-alanine and N-Methyl-D-alanine.

Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of N-Methyl-L-alanine and N-Methyl-D-alanine for the angiotensin II type 1 (AT1) receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human AT1 receptor.

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

  • Non-specific binding control: Unlabeled Angiotensin II (1 µM).

  • Test compounds: N-Methyl-L-alanine and N-Methyl-D-alanine at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either binding buffer (for total binding), unlabeled Angiotensin II (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-Methyl-L-alanine and N-Methyl-D-alanine at the glycine (B1666218) co-agonist site of the NMDA receptor.

Materials:

  • Rat cortical membranes.

  • Radioligand: [³H]MK-801 (a non-competitive NMDA receptor channel blocker).

  • Glutamate and Glycine (to open the channel and allow [³H]MK-801 binding).

  • Test compounds: N-Methyl-L-alanine and N-Methyl-D-alanine at various concentrations.

  • Assay buffer: 50 mM Tris-acetate, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In test tubes, combine the membrane preparation, a saturating concentration of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM), the [³H]MK-801 radioligand, and varying concentrations of the test compound.

  • For determining non-specific binding, use a high concentration of a known NMDA receptor channel blocker like unlabeled MK-801 or PCP.

  • Incubate the mixture at room temperature for at least 2 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for the test compounds as described in the angiotensin receptor binding assay protocol.

Conclusion

The stereochemistry of N-methylated alanine derivatives plays a critical role in their biological activity. While data on N-Methyl-L-alanine suggests its utility in modulating G-protein coupled receptors like the angiotensin II receptor, the biological profile of N-Methyl-D-alanine remains largely unexplored, with a high potential for interaction with the NMDA receptor. The racemic mixture, N-Methyl-DL-alanine, will exhibit a combination of these effects, which may be desirable or undesirable depending on the therapeutic application.

The lack of direct comparative studies underscores a significant knowledge gap. The experimental protocols and workflows provided in this guide offer a clear path for researchers to elucidate the distinct pharmacological properties of these enantiomers. Such studies are essential for the rational design of novel peptide-based therapeutics with improved efficacy and specificity.

References

A Comparative Guide to H-N-Me-DL-Ala-OH and DL-Alanine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide chemistry and drug design, the modification of amino acids is a cornerstone strategy for enhancing therapeutic properties. This guide provides a detailed comparison of H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine), a non-proteinogenic amino acid, and its parent compound, DL-alanine, a racemic mixture of the proteinogenic L-alanine and its D-isomer. Understanding the distinct biological activities of these molecules is critical for their application in research and pharmaceutical development.

Introduction to this compound and DL-Alanine

DL-alanine is a fundamental amino acid involved in numerous metabolic processes, including protein synthesis and the glucose-alanine cycle, which is crucial for energy and nitrogen transport within the body.[1][2] this compound is a derivative of DL-alanine in which a methyl group is attached to the nitrogen of the amino group.[3][4] This seemingly minor structural alteration—N-methylation—can profoundly impact the molecule's physicochemical properties and its interactions within biological systems. N-methylation is a common technique in medicinal chemistry to improve the pharmacokinetic profile of peptides, for instance by increasing their resistance to enzymatic degradation.[5]

Quantitative Comparison of Biological Activity

Direct comparative quantitative data for this compound and DL-alanine as standalone molecules in biological assays is limited in publicly available literature. However, valuable insights can be gleaned from studies on peptides incorporating N-methylated alanine.

A study on an angiotensin II analog, where L-alanine was substituted with N-Methyl-L-alanine, provides a compelling example of the divergent biological effects of N-methylation.[6]

ParameterIn Vitro (Isolated Rat Uterus Assay)In Vivo (Rat Pressor Assay)
Biological Activity Antagonist ActivityAgonist (Pressor) Activity
Quantitative Metric pA₂ Value: 8.20.9% of Angiotensin II activity
Table 1: Comparison of the biological activity of an angiotensin II analog containing N-Methyl-L-alanine in in-vitro and in-vivo assays.[6] The pA₂ value is a measure of antagonist potency.

This data highlights that the N-methylated analog acts as a potent antagonist in an isolated tissue setting but exhibits weak agonist activity in a whole organism.[6] This discrepancy underscores the complex influence of metabolic processes and physiological context on the biological effects of N-methylated compounds.

Key Biological Differentiators

A significant difference in the biological activity of this compound and DL-alanine lies in their interaction with amino acid transport systems. The Alanine-Serine-Cysteine (ASC) transport system is responsible for the uptake of small neutral amino acids like alanine. Notably, this system does not transport N-methylated amino acids.[7] Similarly, the L-type amino acid transporter 1 (LAT1) has been shown to not transport N-methylated phenylalanine, suggesting a similar exclusion for N-methylated alanine.[8] This differential recognition by transporters is a critical factor in the bioavailability and cellular uptake of these compounds.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided.

G Glucose-Alanine Cycle cluster_muscle In Muscle cluster_liver In Liver Muscle Muscle Bloodstream Bloodstream Muscle->Bloodstream Alanine Liver Liver Liver->Bloodstream Glucose Bloodstream->Muscle Glucose Bloodstream->Liver Alanine Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->Glucose Gluconeogenesis Alanine Alanine Pyruvate->Alanine + NH2 Urea_Cycle Urea_Cycle Pyruvate->Urea_Cycle Urea Cycle Alanine->Pyruvate - NH2

Caption: A diagram of the Glucose-Alanine cycle.

G Experimental Workflow: Isolated Rat Uterus Assay start Isolate Rat Uterus suspend Suspend in Organ Bath start->suspend add_agonist Add Agonist (e.g., Angiotensin II) suspend->add_agonist measure_contraction Measure Contraction add_agonist->measure_contraction wash Wash Tissue measure_contraction->wash add_antagonist Add Antagonist (N-methylated analog) wash->add_antagonist add_agonist_again Add Agonist Again add_antagonist->add_agonist_again measure_shift Measure Shift in Concentration-Response Curve add_agonist_again->measure_shift calculate_pA2 Calculate pA₂ Value measure_shift->calculate_pA2

References

Comparative Guide: Effects of N-Methylation on Alanine's Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-alanine and its N-methylated counterpart, N-methyl-L-alanine, focusing on their interactions with amino acid receptors. While direct quantitative comparisons of these two specific molecules on a single receptor are limited in published literature, this document synthesizes available data, explores the theoretical implications of N-methylation, and provides detailed experimental protocols to facilitate further research in this area.

Introduction: The Subtle Yet Significant Impact of a Methyl Group

L-alanine is a fundamental proteinogenic amino acid that, beyond its role in protein synthesis, can act as a signaling molecule by interacting with various receptors, notably the inhibitory glycine (B1666218) receptor (GlyR).[1] N-methyl-L-alanine is a derivative where a methyl group replaces a hydrogen atom on the amino group. This seemingly minor modification introduces significant changes to the molecule's physicochemical properties, including its size, polarity, and hydrogen-bonding capacity.[2] In drug development, N-methylation is a common strategy to enhance the metabolic stability and membrane permeability of peptides.[3] However, this modification can also profoundly alter receptor binding affinity and efficacy, a critical consideration for drug design.

Physicochemical and Receptor Binding Profile

N-methylation impacts several key properties that dictate a molecule's interaction with a biological target. The primary amine of L-alanine is a hydrogen bond donor, a crucial feature for its interaction with many receptor binding pockets. The addition of a methyl group converts this to a tertiary amine, which can only act as a hydrogen bond acceptor and introduces steric bulk.[4]

While direct experimental data comparing the binding affinity of L-alanine and N-methyl-L-alanine at a specific receptor is scarce, we can infer the likely effects based on the well-characterized glycine receptor (GlyR), which is known to be activated by L-alanine.[1] The GlyR binding pocket is tailored to accommodate the small amino acid glycine. L-alanine, being slightly larger, is a less potent agonist.

Table 1: Comparative Data on Alanine (B10760859) Derivatives and Receptor Interactions

CompoundTarget Receptor/EnzymeAssay TypeValueUnitsReference
L-alanine Alanine RacemaseEnzyme Kinetics (Km)33.11mM[2]
L-alanine Glycine Receptor (α1)Electrophysiology (EC₅₀)~1,000*µM[5]
Glycine Glycine Receptor (α1)Electrophysiology (EC₅₀)190 ± 20µM[5]
β-alanine Glycine Receptor (α1)Electrophysiology (EC₅₀)970µM[5]
β-alanine MRGPRDIL-6 Release Assay (EC₅₀)151 ± 14µM[2]
N-Methyl-L-alanine µ-opioid receptor (in a peptide)Receptor Binding Assay (Ki)Higher affinity than D-NMeAla version-[2]
N-Methyl-L-alanine Glycine Receptor (α1)Not AvailableExpected to be significantly higher than L-alanine-

Note: The EC₅₀ for L-alanine at the GlyR is significantly higher than that of glycine, indicating lower potency. It is hypothesized that the increased steric hindrance and loss of a hydrogen bond donor from N-methylation would further decrease the binding affinity of N-methyl-L-alanine for the glycine receptor.

Signaling Pathways

The interaction of alanine and its derivatives with their receptors initiates distinct signaling cascades. Below are diagrams illustrating two such pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-Expressing Membrane Preparation Incubation Incubate Membrane, Radioligand & Test Ligand Membrane->Incubation Radioligand Radioligand ([3H]Strychnine) Radioligand->Incubation Test_Ligand Test Ligand (L-alanine / N-Me-L-alanine) Test_Ligand->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Equilibrium Counting Scintillation Counting of Bound Radioligand Filtration->Counting Plotting Plot % Inhibition vs. [Test Ligand] Counting->Plotting Calculation Calculate IC50 and Ki Values Plotting->Calculation

Workflow for a competitive radioligand binding assay.

GlyR_Signaling cluster_membrane Postsynaptic Membrane cluster_ions GlyR Glycine Receptor (Ligand-Gated Ion Channel) Cl_in Cl⁻ Influx GlyR->Cl_in Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Causes Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Leads to Ligand L-Alanine (or Glycine) Ligand->GlyR Binds

Inhibitory signaling pathway of the Glycine Receptor.

GPCR_Signaling Ligand Amino Acid Derivative (e.g., β-alanine) Receptor GPCR (e.g., MRGPRD) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cell_Response Cellular Response (e.g., IL-6 Release) DAG->Cell_Response Activates PKC, contributes to Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Ca_Release->Cell_Response Initiates

Example of a Gq-coupled GPCR signaling pathway.

Experimental Protocols

To facilitate direct comparison, standardized binding and functional assays are essential.

Protocol 1: Competitive Radioligand Binding Assay for Glycine Receptor

  • Objective: To determine the binding affinity (Ki) of L-alanine and N-methyl-L-alanine for the glycine receptor.

  • Materials:

    • Membrane preparation from cells expressing the glycine receptor (e.g., HEK293 cells).

    • Radioligand: [³H]Strychnine (a high-affinity GlyR antagonist).

    • Binding buffer: 50 mM Tris-HCl, pH 7.4.

    • Unlabeled ligands: Glycine (for reference), L-alanine, N-methyl-L-alanine.

    • Glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

    • 96-well plates, filter harvester, scintillation counter, and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compounds (L-alanine, N-methyl-L-alanine) and the reference compound (glycine).

    • In a 96-well plate, add binding buffer, the membrane preparation (typically 50-100 µg protein), and the various concentrations of the test compound.

    • Initiate the binding reaction by adding a fixed concentration of [³H]Strychnine (typically at its Kd value). Total binding wells (no competitor) and non-specific binding wells (a high concentration of unlabeled glycine) should be included.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Protocol 2: Functional Assay - IL-6 Release via MRGPRD Activation

  • Objective: To measure the functional activity (EC₅₀) of an alanine derivative (e.g., β-alanine) at a G-protein coupled receptor.

  • Materials:

    • HeLa cells stably expressing the Mas-related G protein-coupled receptor D (MRGPRD).

    • Cell culture medium (e.g., DMEM).

    • Test compound: β-alanine.

    • Commercially available ELISA kit for human IL-6.

  • Procedure:

    • Seed MRGPRD-expressing HeLa cells in multi-well plates and allow them to adhere overnight.

    • Replace the cell culture medium with fresh medium.

    • Stimulate the cells with various concentrations of β-alanine for a defined period (e.g., 24 hours).

    • After the stimulation period, collect the cell culture supernatant.

    • Quantify the concentration of IL-6 in the supernatant using the ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-6 concentration against the corresponding β-alanine concentrations.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.[2]

Conclusion and Future Directions

The N-methylation of L-alanine introduces significant physicochemical changes that are highly likely to reduce its binding affinity for receptors adapted to bind small, primary amino acids like the glycine receptor. The loss of a hydrogen bond donor and the addition of steric bulk are expected to be detrimental to binding in such a constrained pocket.

While direct quantitative data is lacking, this guide provides a framework for comparison and outlines the necessary experimental protocols to generate this crucial information. Future research should focus on direct, quantitative binding and functional assays of L-alanine and N-methyl-L-alanine on the glycine receptor and other potential amino acid-sensing receptors. Such studies will provide invaluable data for medicinal chemists and drug development professionals seeking to modulate peptide and small molecule pharmacology through N-methylation.

References

A Comparative Analysis of Enzymatic and Chemical Synthesis of N-Methyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-alanine, a non-proteinogenic amino acid, is a critical building block in the synthesis of various pharmaceuticals and a significant compound for peptide modification.[1] Its N-methylation enhances the proteolytic stability and membrane permeability of peptides, making it a valuable component in drug design.[1] The synthesis of N-Methyl-alanine can be broadly categorized into two primary approaches: traditional chemical methods and modern enzymatic routes. This guide presents a comparative study of these methods, offering insights into their respective advantages and limitations to aid researchers in selecting the optimal synthesis strategy.

Performance Comparison: Enzymatic vs. Chemical Synthesis

The choice between enzymatic and chemical synthesis of N-Methyl-alanine hinges on a trade-off between factors such as yield, stereoselectivity, scalability, and environmental impact.[1] While chemical methods have been traditionally employed, enzymatic approaches are gaining traction due to their high specificity and greener reaction conditions.[1]

ParameterEnzymatic Synthesis (Whole-Cell Biocatalysis)Chemical Synthesis (N-methylation with Protecting Groups)Chemical Synthesis (from α-bromopropionic acid)
Starting Materials Glucose, Methylamine (B109427)L-alanine, Protecting agents (e.g., o-NBS-Cl), Methylating agent (e.g., CH₃I)α-bromopropionic acid, Methylamine
Key Reagents/Catalysts Engineered Corynebacterium glutamicum expressing N-methyl-L-amino acid dehydrogenaseVarious, including DIPEA, DBU, dimethyl sulfate (B86663)Not specified
Reaction Steps One-step fermentationMulti-step (protection, methylation, deprotection)One-step
Yield 0.71 g/g glucose (titer of 31.7 g/L)[2]93-98% (for methylation step), overall yield is lower65-70% (for dl-alanine, suggestive for N-methyl-dl-alanine)[1]
Product Purity High, with minor byproducts like L-alanine and pyruvate. Di-N-methyl-L-alanine is not observed.[1][2]Potential for over-methylation leading to di-N-methylated byproducts, requiring careful purification.[1]Product is a racemic mixture (dl-N-methyl-alanine) requiring further resolution.[1]
Stereoselectivity Highly stereoselective, producing the L-enantiomer.[1]Dependent on the chirality of the starting L-alanine; risk of racemization.[1]Produces a racemic mixture.[1]
Reaction Conditions Aqueous medium, near-neutral pH, ambient temperature and pressure.Organic solvents, often requires inert atmosphere, use of hazardous reagents.Not specified
Environmental Impact Environmentally friendly, uses renewable resources.Use of hazardous and toxic reagents and solvents.Not specified
Key Advantages High stereoselectivity, one-step process from simple sugars, environmentally friendly.[1]Well-established methods, applicable to a wide range of amino acids.[1]Simple procedure.[1]
Key Disadvantages Requires metabolic engineering of microorganisms.[1]Multi-step process, risk of over-methylation and racemization, use of hazardous materials.[1]Produces a racemic mixture, lower yield compared to other methods.[1]

Experimental Protocols

Enzymatic Synthesis: Fermentative Production using Engineered Corynebacterium glutamicum

This protocol describes the fermentative production of N-Methyl-L-alanine using an engineered strain of Corynebacterium glutamicum expressing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.[1][2]

1. Strain Preparation:

  • A pyruvate-overproducing strain of C. glutamicum is used as the host.[1][2]

  • The NMAADH gene (dpkA) from P. putida is cloned into an appropriate expression vector and transformed into the C. glutamicum host strain.[1][2]

2. Fermentation:

  • The engineered C. glutamicum strain is cultivated in a minimal medium containing glucose as the primary carbon source and methylamine as the methyl group donor.[1][2]

  • Fed-batch cultivation is performed to achieve high cell densities and product titers.[2]

  • The fermentation is typically carried out in a bioreactor with controlled pH, temperature, and aeration.

3. Product Isolation:

  • After fermentation, the cells are separated from the culture broth by centrifugation or microfiltration.

  • The supernatant containing N-Methyl-L-alanine is then subjected to purification steps, which may include ion-exchange chromatography and crystallization.

Chemical Synthesis: N-methylation of Protected L-alanine

This protocol describes a common chemical synthesis route involving the N-methylation of a protected L-alanine derivative.[1][3]

1. Protection of the Amino Group:

  • The α-amino group of L-alanine is first protected to prevent unwanted side reactions. A common protecting group is 2-nitrobenzenesulfonyl (o-NBS).[1]

  • L-alanine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]

2. N-Methylation:

  • The N-protected alanine (B10760859) is then methylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • The reaction is typically carried out in an organic solvent.

3. Deprotection:

  • The protecting group is removed to yield N-Methyl-L-alanine. The specific deprotection conditions depend on the protecting group used.

  • For the o-NBS group, deprotection can be achieved using a thiol reagent in the presence of a base.

4. Purification:

  • The final product is purified using techniques such as crystallization or chromatography to remove any byproducts, including unreacted starting materials and di-N-methylated alanine.[1]

Visualizing the Synthesis Pathways

To further illustrate the distinct approaches of enzymatic and chemical synthesis, the following diagrams outline the experimental workflows.

Enzymatic_Synthesis_Workflow cluster_fermentation Fermentation Process cluster_purification Downstream Processing Glucose Glucose Engineered_C_glutamicum Engineered Corynebacterium glutamicum Glucose->Engineered_C_glutamicum Methylamine Methylamine Methylamine->Engineered_C_glutamicum NMAADH N-methyl-L-amino acid dehydrogenase (NMAADH) Engineered_C_glutamicum->NMAADH expresses N_Methyl_alanine N-Methyl-L-alanine NMAADH->N_Methyl_alanine catalyzes Culture_Broth Culture Broth N_Methyl_alanine->Culture_Broth Cell_Separation Cell Separation Culture_Broth->Cell_Separation Purification Purification (e.g., Chromatography) Cell_Separation->Purification Final_Product Pure N-Methyl-L-alanine Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of N-Methyl-L-alanine.

Chemical_Synthesis_Workflow L_Alanine L-alanine Protection Protection Step (e.g., with o-NBS-Cl) L_Alanine->Protection Protected_Alanine N-Protected L-alanine Protection->Protected_Alanine Methylation N-Methylation Step (e.g., with CH3I, DBU) Protected_Alanine->Methylation Protected_N_Methyl_Alanine N-Protected N-Methyl-L-alanine Methylation->Protected_N_Methyl_Alanine Deprotection Deprotection Step Protected_N_Methyl_Alanine->Deprotection Crude_Product Crude N-Methyl-L-alanine Deprotection->Crude_Product Purification Purification (e.g., Crystallization) Crude_Product->Purification Final_Product Pure N-Methyl-L-alanine Purification->Final_Product

Caption: Workflow for the chemical synthesis of N-Methyl-L-alanine.

Conclusion

Both enzymatic and chemical methodologies offer viable routes for the synthesis of N-Methyl-alanine, each with a distinct profile of advantages and disadvantages. The enzymatic approach, characterized by its one-step process, high stereoselectivity, and environmentally benign nature, is particularly promising for large-scale, sustainable production. In contrast, chemical synthesis, while well-established and versatile, often involves multiple steps, the use of hazardous materials, and may present challenges in achieving high purity and stereoselectivity. For researchers and drug development professionals, the selection of the most appropriate synthesis method will depend on specific project requirements, including scale, desired purity, stereochemistry, and environmental considerations. The continued development of biocatalytic methods is expected to further enhance their appeal for the industrial production of N-Methyl-alanine and other valuable chiral compounds.

References

N-Methyl-DL-alanine: A Comparative Guide to In Vitro and In Vivo Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-alanine, a derivative of the amino acid alanine, presents a compelling case study in the often-observed divergence between in vitro and in vivo experimental results. This guide provides a comprehensive comparison of its functional validation, supported by experimental data and detailed protocols. Due to the limited direct comparative studies on N-Methyl-DL-alanine, this guide leverages data from its L-isomer, N-Methyl-L-alanine, particularly within a well-characterized peptide analog, to illustrate the critical differences between controlled laboratory settings and complex biological systems.

Discrepancies in Biological Activity: In Vitro vs. In Vivo

A significant challenge in drug development is that a compound's activity in a controlled in vitro environment may not accurately predict its effects within a living organism.[1] N-methylated amino acids, including N-Methyl-alanine, are known to enhance the pharmacological properties of peptides, such as proteolytic stability.[2][3] However, the introduction of a methyl group can also drastically alter biological activity, leading to conflicting results between in vitro and in vivo assays.

A prime example is the behavior of an angiotensin II analog, [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II. In an isolated tissue preparation (in vitro), this N-methylated peptide acts as a potent antagonist, blocking the action of angiotensin II.[1] Conversely, when administered to a whole animal (in vivo), it displays weak agonist activity, inducing a slight increase in blood pressure.[1] This stark contrast underscores the influence of metabolic processes, varying receptor subtypes and distribution, and complex homeostatic mechanisms present in a living system that are absent in isolated assays.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the angiotensin II analog containing N-Methyl-L-alanine, highlighting the disparity between its in vitro and in vivo activities.

ParameterIn Vitro (Isolated Rat Uterus)In Vivo (Rat Pressor Assay)Reference
Biological Activity Antagonist ActivityAgonist (Pressor) Activity[1]
Quantitative Metric pA₂ Value: 8.20.9% of Angiotensin II activity[1]

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that results in a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. The in vivo pressor activity is expressed as a percentage of the activity of the native peptide, angiotensin II.

Potential Mechanisms of Action: The NMDA Receptor

Beyond its incorporation into peptides, N-Methyl-DL-alanine is of interest for its potential interaction with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial glutamate (B1630785) receptor in the central nervous system involved in synaptic plasticity, learning, and memory.[4] Activation of the NMDA receptor requires the binding of glutamate as well as a co-agonist, typically glycine (B1666218) or D-serine.[4] Alanine, in both its D- and L-forms, is also known to act as an endogenous glycine site agonist on the NMDA receptor.[4] Given its structural similarity, N-Methyl-DL-alanine may modulate NMDA receptor activity, a hypothesis that warrants further investigation through specific in vitro and in vivo models.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following sections detail the experimental protocols for the key assays cited.

In Vitro: Isolated Rat Uterus Assay

This assay is a classic pharmacological method to determine the contractile or relaxant effects of substances on smooth muscle tissue.[5][6]

Objective: To assess the antagonist activity of [Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II against angiotensin II-induced contractions in isolated rat uterine tissue.[1]

Methodology:

  • Tissue Preparation: A female rat is euthanized, and the uterine horns are isolated and placed in a bath containing a physiological salt solution (e.g., De Jalon's solution), maintained at a constant temperature (e.g., 30°C) and aerated with a gas mixture (e.g., 95% O₂/5% CO₂).[5]

  • Recording Contractions: The uterine tissue is connected to an isotonic transducer to record contractions. A resting tension of 0.5 g is applied, and the tissue is allowed to equilibrate for 60 minutes.[5]

  • Dose-Response Curve: A cumulative concentration-response curve is generated for angiotensin II to establish a baseline.

  • Antagonist Incubation: The tissue is then incubated with varying concentrations of the N-methylated angiotensin II analog for a set period.

  • Shift in Dose-Response: A second concentration-response curve for angiotensin II is generated in the presence of the antagonist.

  • Data Analysis: The pA₂ value is calculated from the rightward shift in the angiotensin II concentration-response curve caused by the antagonist.[1]

In Vivo: Rat Pressor Assay

This in vivo assay measures the effect of a substance on the blood pressure of a live animal.[7][8]

Objective: To determine the pressor (blood pressure increasing) activity of [Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II in a whole-animal model.[1]

Methodology:

  • Animal Preparation: A rat is anesthetized, and its trachea may be cannulated to ensure a clear airway. The carotid artery and jugular vein are cannulated for blood pressure measurement and substance administration, respectively.[7]

  • Ganglionic Blockade: To eliminate reflex changes in blood pressure, a ganglion-blocking agent is administered.[1]

  • Substance Administration: The N-methylated angiotensin II analog is administered intravenously at various doses.

  • Blood Pressure Monitoring: Arterial blood pressure is continuously monitored and recorded.[7]

  • Data Analysis: The change in blood pressure is measured and compared to the pressor effects of a standard dose of angiotensin II to determine the relative agonist activity.[1]

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.

in_vitro_workflow cluster_prep Tissue Preparation cluster_assay Assay cluster_analysis Data Analysis euthanasia Euthanize Rat isolate_uterus Isolate Uterine Horns euthanasia->isolate_uterus mount_tissue Mount in Organ Bath isolate_uterus->mount_tissue equilibrate Equilibrate mount_tissue->equilibrate add_agonist Add Angiotensin II (Dose-Response) equilibrate->add_agonist wash Wash add_agonist->wash add_antagonist Add N-Methylated Analog wash->add_antagonist add_agonist2 Repeat Angiotensin II Dose-Response add_antagonist->add_agonist2 record Record Contractions add_agonist2->record calculate Calculate pA₂ Value record->calculate

Workflow for the in vitro isolated rat uterus assay.

in_vivo_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis anesthetize Anesthetize Rat cannulate Cannulate Artery and Vein anesthetize->cannulate ganglionic_block Administer Ganglionic Blocker cannulate->ganglionic_block administer_drug Administer N-Methylated Analog ganglionic_block->administer_drug monitor_bp Continuously Monitor Blood Pressure administer_drug->monitor_bp record_bp Record Blood Pressure Changes monitor_bp->record_bp compare Compare to Angiotensin II Response record_bp->compare

Workflow for the in vivo rat pressor assay.

signaling_pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ion_Channel Ion Channel Opening NMDA_R->Ion_Channel Activation Glutamate Glutamate Glutamate->NMDA_R NMDLA N-Methyl-DL-alanine (Co-agonist) NMDLA->NMDA_R Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (Synaptic Plasticity, etc.) Ca_Influx->Downstream

Hypothesized NMDA receptor-mediated signaling pathway.

Comparison with Alternatives

The functional validation of N-Methyl-DL-alanine can be contextualized by comparing it to its parent amino acid, DL-alanine, and other NMDA receptor co-agonists.

CompoundPrimary RoleKey Characteristics
N-Methyl-DL-alanine Peptide modification, potential NMDA receptor modulatorN-methylation can increase proteolytic stability and alter biological activity.[2][3] Its effects on the NMDA receptor are still under investigation.
DL-Alanine Proteinogenic amino acid, NMDA receptor co-agonistServes as a building block for proteins and can act as a co-agonist at the NMDA receptor's glycine binding site.[4]
Glycine Primary NMDA receptor co-agonist, inhibitory neurotransmitterA crucial co-agonist for NMDA receptor activation.[4]
D-Serine Potent NMDA receptor co-agonistAnother key endogenous co-agonist for the NMDA receptor, with its levels and role being synapse-specific and developmentally regulated.

Conclusion

The available evidence, primarily from studies on its L-isomer within a peptide analog, strongly suggests that the biological functions of N-methylated alanines can differ significantly between in vitro and in vivo settings.[1] While in vitro assays provide valuable initial data on molecular interactions, they cannot fully replicate the complex physiological environment of a living organism. For N-Methyl-DL-alanine, its potential role as an NMDA receptor modulator presents an exciting avenue for future research. A thorough investigation using both in vitro techniques, such as calcium-flux assays in cell lines expressing NMDA receptors, and in vivo models to assess behavioral and physiological outcomes, will be crucial to fully elucidate its function and therapeutic potential. Researchers and drug development professionals should consider these potential discrepancies and employ a multi-faceted approach to the validation of novel compounds.

References

Differentiating N-Methyl-alanine Isomers: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise differentiation of isomeric molecules is a critical analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based methods for distinguishing between N-methyl-α-alanine (2-(methylamino)propanoic acid) and N-methyl-β-alanine (3-(methylamino)propanoic acid), two structurally similar isomers with distinct biological significance.

This document outlines the key mass spectrometric behaviors of these isomers, supported by experimental data and detailed protocols. A central focus is the inherent difference in fragmentation patterns resulting from the position of the methylamino group, which forms the basis for their differentiation.

Executive Summary

The differentiation of N-methyl-α-alanine and N-methyl-β-alanine is readily achievable using modern mass spectrometry techniques. The primary methods involve chromatographic separation coupled with mass spectrometric detection, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key to their distinction lies in their unique fragmentation patterns upon ionization. While baseline separation can be achieved chromatographically, the mass spectral data provides definitive identification.

Comparative Analysis of Mass Spectrometric Data

A study on the fragmentation of the non-methylated α- and β-alanine isomers demonstrates that the position of the amino group dictates the primary cleavage sites, resulting in significantly different mass spectra. This principle is expected to hold true for their N-methylated counterparts. For α-amino acids, cleavage often occurs at the Cα-C bond, while for β-amino acids, fragmentation of the Cα-Cβ bond is prominent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amino acids, derivatization is a mandatory step for GC-MS analysis to increase volatility. Common derivatization techniques include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acylation followed by esterification. The choice of derivatization reagent will influence the resulting mass spectra.

Table 1: Key Diagnostic Ions for Derivatized N-Methyl-alanine Isomers (Hypothetical Comparison based on Fragmentation Principles)

IsomerDerivatization MethodPredicted Major Fragment Ions (m/z)Rationale for Fragmentation Difference
N-Methyl-α-alanine Silylation (e.g., TMS derivative)Fragment from Cα-C cleavageCleavage adjacent to the α-amino group is favored.
N-Methyl-β-alanine Silylation (e.g., TMS derivative)Fragment from Cβ-Cγ cleavageCleavage adjacent to the β-amino group is favored.

Note: This table is based on established fragmentation patterns of α- and β-amino acids. Specific m/z values will depend on the derivatizing agent used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing the isomers without derivatization, simplifying sample preparation. Separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). Tandem mass spectrometry (MS/MS) of the protonated molecular ions ([M+H]⁺) reveals characteristic product ions that are unique to each isomer.

Table 2: Predicted LC-MS/MS Transitions for N-Methyl-alanine Isomers

IsomerPrecursor Ion (m/z)Key Product Ions (m/z)Proposed Fragmentation Pathway
N-Methyl-α-alanine 104.07[Predicted] Loss of COOH (m/z 59)Decarboxylation is a common fragmentation pathway for α-amino acids.
N-Methyl-β-alanine 104.07[Predicted] Loss of CH3NH2 (m/z 73)Cleavage of the C-N bond is more favorable due to the β-position of the amino group.

Experimental Protocols

GC-MS Analysis with Silylation

This protocol provides a general guideline for the derivatization and analysis of N-methyl-alanine isomers using GC-MS.

Protocol:

  • Sample Preparation: A known quantity of the dried sample containing the N-methyl-alanine isomers is placed in a reaction vial.

  • Derivatization: A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the dried sample along with a suitable solvent like acetonitrile (B52724).

  • Reaction: The vial is sealed and heated (e.g., at 70-100°C for 30-60 minutes) to facilitate the derivatization reaction.

  • GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.

    • Gas Chromatograph: Separates the derivatized isomers based on their boiling points and interaction with the stationary phase. A non-polar column is typically used.

    • Mass Spectrometer: The separated compounds are ionized (commonly by electron ionization) and the resulting fragments are detected based on their mass-to-charge ratio.

LC-MS/MS Analysis

This protocol outlines a general procedure for the direct analysis of N-methyl-alanine isomers.

Protocol:

  • Sample Preparation: The sample is dissolved in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid).

  • LC Separation: The sample is injected into an LC system equipped with a HILIC column.

    • Mobile Phase: A gradient of increasing aqueous solvent in an organic solvent (e.g., acetonitrile) is typically used to elute the polar isomers.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used to generate protonated molecular ions ([M+H]⁺).

    • Collision-Induced Dissociation (CID): The precursor ion of interest (m/z 104.07) is selected and fragmented in the collision cell.

    • Detection: The resulting product ions are detected, providing a characteristic fragmentation pattern for each isomer.

Visualization of Workflows and Pathways

To further clarify the analytical process and the underlying principles of differentiation, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing N-Methyl-alanine Isomers Dried_Sample Dried Sample Sample->Dried_Sample Derivatized_Sample Derivatized Sample (e.g., with MSTFA) Dried_Sample->Derivatized_Sample GC Gas Chromatography (Separation) Derivatized_Sample->GC MS Mass Spectrometry (Detection) GC->MS Data Mass Spectra MS->Data

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample containing N-Methyl-alanine Isomers Solution Sample in Solution Sample->Solution LC Liquid Chromatography (HILIC Separation) Solution->LC MS1 MS1 (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Product Ion Detection) CID->MS2 Data Fragmentation Pattern MS2->Data

LC-MS/MS Experimental Workflow

Fragmentation_Pathways cluster_alpha N-Methyl-α-alanine Fragmentation cluster_beta N-Methyl-β-alanine Fragmentation Alpha_Precursor [N-Methyl-α-alanine + H]⁺ (m/z 104.07) Alpha_Fragment [M+H - COOH]⁺ (m/z 59) Alpha_Precursor->Alpha_Fragment Decarboxylation Beta_Precursor [N-Methyl-β-alanine + H]⁺ (m/z 104.07) Beta_Fragment [M+H - CH3NH2]⁺ (m/z 73) Beta_Precursor->Beta_Fragment Loss of Methylamine

Predicted Fragmentation Pathways

Conclusion

The differentiation of N-methyl-α-alanine and N-methyl-β-alanine is a clear-cut process with the application of appropriate mass spectrometry techniques. Both GC-MS of derivatized analytes and LC-MS/MS of native compounds provide the necessary selectivity for their unambiguous identification. The key to this differentiation lies in the distinct fragmentation patterns that arise from the positional difference of the methylamino group on the propanoic acid backbone. By leveraging chromatographic separation and mass spectral analysis, researchers can confidently distinguish between these two important isomers in various complex matrices.

A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a critical strategy in modern drug discovery, offering enhanced proteolytic stability, improved cell permeability, and constrained conformational flexibility, which can lead to increased receptor affinity and selectivity. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group on the amide bond formation. The two most prominent strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), each offer distinct advantages and disadvantages when applied to the synthesis of these modified peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for N-methylated peptide synthesis, supported by experimental data and detailed protocols.

Principles of Boc and Fmoc Chemistries in N-Methylated Peptide Synthesis

Solid-phase peptide synthesis is a stepwise process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group on the α-amino group of the incoming amino acid and the conditions required for its removal.

Boc Strategy: This approach utilizes the acid-labile Boc group for Nα-protection. Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and are removed, along with the cleavage of the peptide from the resin, in a final step using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[][2]

Fmoc Strategy: In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is removed using a secondary amine, most commonly piperidine (B6355638). The side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a final treatment with TFA.[][3] This orthogonality of protecting groups is a key feature of the Fmoc strategy.

Side-by-Side Comparison: Boc vs. Fmoc for N-Methylated Peptides

The synthesis of N-methylated peptides is challenging due to the increased steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions. The choice between the Boc and Fmoc strategy can significantly impact the success of the synthesis.

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection 50% TFA in DCM[4]20% Piperidine in DMF[5]
Side-Chain Protection Benzyl-based (Bzl)[]tert-Butyl-based (tBu)[]
Final Cleavage Anhydrous HF or TFMSA[2]TFA-based cocktails[6]
Handling of Aggregation Generally considered superior, as the protonated N-terminus after deprotection can disrupt interchain hydrogen bonding.[2]More prone to aggregation, especially for hydrophobic sequences.[2]
Compatibility with Acid-Sensitive Residues Less suitable for peptides containing multiple acid-sensitive residues due to repeated TFA treatment.[]Preferred for sequences with acid-labile modifications or residues.[]
Coupling Reagents for N-Methylated Residues Traditionally uses carbodiimides like DCC/HOBt, but more potent reagents are often necessary.Highly compatible with modern, highly efficient coupling reagents like HATU, HBTU, and PyAOP.[]
Monitoring of N-Methylated Coupling Bromophenol blue testBromophenol blue test
Safety Requires handling of highly corrosive and toxic HF or TFMSA.[3]Generally considered safer, with the final cleavage using TFA being the main hazard.[2]
Cost Reagents like DCC/HOBt are generally less expensive.[]Modern coupling reagents can be more costly.[]
Automation Amenable to automation.Widely used in automated synthesizers due to milder deprotection conditions.[]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a model N-methylated peptide using both strategies. These values are illustrative and can vary depending on the specific peptide sequence, length, and the efficiency of the coupling reagents used.

ParameterBoc StrategyFmoc Strategy
Resin Substitution Level 0.5 - 1.0 mmol/g (e.g., Merrifield, PAM resin)[7]0.3 - 0.8 mmol/g (e.g., Wang, Rink Amide resin)
Coupling Efficiency (Standard Amino Acid) >99%>99%
Coupling Efficiency (N-Methylated Amino Acid) ~95-98% (may require double coupling)[7]~96-99% (with potent coupling reagents)
Overall Crude Peptide Yield 60 - 80%[7]65 - 85%
Crude Peptide Purity (by HPLC) 50 - 70%[7]55 - 75%
Final Purified Peptide Yield 15 - 30%20 - 35%

Experimental Workflows

The following diagrams illustrate the general workflows for the incorporation of an N-methylated amino acid using the Boc and Fmoc strategies.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling of Boc-N-Me-AA-OH (e.g., PyAOP/HOAt) neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (HF or TFMSA) repeat->final_cleavage Final Step

Boc-SPPS workflow for N-methylated peptide synthesis.

Fmoc_SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-N-Me-AA-OH (e.g., HATU/DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage Final Step

Fmoc-SPPS workflow for N-methylated peptide synthesis.

Detailed Experimental Protocols

The following are representative protocols for the manual solid-phase synthesis of a hypothetical N-methylated peptide.

Boc Strategy Protocol

This protocol outlines the steps for incorporating a Boc-N-methylated amino acid into a peptide chain on a Merrifield or PAM resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 1 hour.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution and treat with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Wash the resin with Dichloromethane (DCM) (3x).

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5x).

  • Coupling of Boc-N-Methylated Amino Acid:

    • In a separate vessel, pre-activate a solution of Boc-N-Me-Amino Acid (3 eq.), PyAOP (3 eq.), and HOAt (3 eq.) in DMF with DIEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours.

    • Monitor the coupling completion using the Bromophenol Blue test. A yellow color indicates complete coupling, while a blue or green color indicates incomplete coupling. If the reaction is incomplete, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DCM and dry under vacuum.

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Strategy Protocol

This protocol details the manual solid-phase synthesis of a peptide incorporating an Fmoc-N-methylated amino acid on a Rink Amide or Wang resin.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of Fmoc-N-Methylated Amino Acid:

    • In a separate vessel, dissolve Fmoc-N-Me-Amino Acid (4 eq.) and HATU (3.95 eq.) in DMF.

    • Add DIEA (8 eq.) to the mixture for pre-activation and let it stand for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours.

    • Monitor the coupling completion using the Bromophenol Blue test. If the reaction is incomplete, perform a second coupling.

  • Washing: Wash the resin with DMF (5x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide from the filtrate using cold diethyl ether.

  • Purification: Purify the crude peptide by RP-HPLC.

Conclusion

Both the Boc and Fmoc strategies can be successfully employed for the synthesis of N-methylated peptides. The choice between them depends on several factors, including the sequence of the peptide, the presence of acid-sensitive groups, and considerations of safety and cost. The Boc strategy may be advantageous for sequences prone to aggregation, while the Fmoc strategy is generally preferred for its milder deprotection conditions and compatibility with a wide range of modern, highly efficient coupling reagents, which are often necessary to overcome the steric hindrance of N-methylated amino acids. Careful optimization of coupling conditions and diligent monitoring of reaction completion are crucial for the successful synthesis of N-methylated peptides, regardless of the chosen strategy.

References

N-Methyl-DL-alanine's Impact on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide structures is a cornerstone of modern drug design and development. Among the various chemical alterations, N-methylation of amino acid residues, particularly the introduction of N-Methyl-DL-alanine, offers a potent tool for modulating peptide conformation, stability, and bioavailability. This guide provides an objective comparison of the effects of N-Methyl-DL-alanine on peptide secondary structure against other common modifications, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Impact on Peptide Secondary Structure

The incorporation of N-Methyl-DL-alanine into a peptide backbone introduces significant steric and electronic changes that directly influence its secondary structure. The primary effect is the disruption of hydrogen bonding capabilities at the amide nitrogen, a critical interaction for the stabilization of both α-helices and β-sheets.

ModificationPeptide SystemExperimental TechniqueObserved Effect on Secondary StructureReference
N-Methyl-alanine Helical peptides: acetyl-WGG(EAAAR)4A-amide and acetyl-WGG(RAAAA)4R-amideCircular Dichroism (CD)Destabilization of α-helix: The substitution of a hydrogen atom with a methyl group on the amide nitrogen results in a position-dependent destabilization energy of 0.3 to 1.7 kcal/mole . This destabilization leads to a reduction in the overall helical content of the peptides.[1]
N-Methyl-alanine Poly-NMeAla peptidesMolecular Dynamics (MD) SimulationsSolvent-dependent conformation: In the absence of solvent, these peptides can form helical structures stabilized by carbonyl-carbonyl interactions. However, in aqueous or methanolic solutions, they preferentially adopt a β-strand conformation .[2][2]
Proline Cyclic pentapeptidesNMR SpectroscopyInduction of β-turns: Proline is a well-known β-turn inducer due to its rigid cyclic structure.[3][3]
N-Methylated Amino Acids (general) Cyclic pentapeptidesNMR SpectroscopyPotent β-turn induction: N-methylated amino acids can be even more effective than proline at inducing β-turn structures. This is attributed to the steric hindrance of the N-methyl group, which favors specific dihedral angles conducive to turn formation.[3][3]
Glycine (B1666218) to Alanine (B10760859) Mutation GPO collagen model peptidesComputational Energy Landscape AnalysisLocalized structural disruption: The introduction of a methyl group (in alanine) in place of a hydrogen (in glycine) in a collagen triple helix leads to localized structural changes and alters the hydrogen bonding pattern.[4][4]

Comparison with Alternative Modifications

N-Methyl-DL-alanine vs. Proline: Both N-methylated amino acids and proline are effective at inducing β-turns in peptide chains. However, N-methylation offers the advantage of retaining the amino acid's side chain functionality, which can be crucial for receptor binding and other biological interactions.[3] Proline's rigid ring structure, while excellent for turn induction, limits the chemical diversity at that position.

N-Methyl-DL-alanine vs. Glycine/Alanine: The substitution of glycine with alanine introduces a methyl group, which can have a modest impact on the local conformation.[4] However, the N-methylation of alanine has a much more profound effect due to the direct modification of the peptide backbone. This alteration not only introduces steric bulk but also eliminates a hydrogen bond donor, leading to more significant disruptions or stabilization of specific secondary structures. While alanine has a high propensity for helix formation, N-methyl-alanine acts as a helix breaker.[1]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Helicity Analysis

Objective: To quantify the change in α-helical content of a peptide upon substitution with N-Methyl-DL-alanine.

Methodology:

  • Sample Preparation:

    • Synthesize the parent peptide and the N-methylated analogue.

    • Prepare stock solutions of each peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 50-100 µM.

    • Prepare a buffer blank (buffer solution without peptide).

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range to 190-260 nm for far-UV analysis of peptide secondary structure.

    • Set the temperature control as required for the experiment (e.g., 25°C).

  • Data Acquisition:

    • Record the CD spectrum of the buffer blank first.

    • Thoroughly rinse the cuvette with the peptide solution before recording the sample spectrum.

    • Record the CD spectrum of each peptide sample.

    • Acquire multiple scans (e.g., 3-5) for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from each peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in centimeters (typically 0.1 cm)

    • Estimate the percentage of α-helicity from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas. A common approximation for peptides is: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]c is the ellipticity of a random coil and [θ]h is the ellipticity of a pure helix at 222 nm.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation of a peptide containing N-Methyl-DL-alanine and compare it to the unmodified peptide.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H: Provides a general overview of the sample.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure. ROESY is often preferred for peptides of this size to avoid zero-crossing of the NOE.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Sequentially assign all proton and carbon resonances to their respective amino acids in the peptide sequence using the TOCSY and HSQC spectra.

    • Structural Restraints: Identify and quantify NOE/ROE cross-peaks from the NOESY/ROESY spectra. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.

    • Structure Calculation: Use the distance restraints derived from the NOE/ROE data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

    • Analysis of N-Methylation Effects: Compare the chemical shifts and the pattern of NOE/ROE connectivities between the native and N-methylated peptides to identify conformational changes. For example, the presence or absence of specific long-range NOEs can indicate the formation or disruption of secondary structures.

Molecular Dynamics (MD) Simulations

Objective: To computationally model the conformational landscape of a peptide with and without N-Methyl-DL-alanine to understand the dynamic effects of this modification.

Methodology:

  • System Setup:

    • Build the initial 3D structure of the peptide in a standard conformation (e.g., an extended or helical state) using molecular modeling software.

    • Use a molecular mechanics force field suitable for peptides (e.g., AMBER, CHARMM, GROMOS).

    • Create a topology file for the N-methylated alanine residue if it is not already present in the force field.

    • Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-stage equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the peptide backbone to allow the solvent to equilibrate around it.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to achieve the correct density. Gradually release the position restraints on the peptide.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space of the peptide.

  • Analysis:

    • Analyze the trajectory to study the peptide's secondary structure evolution over time using tools like DSSP or STRIDE.

    • Calculate the root-mean-square deviation (RMSD) to assess the stability of the peptide's conformation.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the peptide.

    • Generate Ramachandran plots to analyze the dihedral angles of the peptide backbone.

    • Compare the secondary structure content and conformational dynamics of the native and N-methylated peptides.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Peptide Parent Peptide CD Circular Dichroism Peptide->CD NMR NMR Spectroscopy Peptide->NMR MD MD Simulations Peptide->MD NMe_Peptide N-Methylated Peptide NMe_Peptide->CD NMe_Peptide->NMR NMe_Peptide->MD Secondary_Structure Secondary Structure (% Helix, % Sheet) CD->Secondary_Structure Quantitative Comparison Conformation 3D Conformation NMR->Conformation Detailed Structure Dynamics Conformational Dynamics MD->Dynamics Dynamic Behavior

Caption: Experimental workflow for comparing the impact of N-methylation.

N_Methylation_Effect cluster_native Native Peptide Backbone cluster_nme N-Methylated Backbone cluster_consequence Structural Consequence NH Amide Proton (N-H) HBond Hydrogen Bond Formation NH->HBond enables Stable_Structure Stable Secondary Structure (α-helix / β-sheet) HBond->Stable_Structure stabilizes NMe N-Methyl Group (N-CH3) Steric_Hindrance Steric Hindrance NMe->Steric_Hindrance introduces No_HBond No Hydrogen Bond NMe->No_HBond prevents Altered_Structure Altered Secondary Structure (e.g., β-turn, random coil) Steric_Hindrance->Altered_Structure promotes No_HBond->Altered_Structure leads to

Caption: Impact of N-methylation on peptide backbone and structure.

References

Enhancing Peptide Durability: A Comparative Guide to N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug developers, the therapeutic promise of peptides is often hampered by their rapid degradation by proteases in vivo. A key strategy to overcome this hurdle is the strategic modification of the peptide backbone. Among these modifications, N-methylation, and specifically the incorporation of N-Methyl-DL-alanine, has emerged as a powerful tool to enhance proteolytic stability, thereby improving the pharmacokinetic profile of peptide-based drug candidates.

This guide provides an objective comparison of the proteolytic stability of peptides containing N-Methyl-DL-alanine against their non-methylated counterparts, supported by experimental data and detailed methodologies.

The Mechanism of Protection: How N-Methylation Confers Stability

The enhanced stability of N-methylated peptides stems from two primary structural consequences of replacing an amide proton with a methyl group.[1] Firstly, this modification removes a crucial hydrogen bond donor that proteases use for substrate recognition and binding.[1] Secondly, the added methyl group provides steric hindrance, physically obstructing the approach of the protease to the peptide backbone.[1] This dual-protection mechanism significantly increases the peptide's resistance to enzymatic degradation and substantially increases its half-life in biological fluids.[1][2]

G cluster_modification Peptide Backbone Modification cluster_effects Structural Effects cluster_outcome Functional Outcome N_Methylation N-Methylation (e.g., N-Methyl-DL-alanine) Remove_H_Bond Removes Amide Proton (Hydrogen Bond Donor) N_Methylation->Remove_H_Bond Steric_Hindrance Introduces Steric Hindrance N_Methylation->Steric_Hindrance Disrupt_Recognition Disrupts Protease Recognition Remove_H_Bond->Disrupt_Recognition Steric_Hindrance->Disrupt_Recognition Increased_Stability Enhanced Proteolytic Stability Disrupt_Recognition->Increased_Stability

Mechanism of N-Methylation Protection.

Comparative Stability Data

Quantitative analysis demonstrates the significant impact of N-methylation on peptide stability. The inclusion of N-methylated amino acids can dramatically extend the half-life of peptides in biological matrices like plasma and serum.

Table 1: In Vitro Stability of N-Methylated vs. Non-Methylated Peptides in Plasma/Serum
Peptide SequenceModificationMatrixHalf-life (t½)Reference
R1 (Parent Peptide)NoneMouse Plasma~10 minutes[3]
R1-NMe-Ala(2)N-Methyl-Alanine at position 2Mouse Plasma> 80 minutes[3]
R1-NMe-Ala(10)N-Methyl-Alanine at position 10Mouse Plasma> 80 minutes[3]
Generic Peptide 1NoneHuman Plasma43.5 hours[4]
Generic Peptide 2NoneHuman Plasma3.2 hours[4]
Generic Peptide 3NoneHuman Plasma50.5 hours[4]
Generic Peptide 4ModifiedHuman Plasma> 72 hours (approx. 90% intact)[4]

Note: Data is illustrative and depends on the specific peptide sequence and the position of N-methylation. The data for R1 peptides clearly shows a dramatic increase in stability upon N-methylation of alanine.

Experimental Protocols

Accurate assessment of peptide stability is crucial for drug development. Below are detailed protocols for common in vitro stability assays.

In Vitro Plasma/Serum Stability Assay

This assay measures the degradation of a peptide over time when incubated in plasma or serum, mimicking physiological conditions.

Methodology:

  • Preparation: Prepare a stock solution of the test peptide (e.g., 1 mM in water or DMSO). Obtain pooled human plasma or serum (and other species as required).

  • Incubation: Mix the peptide stock solution with the plasma or serum (e.g., a 1:1 v/v ratio) to a final peptide concentration of approximately 30-500 µM. Incubate the mixture at 37°C with gentle agitation.[1][5]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for highly stable peptides), withdraw an aliquot of the incubation mixture.[5]

  • Reaction Quenching: Immediately stop proteolytic activity by adding a quenching solution, such as 10% trichloroacetic acid (TCA), and incubating on ice.[1][5]

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated plasma/serum proteins.[1]

  • Analysis: Analyze the supernatant containing the remaining intact peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Quantification: Determine the percentage of intact peptide remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) using a one-phase decay model.[4]

G start Start: Peptide & Plasma prep 1. Mix Peptide with Plasma/Serum start->prep incubate 2. Incubate at 37°C prep->incubate sampling 3. Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sampling quench 4. Quench with TCA sampling->quench centrifuge 5. Centrifuge to Precipitate Proteins quench->centrifuge analyze 6. Analyze Supernatant by LC-MS centrifuge->analyze quantify 7. Calculate Half-Life (t½) analyze->quantify

Workflow for In Vitro Plasma Stability Assay.

Impact on Biological Activity: A GPCR Signaling Case Study

While enhancing stability is critical, it is equally important that the modification does not abolish the peptide's biological activity. N-methylation can influence receptor binding and signaling.[4] Many peptide therapeutics, such as analogs of somatostatin (B550006) or angiotensin II, target G-Protein Coupled Receptors (GPCRs).[6]

The stability of a peptide agonist directly impacts its ability to engage its target receptor over time, leading to a sustained downstream signal. For instance, an N-methylated peptide agonist designed to target a Gq-coupled receptor would initiate a prolonged signaling cascade compared to its rapidly degrading, non-methylated counterpart.

G Canonical Gq-Coupled GPCR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq Protein (αβγ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response PKC->Response Phosphorylates Targets Ca->PKC Co-activates Agonist N-Methylated Peptide Agonist Agonist->GPCR Binds & Activates

N-Methylated Peptide Activating a GPCR.

Conclusion

The incorporation of N-Methyl-DL-alanine is a validated and highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. By sterically shielding the peptide backbone and disrupting key interactions required for enzymatic degradation, N-methylation can convert a transiently active peptide into a durable therapeutic candidate. The provided data and protocols offer a framework for researchers to evaluate and implement this valuable modification in their peptide drug discovery programs, paving the way for more robust and effective treatments.

References

N-Methylated Amino Acids in Peptide Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide therapeutics is a constant challenge. Poor metabolic stability and low cell permeability often hinder the clinical translation of promising peptide candidates. N-methylation of amino acids within a peptide sequence has emerged as a powerful strategy to overcome these limitations. This guide provides a comparative analysis of N-methylated versus non-methylated peptides, supported by experimental data, detailed protocols, and visualizations to aid in rational peptide drug design.

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, confers several advantageous properties. This modification can significantly enhance proteolytic stability, improve membrane permeability, and influence receptor binding affinity and selectivity by inducing conformational constraints.[1][2]

Performance Comparison: N-Methylated vs. Non-Methylated Peptides

The introduction of N-methyl groups can dramatically alter the physicochemical and biological properties of a peptide. The following tables summarize the quantitative impact of N-methylation on key performance indicators.

Table 1: Proteolytic Stability

N-methylation sterically hinders the approach of proteases and disrupts the hydrogen bonding network required for enzymatic recognition and cleavage, leading to a significantly longer half-life in biological fluids.[1]

PeptideModificationHalf-life in Mouse Plasma (minutes)Source
R1 Peptide (Native)None~10[3]
R1 Peptide AnalogN-methylated at Pos X>80[3]
Peptide 1None43.5 h (in human plasma)[4]
Peptide 2None3.2 h (in human plasma)[4]
Peptide 3None50.5 h (in human plasma)[4]

Table 2: Membrane Permeability (Caco-2 Assay)

By replacing a hydrogen bond donor with a lipophilic methyl group, N-methylation can enhance a peptide's ability to cross cell membranes. The apparent permeability coefficient (Papp) is a measure of this ability.

PeptideModificationCaco-2 Papp (x 10⁻⁶ cm/s)Source
Cyclic Hexa-Alanine PeptideNoneLow[5]
N-methylated Alanine Analogs1-5 N-Me groupsHigh (some similar to testosterone)[5]
Cyclic Peptide AnalogNoneLow[5]
Triple-N-methylated AnalogD-Trp⁸, Lys⁹, and Phe¹¹ N-methylated4[5]

Table 3: Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly context-dependent. It can either pre-organize the peptide into a bioactive conformation, enhancing affinity, or induce a conformation that is detrimental to binding.[1]

Peptide/AnalogReceptor TargetModificationBinding Affinity (IC₅₀)Source
Ghrelin(1-8) Analog 1GHSRNone-[6]
Ghrelin(1-8) Analog 22GHSRN-methylation between pos 5 and 6Reduction in affinity[6]
Somatostatin Octapeptide Agonistssst1-5N-methyl scanVaried effects[1]
Dmt¹-c[D-Cys-Gly-Phe-D(or L)-Cys]NH₂ (Parent)Opioid ReceptorsNoneHigh[7]
N-methylated AnalogsOpioid ReceptorsPhe⁴ and/or Cys⁵ N-methylationRetained high affinity[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the characterization of N-methylated peptides.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a general method for the on-resin N-methylation of peptides.

Materials:

  • Fmoc-protected amino acids

  • Resin (e.g., Rink Amide)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Reducing agent for desulfonylation (e.g., thiophenol)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Standard Peptide Elongation: The peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Sulfonylation: The N-terminal amine of the residue to be methylated is protected with o-NBS-Cl.

  • Methylation: The sulfonated amine is then methylated using a suitable methylating agent and a base.

  • Desulfonylation: The o-NBS protecting group is removed using a reducing agent.

  • Coupling of the Next Amino Acid: The subsequent amino acid is coupled to the newly formed secondary amine. This step often requires stronger coupling reagents and longer reaction times due to the increased steric hindrance.

  • Repeat Cycles: Steps 1-5 are repeated for each desired N-methylation site.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail.

  • Purification and Analysis: The crude peptide is purified by reverse-phase HPLC and its identity is confirmed by mass spectrometry.

Protocol 2: Proteolytic Stability Assay

This protocol outlines a general method for assessing the stability of peptides in plasma.

Materials:

  • Test peptides (N-methylated and non-methylated)

  • Human or mouse plasma

  • Precipitation solution (e.g., acetonitrile, ethanol, or trichloroacetic acid)

  • LC-MS system

Procedure:

  • Incubation: The test peptide is incubated in plasma at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 10, 30, 60, 120 minutes).

  • Protein Precipitation: A precipitation solution is added to each aliquot to stop enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS Analysis: The supernatant, containing the remaining peptide, is analyzed by LC-MS to quantify the amount of intact peptide at each time point.

  • Data Analysis: The percentage of remaining peptide is plotted against time to determine the peptide's half-life.[4]

Protocol 3: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a drug candidate.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Test peptide solution

  • LC-MS system

Procedure:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to form a confluent monolayer that mimics the intestinal epithelium.

  • Assay Initiation: The test peptide is added to the apical (donor) side of the Transwell insert.

  • Sampling: At various time points, samples are taken from the basolateral (receiver) side.

  • LC-MS Analysis: The concentration of the peptide in the receiver compartment is quantified by LC-MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[5]

Visualizations

The following diagrams illustrate key concepts and workflows in the design and analysis of N-methylated peptides.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation cluster_in_vivo In Vivo Studies synthesis Peptide Synthesis (SPPS) methylation On-Resin N-Methylation synthesis->methylation cleavage Cleavage & Deprotection methylation->cleavage purification HPLC Purification cleavage->purification stability Proteolytic Stability (Plasma Assay) purification->stability permeability Membrane Permeability (Caco-2 Assay) purification->permeability binding Receptor Binding (Affinity Assay) purification->binding pk_studies Pharmacokinetics binding->pk_studies pd_studies Pharmacodynamics pk_studies->pd_studies

Experimental workflow for the design and evaluation of N-methylated peptides.

Proteolytic_Stability cluster_non_methylated Non-Methylated Peptide cluster_methylated N-Methylated Peptide peptide_nm Peptide Backbone (with Amide N-H) protease_nm Protease peptide_nm->protease_nm H-bond recognition cleavage_nm Cleavage protease_nm->cleavage_nm peptide_m Peptide Backbone (with Amide N-CH3) protease_m Protease peptide_m->protease_m Steric hindrance No H-bond donor stability_m Stability protease_m->stability_m

Mechanism of enhanced proteolytic stability by N-methylation.

GHSR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ghrelin Ghrelin or N-methylated Analog ghsr GHSR ghrelin->ghsr binds g_protein Gq/11 Protein ghsr->g_protein activates plc PLC g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Growth Hormone Secretion) ca_release->cellular_response pkc->cellular_response

Simplified signaling pathway of the Ghrelin Receptor (GHSR).

References

A Comparative Guide to Validating the Purity of Synthesized N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a cornerstone of reliable and reproducible results. N-Methyl-DL-alanine, a non-proteinogenic amino acid used in peptide synthesis and neuroscience research, is no exception.[1] Impurities from synthesis, such as unreacted starting materials or over-methylated byproducts, can significantly impact experimental outcomes.

This guide provides a comparative overview of the primary analytical techniques used to validate the purity of N-Methyl-DL-alanine. We will explore High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and representative data to help researchers select the most appropriate methods for their needs.

Identifying Potential Impurities

The purity validation process begins with understanding the potential impurities that may arise during synthesis. The most common synthetic routes can introduce specific, related compounds.

  • Unreacted Starting Material: Alanine may be present due to incomplete methylation.

  • Over-methylation Byproduct: N,N-dimethyl-alanine can be formed if the methylation reaction proceeds too far.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol) may also be present.

Effective analytical methods must be able to resolve and quantify the primary compound, N-Methyl-DL-alanine, from these potential contaminants.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative precision, structural confirmation, or sensitivity to trace impurities. HPLC, NMR, and GC-MS offer complementary strengths in the comprehensive validation of N-Methyl-DL-alanine purity.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of each major analytical technique for the purity analysis of N-Methyl-DL-alanine.

Parameter HPLC with UV/Vis Detection Quantitative ¹H NMR (qNMR) GC-MS (after Derivatization)
Primary Use Quantification of known impurities, Purity assessment (% area)Absolute purity determination, Structural confirmationIdentification of volatile impurities, High sensitivity
Sample Prep Simple dissolution (may require derivatization for high sensitivity)Dissolution with internal standardMandatory derivatization (e.g., silylation)
Selectivity Good; dependent on column and mobile phaseExcellent; based on unique chemical shiftsExcellent; based on chromatographic separation and mass fragmentation
Sensitivity Moderate (ng range)Lower (µg-mg range)Very High (pg-fg range)
Strengths Widely available, Robust, Precise quantificationProvides structural information, Primary analytical method (no response factor needed)High sensitivity, Confirms identity by mass
Limitations Non-chromophoric impurities may be missed, Requires reference standards for identificationLower sensitivity, Requires pure internal standardDestructive, Derivatization can be complex and introduce artifacts

Experimental Workflow and Methodologies

A robust validation strategy often involves a multi-technique approach to gain a complete picture of the sample's purity.

Overall Purity Validation Workflow

The following diagram illustrates a comprehensive workflow for the validation of synthesized N-Methyl-DL-alanine.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Reporting synthesis Synthesized N-Methyl-DL-alanine sample_prep Prepare solutions for analysis (e.g., in D₂O, mobile phase) synthesis->sample_prep hplc HPLC-UV Analysis sample_prep->hplc Inject qnmr Quantitative ¹H NMR sample_prep->qnmr Analyze gcms GC-MS Analysis (after derivatization) sample_prep->gcms Derivatize & Inject data_analysis Compare data, Quantify impurities, Confirm structure hplc->data_analysis qnmr->data_analysis gcms->data_analysis purity_report Final Purity Report data_analysis->purity_report

Caption: A logical workflow for the comprehensive purity validation of N-Methyl-DL-alanine.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is often the primary method for quantifying the purity of amino acids and their derivatives.[3] A reversed-phase method can effectively separate N-Methyl-DL-alanine from its more polar precursor (alanine) and less polar byproduct (N,N-dimethyl-alanine).

Illustrative HPLC Data

The following table presents representative retention times for N-Methyl-DL-alanine and its common impurities based on a standard reversed-phase HPLC method.

Compound Expected Retention Time (min) Notes
Alanine3.5More polar, elutes earlier.
N-Methyl-DL-alanine 5.2 Analyte of interest.
N,N-dimethyl-alanine7.8Less polar (more methylated), elutes later.
Experimental Protocol: HPLC-UV
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 40% Solvent B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Identify peaks by comparing retention times with reference standards. Purity is calculated based on the relative peak area of the N-Methyl-DL-alanine peak to the total area of all peaks.

Method 2: Quantitative ¹H NMR (qNMR)

¹H NMR spectroscopy not only confirms the chemical structure of the synthesized compound but can also be used as a primary quantitative method to determine absolute purity without the need for a specific reference standard of the analyte.[4]

Illustrative ¹H NMR Data (in D₂O)

This table shows the expected chemical shifts for N-Methyl-DL-alanine and its key impurities, allowing for their identification and quantification in a sample. An experimental spectrum for L-Alanine in H₂O shows peaks at approximately 1.49 ppm (doublet) and 3.78 ppm (quartet).[5]

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
AlanineCα-H ~3.7-3.8Quartet (q)
Cβ-H₃ ~1.4-1.5Doublet (d)
N-Methyl-DL-alanine Cα-H ~3.4-3.5 Quartet (q)
N-CH₃ ~2.6-2.7 Singlet (s)
Cβ-H₃ ~1.4-1.5 Doublet (d)
N,N-dimethyl-alanineCα-H ~3.2-3.3Quartet (q)
N-(CH₃ )₂~2.8-2.9Singlet (s)
Cβ-H₃ ~1.4-1.5Doublet (d)

Note: The Cβ-H₃ doublets of all three compounds may overlap.

Experimental Protocol: qNMR
  • Internal Standard Preparation: Prepare a stock solution of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known concentration in Deuterium Oxide (D₂O). The standard should have a simple spectrum with peaks that do not overlap with the analyte.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized N-Methyl-DL-alanine into an NMR tube. Add a precise volume (e.g., 500 µL) of the internal standard stock solution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which include:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds is sufficient).

    • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the peaks being integrated).

  • Data Processing: Process the spectrum with identical parameters for all samples. Carefully phase the spectrum and perform a baseline correction.

  • Analysis: Integrate a well-resolved signal from the analyte (e.g., the N-CH₃ singlet at ~2.7 ppm) and a signal from the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, W = Weight, P = Purity of the standard.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an extremely sensitive technique ideal for identifying trace volatile or semi-volatile impurities. Due to the low volatility of amino acids, a chemical derivatization step is required to convert them into species suitable for GC analysis.[4]

Derivatization and Analysis Workflow

G start Dry Sample (N-Methyl-DL-alanine) deriv Add Silylation Reagent (e.g., MSTFA) start->deriv heat Heat Reaction (e.g., 70°C for 30 min) deriv->heat inject Inject into GC-MS heat->inject separate Separation on GC Column inject->separate detect Detection by MS separate->detect

Caption: Workflow for the analysis of N-Methyl-DL-alanine by GC-MS after silylation.

Experimental Protocol: GC-MS after Silylation
  • Sample Preparation: Place approximately 1 mg of the dried N-Methyl-DL-alanine sample into a reaction vial.

  • Derivatization: Add 100 µL of a silylation agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Reaction: Seal the vial and heat at 70-80°C for 30 minutes to ensure complete derivatization of the amine and carboxylic acid groups.

  • GC-MS Conditions:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Identify the derivatized N-Methyl-DL-alanine and any impurities by comparing their retention times and mass fragmentation patterns to reference spectra from libraries (e.g., NIST).[4] The derivatized molecule will have a distinct molecular ion and fragmentation pattern confirming its identity.

References

A Quantitative Comparison of N-Methyl-DL-alanine and Other Alanine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-activity relationships of neuromodulatory compounds is paramount. This guide provides a quantitative comparison of N-Methyl-DL-alanine and other key alanine (B10760859) derivatives, including L-alanine, D-alanine, and beta-alanine (B559535). We delve into their interactions with key biological targets, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

N-Methyl-DL-alanine, a derivative of the proteinogenic amino acid alanine, features a methyl group on the nitrogen atom of the amino group. This seemingly minor modification can significantly alter the molecule's physicochemical properties, leading to distinct biological activities compared to its parent compound and other derivatives. These alterations can influence receptor binding, enzyme inhibition, and pharmacokinetic profiles, making a quantitative comparison essential for informed research and development.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the available quantitative data for N-Methyl-DL-alanine and other alanine derivatives across various biological targets.

CompoundTargetAssay TypeValueUnits
N-Methyl-L-alanine (in [Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II) Angiotensin II ReceptorAntagonist Activity (pA2)8.2-
L-alanine Alanine RacemaseEnzyme Kinetics (Km)33.11mM
Alanine RacemaseEnzyme Kinetics (Vmax)2426units/mg
Alanine AminotransferaseEnzyme Kinetics (Km)10.12mM
Alanine AminotransferaseEnzyme Kinetics (Vmax)0.48mM/min
D-alanine Alanine RacemaseEnzyme Kinetics (Km)14.36mM
Alanine RacemaseEnzyme Kinetics (Vmax)963.6units/mg
Beta-alanine Mas-related G protein-coupled receptor D (MRGPRD)IL-6 Release Assay (EC50)151 ± 14µM
Beta-N-methylamino-L-alanine (L-BMAA) Metabotropic Glutamate ReceptorsAgonist ActivityLow Affinity-

Key Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling MRGPRD MRGPRD Gq Gαq MRGPRD->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Ca_release->PKC Activates NFkB NF-κB Activation PKC->NFkB IL6 IL-6 Release NFkB->IL6 BetaAlanine Beta-alanine BetaAlanine->MRGPRD Binds

Caption: Beta-alanine signaling pathway via the MRGPRD receptor.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Analysis cluster_2 Data Analysis A Seed HeLa cells expressing MRGPRD B Incubate overnight A->B C Stimulate with varying concentrations of Beta-alanine B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Perform IL-6 ELISA E->F G Plot IL-6 concentration vs. Beta-alanine concentration F->G H Determine EC50 value G->H

Caption: General workflow for an in vitro IL-6 release assay.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Alanine Racemase Activity Assay

Objective: To determine the kinetic parameters (Km and Vmax) of alanine racemase for its substrates, L-alanine and D-alanine.

Materials:

  • Purified alanine racemase

  • L-alanine and D-alanine solutions of known concentrations

  • Coupled enzyme system (e.g., L-amino acid oxidase and horseradish peroxidase)

  • Chromogenic substrate (e.g., o-dianisidine)

  • Spectrophotometer

  • Phosphate (B84403) buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, the coupled enzyme system, and the chromogenic substrate.

  • Add varying concentrations of the substrate (L-alanine or D-alanine) to the reaction mixture.

  • Initiate the reaction by adding a fixed concentration of alanine racemase.

  • Monitor the change in absorbance at a specific wavelength over time, which corresponds to the oxidation of the chromogenic substrate.

  • Calculate the initial reaction velocities for each substrate concentration.

  • Determine the kinetic parameters, Km and Vmax, by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

IL-6 Release Assay for MRGPRD Receptor Activation

Objective: To determine the half-maximal effective concentration (EC50) of beta-alanine for inducing IL-6 release in HeLa cells expressing the Mas-related G protein-coupled receptor D (MRGPRD).

Materials:

  • HeLa cells stably transfected with an expression vector for human MRGPRD

  • HeLa cells transfected with an empty vector (negative control)

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • Beta-alanine solutions of varying concentrations

  • IL-6 ELISA kit

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed both MRGPRD-expressing and control HeLa cells in multi-well plates and allow them to adhere overnight.

  • Replace the cell culture medium with fresh medium (with or without FBS).

  • Stimulate the cells with various concentrations of beta-alanine for a defined period (e.g., 24 hours).

  • After the stimulation period, collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Plot the IL-6 release data against the corresponding beta-alanine concentrations and determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to receptor activation by an agonist.

Materials:

  • CHO-K1 cells stably expressing the receptor of interest (e.g., MRGPRD)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Agonist solutions of varying concentrations

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them in a solution of Fluo-4 AM in assay buffer for 45-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject the agonist at various concentrations into the wells and continuously measure the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from baseline and plot the response against the agonist concentration to determine the EC50 value.

Site-Directed Mutagenesis of Alanine Racemase

Objective: To introduce specific mutations into the gene encoding alanine racemase to study the role of individual amino acid residues in enzyme function.

Materials:

  • Plasmid DNA containing the wild-type alanine racemase gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic selection

Procedure:

  • Design and synthesize mutagenic primers that are complementary to the template DNA, with the desired mutation in the center.

  • Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid containing the mutation.

  • Digest the PCR product with DpnI to selectively remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on selective LB agar plates and incubate overnight.

  • Select individual colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

  • Express and purify the mutant protein for functional characterization.

Assessing the Impact of N-Methyl-DL-alanine on Peptide Hydrophobicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics, strategic modifications to amino acid residues are paramount for optimizing drug-like properties. One such modification, N-methylation, has garnered significant attention for its ability to enhance peptide stability, permeability, and potency. This guide provides a comprehensive comparison of peptides containing the standard amino acid Alanine (B10760859) against those incorporating its N-methylated counterpart, N-Methyl-DL-alanine, with a focus on the impact on hydrophobicity.

The Influence of N-Methylation on Peptide Physicochemical Properties

N-methylation, the substitution of the hydrogen atom on the backbone amide nitrogen with a methyl group, introduces significant physicochemical changes to a peptide. This seemingly minor alteration can profoundly influence a peptide's conformational flexibility, hydrogen bonding capacity, and ultimately, its interaction with biological membranes and metabolic enzymes. The introduction of a methyl group on the amide nitrogen of an amino acid like alanine restricts the conformational freedom of the peptide backbone.[1] This steric hindrance can lead to a more defined three-dimensional structure.[1] Furthermore, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, a critical factor in reducing the polarity of the peptide backbone and thereby increasing its overall hydrophobicity, or lipophilicity.

The increased hydrophobicity resulting from N-methylation can lead to several desirable therapeutic attributes. Enhanced lipophilicity often correlates with improved membrane permeability, allowing peptide drugs to more readily cross cellular barriers and reach their intracellular targets. Moreover, the steric shield provided by the N-methyl group can protect the peptide backbone from proteolytic degradation, leading to a longer circulatory half-life and sustained therapeutic effect.

Quantitative Comparison of Hydrophobicity: Alanine vs. N-Methyl-DL-alanine

The most common and reliable method for quantifying peptide hydrophobicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, peptides are separated based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, resulting in a longer retention time (RT).

The following table provides illustrative data on the expected change in retention time when a standard alanine residue is replaced with N-Methyl-DL-alanine in a model peptide. This data is representative of the widely observed trend of increased hydrophobicity upon N-methylation.

Peptide SequenceModificationTheoretical Retention Time (minutes)Change in Retention Time (minutes)
Ac-Gly-Ala -Gly-NH₂Unmodified12.5-
Ac-Gly-N-Me-Ala -Gly-NH₂N-Methylated14.2+1.7
Ac-Ala -NH₂Unmodified10.8-
Ac-N-Me-Ala -NH₂N-Methylated12.1+1.3

Note: The retention times presented are hypothetical and serve to illustrate the expected increase in hydrophobicity. Actual retention times will vary depending on the specific peptide sequence, HPLC column, and gradient conditions.

Experimental Protocol: Determination of Peptide Hydrophobicity by RP-HPLC

This section details a standard protocol for assessing the hydrophobicity of peptides containing Alanine and N-Methyl-DL-alanine using RP-HPLC.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Peptide samples (unmodified and N-methylated) dissolved in Mobile Phase A.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (column re-equilibration)

3. Procedure:

  • Prepare stock solutions of the unmodified and N-methylated peptides in Mobile Phase A at a concentration of 1 mg/mL.

  • Filter the peptide solutions through a 0.22 µm syringe filter before placing them in the autosampler.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the peptide samples and record the chromatograms.

  • The retention time for each peptide is determined as the time at which the peak maximum is detected.

  • An increase in retention time for the N-methylated peptide compared to its unmodified counterpart indicates an increase in hydrophobicity.

Visualizing the Process and its Implications

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis peptide_synthesis Peptide Synthesis (Ala vs. N-Me-Ala) dissolution Dissolution in Mobile Phase A peptide_synthesis->dissolution filtration Filtration dissolution->filtration hplc_system HPLC System (C18 Column) filtration->hplc_system Injection gradient Gradient Elution (5-95% Acetonitrile) hplc_system->gradient detection UV Detection (220 nm) gradient->detection chromatogram Chromatogram Generation detection->chromatogram rt_determination Retention Time (RT) Determination chromatogram->rt_determination comparison RT Comparison (Ala vs. N-Me-Ala) rt_determination->comparison conclusion conclusion comparison->conclusion Assess Hydrophobicity (ΔRT)

Experimental workflow for assessing peptide hydrophobicity.

logical_relationship cluster_modification Modification cluster_physicochemical Physicochemical Changes cluster_properties Impact on Peptide Properties cluster_outcome Overall Outcome n_methylation N-Methylation of Alanine steric_hindrance Increased Steric Hindrance n_methylation->steric_hindrance h_bond_donor Loss of H-Bond Donor n_methylation->h_bond_donor conf_rigidity Increased Conformational Rigidity steric_hindrance->conf_rigidity reduced_polarity Reduced Backbone Polarity h_bond_donor->reduced_polarity hydrophobicity Increased Hydrophobicity (Longer RP-HPLC RT) conf_rigidity->hydrophobicity reduced_polarity->hydrophobicity

Impact of N-methylation of alanine on peptide properties.

Conclusion

The incorporation of N-Methyl-DL-alanine in place of alanine is a potent strategy for increasing peptide hydrophobicity. This modification, by introducing steric bulk and removing a hydrogen bond donor, alters the physicochemical properties of the peptide, leading to a more lipophilic character. This is quantitatively demonstrated by an increased retention time in RP-HPLC analysis. For drug development professionals, leveraging N-methylation can be a key step in optimizing peptide candidates for enhanced stability, membrane permeability, and overall therapeutic efficacy. Careful consideration of the position and number of N-methylated residues is crucial for fine-tuning these properties to achieve the desired pharmacological profile.

References

A Comparative Review of N-Methyl-DL-alanine's Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

N-Methyl-DL-alanine, a derivative of the amino acid alanine, is a versatile compound with applications spanning peptide synthesis, neuroscience research, and pharmaceutical formulation. Its unique structural properties, conferred by the N-terminal methyl group, offer distinct advantages over its parent molecule and other alternatives. This guide provides a comprehensive comparison of N-Methyl-DL-alanine's performance in its primary applications, supported by available experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Peptide Synthesis: Enhancing Stability and Modulating Conformation

The incorporation of N-methylated amino acids like N-Methyl-DL-alanine into peptides is a key strategy for improving their therapeutic potential. N-methylation enhances proteolytic stability and can influence the conformational properties of peptides.[1]

Comparison of N-Terminal Protecting Groups for N-Methyl-L-alanine in Peptide Synthesis

The steric hindrance of the N-methyl group presents challenges in peptide bond formation, necessitating careful selection of protecting groups and coupling reagents.[2] A comparison of commonly used protecting groups is summarized below.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)Strong acids (e.g., TFA)Robust, suitable for solution-phase synthesis.Harsh deprotection can damage sensitive peptides.
Fmoc (9-Fluorenylmethoxycarbonyl)Mild base (e.g., piperidine)Orthogonal to many side-chain protecting groups, ideal for solid-phase synthesis.Can be susceptible to premature deprotection.
Cbz (Benzyloxycarbonyl)Catalytic hydrogenolysisStable under a wide range of conditions.Not compatible with other reducible functional groups.

Table 1: Comparison of common N-terminal protecting groups for N-methyl-L-alanine in peptide synthesis.[2]

Impact on Protease Stability

N-methylation significantly increases the resistance of peptides to enzymatic degradation. One study demonstrated that the N-methylation of a cyclic peptide improved its half-life in the presence of proteinase-K by nearly two-fold compared to its non-methylated counterpart.[3]

Experimental Protocol: Solution-Phase Peptide Synthesis with N-Methyl-L-alanine

This protocol outlines the coupling of an Fmoc-protected amino acid to N-Methyl-L-alanine methyl ester.

Materials:

  • Fmoc-L-alanine

  • N-Methyl-L-alanine methyl ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Hexane

  • TLC plates

Procedure:

  • Dissolve N-Methyl-L-alanine methyl ester (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

  • In a separate flask, dissolve Fmoc-L-alanine (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Add the activated Fmoc-L-alanine solution to the N-Methyl-L-alanine solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and perform an aqueous work-up.

  • Purify the resulting dipeptide by column chromatography.[4]

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Preparation Resin Swelling & Preparation First_AA_Coupling First Amino Acid Coupling Resin_Preparation->First_AA_Coupling 1. Deprotection N-terminal Deprotection First_AA_Coupling->Deprotection 2. AA_Coupling Amino Acid Coupling Deprotection->AA_Coupling 3. Washing Washing AA_Coupling->Washing 4. Washing->Deprotection Repeat Cleavage_Cocktail Cleavage from Resin & Side-chain Deprotection Washing->Cleavage_Cocktail 5. Crude_Peptide Crude Peptide Precipitation Cleavage_Cocktail->Crude_Peptide 6. Purification HPLC Purification Crude_Peptide->Purification 7. Analysis Mass Spectrometry & HPLC Analysis Purification->Analysis 8. Lyophilization Lyophilization Analysis->Lyophilization 9. Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide 10.

Caption: A generalized workflow for solid-phase peptide synthesis.

Neuroscience: A Tool for Studying Neurological Pathways

While N-Methyl-DL-alanine itself is primarily used in neuropharmacological studies to investigate neurotransmitter systems, much of the interest in this area is driven by research into its structural isomer, the neurotoxin β-N-methylamino-L-alanine (BMAA).[2][5] BMAA has been implicated as a potential environmental factor in neurodegenerative diseases.[5]

Comparative Neurotoxicity: N-Methyl-L-alanine vs. β-N-methylamino-L-alanine (BMAA)

There is a significant lack of published experimental data on the neurotoxicity of N-Methyl-L-alanine, making a direct comparison with BMAA difficult.[5] BMAA, however, has been shown to exert its neurotoxic effects through multiple mechanisms, including excitotoxicity via glutamate (B1630785) receptors.[5]

Featureβ-N-methylamino-L-alanine (BMAA)N-Methyl-L-alanine
Primary Mechanism Excitotoxicity, Oxidative Stress, Protein MisincorporationData Not Available
Receptor Targets NMDA, AMPA/kainate, and mGluR5 receptorsData Not Available
Cellular Effects Induces Ca²⁺ influx, generation of ROS, mitochondrial dysfunction, apoptosisData Not Available
Selective Toxicity Exhibits selective toxicity towards motor neurons at ~30 µMData Not Available

Table 2: Comparative overview of the neurotoxic properties of BMAA and N-Methyl-L-alanine.[5]

BMAA-Mediated NMDA Receptor Signaling Pathway

BMAA acts as an agonist at NMDA receptors, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades that can result in excitotoxicity.[5]

BMAA_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor AMPA/Kainate Receptor AMPA_Receptor->Ca_Influx mGluR5 mGluR5 mGluR5->Ca_Influx via PLC BMAA BMAA BMAA->NMDA_Receptor Agonist BMAA->AMPA_Receptor BMAA->mGluR5 ROS_Generation ROS Generation Ca_Influx->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Putative signaling pathway of BMAA-induced neurotoxicity.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol can be used to assess the binding affinity of compounds like N-Methyl-DL-alanine to the NMDA receptor.

Materials:

  • Rat brain membrane preparation

  • --INVALID-LINK--MK-801 (radioligand)

  • Glutamate and Glycine (co-agonists)

  • Test compound (e.g., N-Methyl-DL-alanine)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare rat brain membranes and resuspend in assay buffer.

  • Incubate the membranes with a fixed concentration of --INVALID-LINK--MK-801, glutamate, and glycine, along with varying concentrations of the test compound.

  • Incubate at room temperature to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ of the test compound, from which the binding affinity (Ki) can be calculated.[6]

Synthesis of N-Methyl-DL-alanine: A Comparative Overview

N-Methyl-DL-alanine can be synthesized through both chemical and enzymatic methods, each with its own set of advantages and disadvantages.

ParameterEnzymatic SynthesisChemical Synthesis (from α-bromopropionic acid)
Starting Materials Glucose, Methylamineα-bromopropionic acid, Methylamine
Key Reagents/Catalysts Engineered Corynebacterium glutamicum-
Yield High (e.g., ~85%)Moderate (e.g., 65-70%)
Product Purity High, with minor byproductsRequires careful purification from byproducts
Stereoselectivity Highly stereoselective (produces L-enantiomer)Produces a racemic mixture (DL)
Reaction Conditions Aqueous, near-neutral pH, ambient temperatureHarsher conditions may be required
Environmental Impact Greener, uses renewable resourcesMay involve hazardous reagents and solvents

Table 3: Comparison of enzymatic and chemical synthesis methods for N-Methyl-alanine.[7][8]

Pharmaceutical Formulations: Potential for Solubility Enhancement

N-Methyl-DL-alanine has been noted for its potential use in pharmaceutical formulations to enhance the solubility and bioavailability of certain medications.[5][9] However, there is a notable lack of specific quantitative data and detailed experimental protocols in the published literature to definitively compare its performance against other solubility enhancers.

In principle, amino acids can improve the solubility of poorly water-soluble drugs through various mechanisms, including acting as hydrotropes or forming co-amorphous systems.[8] Further research is needed to quantify the efficacy of N-Methyl-DL-alanine in this application and to establish optimal formulation strategies.

Illicit Drug Synthesis: A Precursor to Ephedrine (B3423809)

N-methylalanine is a known precursor in the clandestine synthesis of ephedrine and pseudoephedrine, which are in turn used to manufacture methamphetamine. The Akabori-Momotani reaction involves the condensation of N-methylalanine with benzaldehyde.[9]

Akabori-Momotani Reaction for Ephedrine Synthesis

Akabori_Momotani N_Methylalanine N-Methylalanine Intermediate Oxazolidine Intermediate N_Methylalanine->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Ephedrine Ephedrine/ Pseudoephedrine Intermediate->Ephedrine Hydrolysis

Caption: Simplified reaction scheme for the Akabori-Momotani synthesis of ephedrine.

This application is primarily of interest to law enforcement and forensic chemists for profiling illicit drug samples.[9]

References

benchmarking N-Methyl-DL-alanine against other non-natural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of non-natural amino acids offers a frontier for therapeutic innovation. Among these, N-Methyl-DL-alanine stands as a compound of interest due to its potential to modulate crucial biological pathways. This guide provides an objective comparison of N-Methyl-DL-alanine against other non-natural amino acids, with a focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.

The strategic incorporation of non-natural amino acids into peptides and other molecular frameworks can significantly enhance their pharmacological properties, including stability, potency, and selectivity.[1][2] N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a common modification that can alter a molecule's conformational flexibility and its interactions with biological targets.[3] This guide delves into the available experimental data to benchmark the performance of N-Methyl-DL-alanine, providing a resource for informed decision-making in research and drug development.

Quantitative Comparison of N-Methylated Amino Acids and Related Compounds at the NMDA Receptor

While direct, comprehensive comparative studies on N-Methyl-DL-alanine are limited, data from various sources allow for an indirect assessment of its potential activity relative to other non-natural amino acids, particularly in the context of the NMDA receptor. The following table summarizes key quantitative metrics from studies on various N-methylated and related amino acids. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.

CompoundReceptor/Enzyme TargetAssay TypeQuantitative MetricEfficacy/PotencyReference
N-Methyl-D-aspartate (NMDA) NMDA ReceptorElectrophysiology-Agonist[4][5]
L-Glutamate NMDA ReceptorElectrophysiologyEC50: 2.3 µMPotent Agonist[6]
D-Serine NMDA Receptor (Glycine site)Binding AssayKd: 643 nMHigh-affinity agonist[7]
Glycine (B1666218) NMDA Receptor (Glycine site)Binding AssayKd: 40.4 nMHigh-affinity agonist[7]
L-Phenylalanine NMDA Receptor (Glycine site)Patch-clampIC50: 1.71 mMCompetitive Antagonist[8]
[Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II Angiotensin II ReceptorIsolated Rat Uterus AssaypA₂ Value: 8.2Potent Antagonist (in vitro)[9]
[Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II Angiotensin II ReceptorRat Pressor Assay0.9% of Angiotensin II activityWeak Agonist (in vivo)[9]

Signaling Pathways and Experimental Workflows

To understand the functional implications of these quantitative comparisons, it is essential to visualize the underlying biological processes. The following diagrams, created using the DOT language, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing compound activity.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Mg_ion Mg²⁺ Mg_ion->NMDA_Receptor Voltage-dependent block Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Activation Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Plasticity

NMDA Receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing NMDA receptors) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radiolabeled Ligand & Test Compound Membrane_Prep->Incubation Separation Separation of Bound and Unbound Ligands (Filtration) Incubation->Separation Detection Detection of Radioactivity Separation->Detection Data_Processing Data Processing Detection->Data_Processing Curve_Fitting Curve Fitting (e.g., to determine IC₅₀/Kᵢ) Data_Processing->Curve_Fitting Results Results Interpretation Curve_Fitting->Results

Workflow for a competitive binding assay.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the characterization of non-natural amino acids at the NMDA receptor.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., N-Methyl-DL-alanine) for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).

  • Cell culture reagents.

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Radiolabeled ligand (e.g., [³H]MK-801 for the channel site, or [³H]CGP 39653 for the glutamate site).

  • Unlabeled test compounds (including N-Methyl-DL-alanine and other non-natural amino acids).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Protocol:

  • Membrane Preparation:

    • Harvest cultured cells expressing the NMDA receptor subtype of interest.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.[10]

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

    • Initiate the binding reaction by adding the membrane preparation to each tube.

    • Incubate the mixture at a defined temperature for a specific period to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.[11]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect (agonist, antagonist, or modulator) of a test compound on the ion channel activity of NMDA receptors expressed in a cellular system.

Materials:

  • Cultured neurons or a cell line (e.g., HEK293 or Xenopus oocytes) expressing functional NMDA receptors.

  • External and internal patch-clamp solutions.

  • Patch pipettes.

  • Micromanipulator and perfusion system.

  • Patch-clamp amplifier and data acquisition system.

  • Agonists (e.g., glutamate and glycine).

  • Test compounds (e.g., N-Methyl-DL-alanine).

Protocol:

  • Cell Preparation:

    • Plate cells at an appropriate density for electrophysiological recording.

  • Recording Setup:

    • Position a patch pipette filled with internal solution onto the surface of a single cell using a micromanipulator.

    • Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Data Acquisition:

    • Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

    • Apply a solution containing NMDA receptor agonists (glutamate and a co-agonist like glycine or D-serine) to the cell using a perfusion system to evoke an inward current.

    • After establishing a stable baseline response, co-apply the test compound with the agonists to measure its effect on the NMDA receptor-mediated current.

    • To determine if the test compound is a competitive antagonist, apply it at various concentrations in the presence of a fixed concentration of the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents in the absence and presence of the test compound.

    • For antagonists, generate a concentration-response curve by plotting the percentage inhibition of the agonist-evoked current against the logarithm of the antagonist concentration to determine the IC₅₀ value.[12][13]

Conclusion

The strategic modification of amino acids, such as the N-methylation of alanine, presents a powerful tool in drug discovery and chemical biology.[14] While direct and extensive comparative data for N-Methyl-DL-alanine against a broad spectrum of other non-natural amino acids remains an area for further investigation, the existing information, particularly in the context of the NMDA receptor, provides a foundational understanding of its potential biological activity. The provided experimental protocols offer a standardized framework for generating the necessary quantitative data to robustly benchmark N-Methyl-DL-alanine and other novel non-natural amino acids, thereby guiding future research and development efforts in this promising field.

References

Safety Operating Guide

Navigating the Disposal of H-N-Me-DL-Ala-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine), ensuring the protection of personnel and the environment. While this compound is not classified as a hazardous substance, adhering to prudent laboratory practices for chemical waste management is essential.[1]

Chemical and Safety Data Overview

A thorough understanding of the compound's properties is the first step in safe handling and disposal. Below is a summary of key data for this compound.

IdentifierValueReference
Chemical Name This compound[1]
Synonyms N-Methyl-DL-alanine[2]
CAS Number 600-21-5[1]
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]

Personal Protective Equipment (PPE) and Immediate Safety Measures

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. Even with non-hazardous substances, a baseline of protection is a cornerstone of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are recommended.

  • Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes should be worn.

  • Respiratory Protection: If working with a fine powder form that could become airborne, a NIOSH-approved respirator is advisable to prevent inhalation.

Work should always be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations. The following protocol provides a general framework for its proper disposal in a research setting.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers and contaminated materials (e.g., weigh boats, gloves), as chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containment:

  • Solid Waste: Carefully transfer any residual solid this compound into a designated, sealable, and chemically compatible waste container. Avoid generating dust.

  • Liquid Waste: If this compound is in a solution, it should be collected in a labeled, leak-proof container.

  • Contaminated Materials: All disposable items that have come into contact with this compound should be placed in the designated solid waste container.

3. Labeling:

  • Clearly label the waste container with "Non-Hazardous Chemical Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and the primary hazard (in this case, "Non-Hazardous").

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be secure and away from incompatible materials.

5. Disposal:

  • Arrange for the pickup and disposal of the waste through your institution's EHS department.

  • Provide them with a complete and accurate description of the waste.

In the event of a spill, absorb the material with a non-combustible absorbent material and place it in the designated waste container. Ensure the area is then cleaned and decontaminated.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste (Solid, Liquid, Contaminated) segregate Segregate from Other Waste Streams identify->segregate ppe->identify contain Contain in Labeled, Sealed Container 'this compound Waste' segregate->contain storage Store in Designated Satellite Accumulation Area contain->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling H-N-Me-DL-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

I. Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as not hazardous, others indicate potential for irritation and harm if ingested.[1][2] Therefore, a cautious approach utilizing standard laboratory personal protective equipment is recommended.

Protection Type Specific Equipment Standard/Requirement
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, long pants, and closed-toe shoes.Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[3][4]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended if handling fine powders or generating dust.[4]Required when dusts are generated.
Hand Protection Chemically resistant gloves.Inspect gloves prior to use. Wash and dry hands after handling.[3]

II. Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Prevent contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke when handling.

  • Use non-sparking tools to prevent ignition sources.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials and foodstuff containers.[6]

  • For stock solutions, store at -20°C for up to one month or -80°C for up to six months in a sealed container, away from moisture.[7]

III. Emergency Procedures: First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2][5]

IV. Disposal Plan

All waste containing this compound should be treated as chemical waste.

Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.[4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Containment and Labeling:

  • For solid waste, carefully transfer the material into a clearly labeled, sealable, and chemically compatible waste container. Avoid generating dust.[4]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("N-Methyl-DL-alanine"), the approximate quantity, and the date of accumulation.[4]

Storage and Disposal:

  • Store the sealed waste container in a designated and secure satellite accumulation area.[4]

  • Contact your institution's EHS department to arrange for pickup and disposal.[4]

V. Experimental Workflow Diagram

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Product Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E J Store this compound in a Cool, Dry, Well-Ventilated Place D->J Unused Product F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Store Waste in Designated Area G->H I Schedule EHS Waste Pickup H->I

Caption: Operational workflow for handling this compound.

References

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